Quinazolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
quinazolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPXURFKAUHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343356 | |
| Record name | quinazolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-72-1 | |
| Record name | 6-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | quinazolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Quinazolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the preparation of quinazolin-6-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details established synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to serve as a valuable resource for researchers in organic synthesis and pharmaceutical sciences.
Introduction
This compound is a crucial building block in the synthesis of a wide array of biologically active compounds. The quinazoline core is a "privileged structure" in drug discovery, forming the foundation of numerous therapeutics, including kinase inhibitors for cancer therapy. The presence of the 6-amino group provides a key functional handle for further molecular elaboration and structure-activity relationship (SAR) studies. This guide focuses on the most prevalent and practical synthetic strategies for obtaining this important intermediate.
Primary Synthesis Pathway: Reduction of 6-Nitroquinazoline Precursors
The most common and reliable method for the synthesis of this compound involves the preparation of a 6-nitroquinazoline intermediate, followed by the reduction of the nitro group to the desired amine. This two-stage approach allows for the robust construction of the quinazoline ring system first, followed by a well-established nitro-to-amine conversion.
Synthesis of 6-Nitroquinazolin-4(3H)-one
A common precursor for this compound is 6-nitroquinazolin-4(3H)-one. This intermediate is typically synthesized via the Niementowski reaction, followed by nitration.
Reaction Scheme:
Figure 1: Synthesis of 6-nitroquinazolin-4(3H)-one.
Mechanism of the Niementowski Reaction:
The Niementowski reaction proceeds through the initial acylation of anthranilic acid by formamide to form an N-formylanthranilic acid intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, yields the quinazolin-4(3H)-one ring system.
Figure 2: Mechanism of the Niementowski Reaction.
Reduction of 6-Nitroquinazolin-4(3H)-one to 6-Aminoquinazolin-4(3H)-one
The reduction of the nitro group at the 6-position is a critical step. A widely used and effective method employs stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of a proton source like hydrochloric acid.
Reaction Scheme:
Figure 3: Reduction of 6-nitroquinazolin-4(3H)-one.
Mechanism of Nitro Group Reduction with SnCl₂/HCl:
The reduction of an aromatic nitro group with SnCl₂ in acidic media is a complex process involving a series of single-electron transfers from Sn(II) to the nitro group. The reaction proceeds through various intermediates, including nitroso and hydroxylamino species, which are subsequently reduced to the final amino group.
Figure 4: Simplified mechanism of nitro group reduction.
Alternative Pathway: Synthesis from 2-Amino-5-nitrobenzonitrile
An alternative route to a 6-nitroquinazoline precursor starts from 2-amino-5-nitrobenzonitrile. This method is particularly useful for accessing 4-substituted quinazolines.
Reaction Scheme:
Figure 5: Synthesis of 4-amino-6-nitroquinazoline.
The resulting 4-amino-6-nitroquinazoline can then be reduced to 4,6-diaminoquinazoline using similar reduction methods as described in section 2.2.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps leading to this compound precursors.
| Starting Material | Reaction | Product | Reagents and Conditions | Yield (%) | Reference |
| Anthranilic acid | Niementowski Reaction | Quinazolin-4(3H)-one | Formamide, 140°C | ~85 | |
| Quinazolin-4(3H)-one | Nitration | 6-Nitroquinazolin-4(3H)-one | HNO₃, H₂SO₄, 30°C | 87.4 | |
| 6-Nitroquinazolin-4(3H)-one | Reduction | 6-Aminoquinazolin-4(3H)-one | SnCl₂·2H₂O, HCl, Ethanol, Reflux | 88.1 | |
| 2-Amino-4-nitrobenzonitrile | Amidine formation and Cyclization | 4-Anilino-6-nitroquinazolines | DMF-DMA, then aniline derivative | 50-63 | [1] |
Detailed Experimental Protocols
Synthesis of 6-Nitro-3(H)-quinazolin-4-one[1]
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 22.5 g (0.15 mol) of quinazolin-4(3H)-one in 78 ml of concentrated sulfuric acid at 30°C for 1 hour.
-
Nitration: Prepare a nitrating mixture by carefully adding 21 ml of nitric acid to 18 ml of concentrated sulfuric acid. Add this mixture dropwise to the quinazolinone solution with vigorous stirring, maintaining the temperature below 30°C.
-
Reaction: Stir the reaction mixture for another hour at a temperature not exceeding 30°C, and then for an additional hour at room temperature.
-
Work-up: Pour the reaction mixture into a beaker containing ice.
-
Isolation: Filter the resulting precipitate, wash with water until neutral, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6-nitro-3(H)-quinazolin-4-one.
-
Yield: 87.4%
-
Melting Point: 287-289°C
-
Synthesis of 6-Amino-3(H)-quinazolin-4-one[1]
-
Preparation: In a suitable flask, cool 11.2 g (0.05 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) in an ice bath.
-
Acidification: Slowly add 17 ml of concentrated hydrochloric acid.
-
Addition of Nitro Compound: Prepare a suspension of 3 g (0.016 mol) of 6-nitro-3(H)-quinazolin-4-one in 20 ml of ethanol and 7 ml of concentrated hydrochloric acid. Add this suspension portion-wise to the stirred SnCl₂/HCl mixture.
-
Reaction: Stir the reaction mixture for 10-15 minutes in the ice bath, then for 30 minutes at room temperature, and finally heat in a water bath at approximately 90°C for 2 hours.
-
Work-up: Pour the reaction mixture into a beaker containing ice and neutralize with a concentrated solution of sodium hydroxide.
-
Isolation: Filter the resulting precipitate, wash with water until neutral, and dry at room temperature.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6-amino-3(H)-quinazolin-4-one.
-
Yield: 88.1%
-
Melting Point: 316-318°C
-
Conclusion
The synthesis of this compound is most effectively achieved through a well-established pathway involving the preparation and subsequent reduction of a 6-nitroquinazoline precursor. The Niementowski reaction provides a reliable method for constructing the core quinazolinone ring, which can then be nitrated and reduced to afford the desired 6-amino functionality. This guide provides the necessary details for researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided protocols and mechanistic insights are intended to facilitate the practical implementation of these synthetic strategies in a laboratory setting.
References
A Technical Guide to the Synthesis of Quinazolin-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1] The quinazoline framework is particularly significant in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2]
Among the various substituted quinazolines, those bearing an amino group at the 6-position are of critical importance, especially in the field of oncology. The 4-anilino-6-aminoquinazoline scaffold is a well-established pharmacophore for potent and selective enzyme inhibitors, most notably targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] Overexpression or mutation of EGFR is a key driver in many human cancers, making inhibitors based on this scaffold, such as gefitinib and erlotinib, vital tools in cancer therapy.[5][6]
This technical guide provides an in-depth overview of a robust and frequently employed synthetic pathway for preparing N⁴-aryl-quinazoline-4,6-diamine derivatives. It offers detailed experimental protocols for each key step, summarizes quantitative data for easy comparison, and includes workflow and signaling pathway diagrams to visually represent the chemical and biological concepts.
Core Synthetic Strategy: A Multi-Step Approach
A common and effective strategy for the synthesis of N⁴-aryl-quinazoline-4,6-diamines involves a multi-step sequence starting from a readily available nitro-substituted precursor. This approach allows for the sequential and controlled construction of the target molecule. The overall workflow involves the formation of the quinazolinone ring system, followed by key functional group interconversions to install the desired amine functionalities.
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of a representative N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine.
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
The initial step involves the cyclization of a substituted anthranilic acid derivative to form the core quinazolinone ring. A common method is the reaction of 2-amino-5-nitrobenzoic acid with formamide.
Experimental Protocol: A mixture of 2-amino-5-nitrobenzoic acid (1.0 eq) and formamide (10-15 eq) is heated to reflux (approx. 150-160 °C) for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is poured into water. The solid is collected by vacuum filtration, washed thoroughly with water to remove excess formamide, and then with a small amount of cold ethanol. The product is dried under vacuum to yield 6-nitroquinazolin-4(3H)-one as a solid.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Amino-5-nitrobenzoic acid | |
| Reagent | Formamide | |
| Temperature | 150-160 °C (Reflux) | |
| Reaction Time | 4-6 hours | |
| Typical Yield | 85-95% |
Step 2: Synthesis of 4-Chloro-6-nitroquinazoline
The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group, which serves as a leaving group for the subsequent nucleophilic substitution. This is typically achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Experimental Protocol: To a suspension of 6-nitroquinazolin-4(3H)-one (1.0 eq) in an inert solvent such as toluene or chloroform, a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride (3-5 eq) is added dropwise at room temperature. The mixture is then heated to reflux (80-110 °C) for 3-5 hours until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure. The residue is co-evaporated with toluene to remove residual SOCl₂. The crude solid is triturated with diethyl ether or hexane, filtered, and dried to afford 4-chloro-6-nitroquinazoline.[7]
| Parameter | Value/Condition | Reference |
| Starting Material | 6-Nitroquinazolin-4(3H)-one | [7] |
| Reagents | Thionyl chloride (SOCl₂), DMF (cat.) | [7] |
| Solvent | Toluene | [8] |
| Temperature | Reflux (approx. 110 °C) | [8] |
| Reaction Time | 3-6 hours | [8] |
| Typical Yield | 80-90% |
Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
This step involves the nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by a substituted aniline.
Experimental Protocol: A solution of 4-chloro-6-nitroquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.0-1.2 eq) in a protic solvent like isopropanol or 2-ethoxyethanol is heated to reflux for 2-4 hours. The reaction progress can be monitored by TLC. As the reaction proceeds, the hydrochloride salt of the product often precipitates. After cooling to room temperature, the solid is collected by filtration, washed with the solvent and then diethyl ether. The solid can be neutralized by suspending it in water and adding a base like aqueous sodium bicarbonate. The free base is then filtered, washed with water, and dried to yield the N-aryl-6-nitroquinazolin-4-amine product.[8]
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Chloro-6-nitroquinazoline | [8] |
| Reagent | 3-Chloro-4-fluoroaniline | [8] |
| Solvent | Isopropanol | |
| Temperature | Reflux (approx. 82 °C) | |
| Reaction Time | 2-4 hours | |
| Typical Yield | 90-98% |
Step 4: Synthesis of N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine
The final step is the reduction of the nitro group at the 6-position to the corresponding primary amine. Several methods are effective, with tin(II) chloride (SnCl₂) in acidic media or iron powder in the presence of an ammonium salt being common choices.
Experimental Protocol (Using SnCl₂): A suspension of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (1.0 eq) in ethanol or ethyl acetate is treated with an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq). Concentrated hydrochloric acid is added, and the mixture is heated to 60-80 °C for 2-5 hours.[9] After completion (monitored by TLC), the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is carefully adjusted to 8-9 with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate, which precipitates the product along with tin salts. The mixture is then extracted multiple times with ethyl acetate or a chloroform/isopropanol mixture. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.[9]
Experimental Protocol (Using Iron): N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (1.0 eq) is dissolved in a mixture of ethanol, water, and saturated ammonium chloride solution. Iron powder (4-5 eq) is added, and the mixture is heated to 80 °C for 3 hours.[10] Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts. The filter cake is washed with ethanol. Water is added to the filtrate to precipitate the product. The solid is collected by filtration and dried to afford the final N⁴-aryl-quinazoline-4,6-diamine.[10]
| Parameter | Value/Condition (SnCl₂ Method) | Value/Condition (Iron Method) | Reference |
| Starting Material | N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | [9][10] |
| Reagents | SnCl₂·2H₂O, conc. HCl | Iron powder, NH₄Cl | [9][10] |
| Solvent | Ethanol or Ethyl Acetate | Ethanol/Water | [9][10] |
| Temperature | 60-80 °C | 80 °C | [9][10] |
| Reaction Time | 2-5 hours | 3 hours | [9][10] |
| Typical Yield | 75-88% | 88% | [9][10] |
Biological Context: Inhibition of the EGFR Signaling Pathway
Quinazolin-6-amine derivatives, particularly those with a 4-anilino substitution, are renowned for their ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway becomes hyperactivated due to EGFR mutations or overexpression.[5] The 4-anilinoquinazoline inhibitors function by competing with ATP for its binding site in the intracellular kinase domain of the receptor, thereby preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][5]
References
- 1. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 8. 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro- synthesis - chemicalbook [chemicalbook.com]
- 9. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]
The Diverse Biological Activities of Substituted Quinazolin-6-amine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its derivatives, substituted quinazolin-6-amine compounds have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Anticancer Activity
Substituted this compound derivatives have been extensively investigated for their potent anticancer activities. These compounds often exert their effects by targeting key molecules and signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cell growth, differentiation, and survival.[1] The quinazoline scaffold is a key component of several FDA-approved tyrosine kinase inhibitors.[2][3]
Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and its signaling pathway is frequently overactive in various cancers, including non-small cell lung cancer and colorectal cancer.[4][5] Several 4-anilinoquinazoline derivatives have shown potent and selective inhibition of EGFR tyrosine kinase by competing with ATP at its binding site.[6] The substitution pattern on the quinazoline ring, particularly at the 6-position, has been shown to significantly influence the inhibitory activity.[7] For instance, the introduction of an aryl urea group at the C-6 position of the quinazoline scaffold has been shown to enhance EGFR inhibitory activities.[7]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of this process. Some quinazolinone derivatives have been identified as potent inhibitors of VEGFR-2, thereby suppressing angiogenesis.[8]
Modulation of Other Signaling Pathways
Beyond RTK inhibition, substituted quinazoline compounds have been shown to modulate other critical signaling pathways implicated in cancer.
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common event in many human cancers. Certain quinazoline-based compounds have been developed as dual inhibitors of histone deacetylases (HDAC) and PI3K, demonstrating potent anti-proliferative activity.[2]
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a key driver in the initiation and progression of colorectal cancer.[9] Novel quinazoline derivatives have been identified as inhibitors of the Wnt/β-catenin pathway in colorectal cancer cells, suggesting a therapeutic avenue for this type of cancer.[9]
Induction of Apoptosis and Cell Cycle Arrest
Many substituted quinazoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. For example, certain novel quinazoline derivatives have been shown to induce apoptosis in gastric cancer cells by down-regulating the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and up-regulating the expression of pro-apoptotic proteins like Bax.[10] These compounds can also cause cell cycle arrest at the G2/M phase, thereby inhibiting cell division.[10][11]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various substituted quinazoline derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of Quinazoline Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [4] |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [4] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast) | 10.16 | [4] |
| Quinazoline-sulfonamide 4d | MCF-7 (Breast) | 2.5 | [4] |
| Quinazoline-oxymethyltriazole 8f (48h) | MCF-7 (Breast) | 21.29 | [4] |
| Quinazoline-oxymethyltriazole 8k (72h) | MCF-7 (Breast) | 11.32 | [4] |
| Quinazoline-oxymethyltriazole 8a (72h) | MCF-7 (Breast) | 12.96 | [4] |
| Compound 18 | MGC-803 (Gastric) | 0.85 | [10] |
| Compound 18 | GES-1 (Normal Gastric) | 26.75 | [10] |
| Quinazolin-4-one derivative 123 | HepG2 (Liver) | 3.97 | [8] |
| Quinazolin-4-one derivative 123 | HCT-116 (Colon) | 4.58 | [8] |
| Quinazolin-4-one derivative 123 | MCF-7 (Breast) | 4.83 | [8] |
| Quinazolinone-substituted 1,3,5-triazine 124 | MCF-7 (Breast) | 8.69 | [8] |
| Quinazolinone-substituted 1,3,5-triazine 124 | HL-60 (Leukemia) | 8.40 | [8] |
| Quinazolinone-substituted 1,3,5-triazine 124 | HeLa (Cervical) | 6.65 | [8] |
| Quinazoline-based HDAC/PI3K inhibitor 1 | HepG2 (Liver) | 3.5 | [2] |
| Quinazoline-based HDAC/PI3K inhibitor 1 | M-M-231 (Breast) | 2.65 | [2] |
| Quinazoline-based HDAC/PI3K inhibitor 1 | MCF-7 (Breast) | 2.55 | [2] |
| Quinazoline-based HDAC/PI3K inhibitor 1 | H1975 (Lung) | 2.88 | [2] |
| Quinazoline-based HDAC/PI3K inhibitor 1 | H460 (Lung) | 1.05 | [2] |
| Quinazoline-based HDAC/PI3K inhibitor 1 | HeLa (Cervical) | 2.41 | [2] |
| Quinazoline-oxymethyltriazole 8a (72h) | HCT-116 (Colon) | 5.33 | [12] |
| Quinazoline-oxymethyltriazole 8a (72h) | HepG2 (Liver) | 7.94 | [12] |
| Morpholine substituted quinazoline AK-3 | A549 (Lung) | 10.38 | [13] |
| Morpholine substituted quinazoline AK-3 | MCF-7 (Breast) | 6.44 | [13] |
| Morpholine substituted quinazoline AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 | [13] |
Antimicrobial Activity
In addition to their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[14][15][16] The mechanism of antimicrobial action can involve the inhibition of essential enzymes like DNA gyrase or interference with the microbial cell wall.[16][17] Structure-activity relationship studies have indicated that substitutions at the 2 and 3-positions, as well as the presence of halogen atoms at the 6 and 8-positions of the quinazoline ring, can enhance antimicrobial activity.[16]
Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound | Microorganism | Activity | Reference |
| Acylhydrazone quinazoline 85 | S. aureus, E. coli, A. niger | Significant activity | [6] |
| 2,3,6-trisubstituted Quinazolin-4-one A-1 | S. aureus, S. pyogen | Very good activity | [15] |
| 2,3,6-trisubstituted Quinazolin-4-one A-3 | A. niger, P. aeruginosa | Excellent/Very good activity | [15] |
| 2,3,6-trisubstituted Quinazolin-4-one A-6 | C. albicans, A. niger | Excellent/Very good activity | [15] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of the biological activities of novel compounds. The following are methodologies for key in vitro assays.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
-
Materials:
-
Novel quinazoline compounds
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
-
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
-
2. SRB (Sulforhodamine B) Assay
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the binding of the sulforhodamine B dye to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.[4]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[4]
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing and Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[4]
-
3. LDH (Lactate Dehydrogenase) Assay
-
Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[4]
-
Setup of Controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer.
-
Background control: Medium only.[4]
-
-
Sample Collection: After the treatment period, centrifuge the plate and transfer the supernatant (cell-free culture medium) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum LDH release controls.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by quinazoline compounds.
Caption: A generalized workflow for in vitro cytotoxicity assays.
References
- 1. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Quinazolin-6-amine Derivatives in Oncology: A Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of quinazolin-6-amine derivatives in cancer cell lines. Quinazoline-based compounds have emerged as a significant class of therapeutic agents in oncology, with several derivatives receiving FDA approval for cancer treatment.[1][2] Their core structure serves as a versatile scaffold for the development of inhibitors targeting key signaling pathways frequently dysregulated in cancer.[3][4][5] This document summarizes the quantitative data on their anti-cancer activity, details common experimental protocols for their evaluation, and visualizes the primary signaling pathways they modulate.
Core Mechanisms of Action
Quinazoline derivatives exert their anti-cancer effects through various mechanisms, primarily by inhibiting protein kinases crucial for cancer cell proliferation, survival, and metastasis.[2][6][7] The two most extensively studied targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway.[3][4][6][8][9][10][11] Additionally, some derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization.[1][11][12][13]
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation.[14] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target.[4][14] Quinazoline derivatives, particularly 4-anilinoquinazolines, have been developed as potent ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[4][5][7] By binding to the ATP-binding site, these compounds block the autophosphorylation of the receptor and subsequent activation of downstream signaling.[4]
Diagram: EGFR Signaling Pathway Inhibition by Quinazoline Derivatives
Caption: Inhibition of the EGFR signaling cascade by quinazoline derivatives.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism.[3][8] Aberrant activation of this pathway is a hallmark of many human cancers.[3][10] Several quinazoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade involving Akt and mTOR.[6][8][9][10][15] This inhibition leads to decreased cell proliferation and induction of apoptosis.[9][10]
Diagram: PI3K/Akt/mTOR Pathway Inhibition by Quinazoline Derivatives
Caption: Quinazoline derivatives inhibit the PI3K/Akt/mTOR signaling pathway.
Quantitative Data on Anti-Cancer Activity
The anti-proliferative activity of quinazoline derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following tables summarize representative IC50 values for various quinazoline derivatives against different cancer cell lines.
Table 1: IC50 Values of Quinazoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3o | A549 | Lung Cancer | 4.26 | |
| HCT116 | Colon Cancer | 3.92 | [16] | |
| MCF-7 | Breast Cancer | 0.14 | [16] | |
| Compound 21 | HeLa | Cervical Cancer | 2.81 | [17] |
| MDA-MB-231 | Breast Cancer | 1.85 | [17] | |
| Compound 22 | HeLa | Cervical Cancer | 2.15 | [17] |
| MDA-MB-231 | Breast Cancer | 2.33 | [17] | |
| Compound 23 | HeLa | Cervical Cancer | 1.96 | [17] |
| MDA-MB-231 | Breast Cancer | 2.54 | [17] | |
| Compound 18 | MGC-803 | Gastric Cancer | 0.85 | [1] |
| Compound 9 | MGC-803 | Gastric Cancer | 1.89 | [1] |
| Schiff base 1 | MCF-7 | Breast Cancer | 6.246 | [12] |
| Schiff base 2 | MCF-7 | Breast Cancer | 5.910 | [12] |
| WHI-P154 | U373 | Glioblastoma | Micromolar | [18] |
| U87 | Glioblastoma | Micromolar | [18] | |
| EGF-P154 | Glioblastoma Cells | Glioblastoma | 0.813 | [18] |
| Compound 10 | - | - | 3.86 | |
| Compound 6d | NCI-H460 | Lung Cancer | 0.789 | [14] |
Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Compound 41 | PI3Kδ | 1.13 | [6] |
| Compound 42 | PI3Kδ | 2.52 | [6] |
| Compound 6d | EGFR | 69 | [14] |
| Compound 29 | EGFRWT | 5.2 | [19] |
| EGFRd746–750 | 9.6 | [19] | |
| EGFRL858R | 1.9 | [19] | |
| Compound 46 | Aurora A | 84.42 | [19] |
| Aurora B | 14.09 | [19] | |
| Compound 1i | EGFR | 1 | [7] |
| VEGFR-2 | 79 | [7] | |
| Compound 1j | EGFR | 78 | [7] |
| VEGFR-2 | 14 | [7] | |
| Compound 1l | EGFR | 51 | [7] |
| VEGFR-2 | 14 | [7] |
Experimental Protocols
The evaluation of the anti-cancer activity of this compound derivatives involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Diagram: MTT Assay Workflow
Caption: A typical workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[20][21]
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[20][21]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20][21][22]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[20][21][22]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[20][22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting
This technique is used to detect specific proteins in a cell lysate to assess the effect of the compound on protein expression and signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with the quinazoline derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[23][24]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[24]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23][24][25][26]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[23][26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, Akt, p-Akt, mTOR) overnight at 4°C.[23][24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[25]
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the quinazoline derivative on the activity of a specific kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a kinase assay buffer.[27][28]
-
Inhibitor Addition: Add serial dilutions of the quinazoline derivative or a vehicle control to the wells.[27]
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[27]
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[27][29][30]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[27]
Conclusion
This compound derivatives represent a promising class of anti-cancer agents with well-defined mechanisms of action. Their ability to potently and selectively inhibit key oncogenic signaling pathways, particularly the EGFR and PI3K/Akt/mTOR pathways, underscores their therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation and development of this important class of molecules for cancer therapy. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial for translating these findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpbs.com [ijpbs.com]
- 8. mdpi.com [mdpi.com]
- 9. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 17. researchgate.net [researchgate.net]
- 18. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. origene.com [origene.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 30. Kinase Biology for Drug Discovery [promega.com]
The Lynchpin of Potency: A Technical Guide to the Structure-Activity Relationship of Quinazolin-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, quinazolin-6-amine analogs have emerged as a particularly fruitful area of investigation, yielding potent inhibitors for a range of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this critical compound class, offering a comprehensive resource for researchers engaged in drug discovery and development. Herein, we consolidate quantitative data, detail experimental protocols, and visualize key biological pathways to illuminate the subtle structural modifications that drive therapeutic efficacy.
Core SAR Insights: The 6-Amino Position as a Modulator of Activity
The 6-amino group of the quinazoline ring serves as a versatile anchor for a variety of substituents, profoundly influencing the compound's pharmacological profile. SAR studies have consistently demonstrated that the nature of the substituent at this position is a key determinant of potency and selectivity.
Anticancer Activity: Targeting Kinase Signaling
This compound analogs have been extensively explored as inhibitors of various protein kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and p21-Activated Kinase 4 (PAK4).
A significant body of research has focused on 4-anilino-6-aminoquinazoline derivatives. In this scaffold, the 4-anilino moiety typically occupies the ATP-binding site of the kinase, while the 6-amino substituent can be modified to enhance binding affinity and modulate pharmacokinetic properties. For instance, the introduction of a benzamide moiety at the 6-position has been shown to be a viable strategy for developing reversible EGFR inhibitors.[1] The substitution pattern on this benzamide ring is crucial; for example, a fluoro-substituent at the C-2 position of the benzene ring is vital for inhibitory activity, and further substitution with a nitro group at the C-5 position can double the inhibitory potency against wild-type EGFR.[1] Conversely, replacing the amide linker with a methyl-amino linker can lead to a significant decrease in activity.[1]
In the context of PAK4 inhibition, a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been developed. This highlights that while the 6-amino group is a key feature, other substitutions on the quinazoline ring, such as a halogen at position 6, can also play a critical role in defining the SAR.[2]
Antiviral Activity: Combating Coronavirus Infections
The potential of 4-anilino-6-aminoquinazoline derivatives as antiviral agents has been demonstrated in studies targeting the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). A key hit compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, provided a starting point for optimization.[3] SAR studies revealed that modifications to the N6-benzyl group significantly impact antiviral potency. For instance, the introduction of electron-withdrawing groups at the meta position of the benzylamine substituent can enhance activity.[3]
Quantitative Structure-Activity Relationship Data
To facilitate a comparative analysis of the SAR of this compound analogs, the following tables summarize key quantitative data from various studies.
Table 1: Anticancer Activity of 4-Anilino-6-substituted Quinazoline Analogs against Kinase Targets
| Compound ID | 4-Anilino Substituent | 6-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | 3-Ethynylaniline | Acrylamide | EGFR | 1.4 | [4] |
| 2 | 3-Ethynylaniline | Acrylamide | HER2 | 10.9 | [4] |
| 3 | 3-Chloro-4-fluoroaniline | (S)-3-hydroxypyrrolidin-1-yl | EGFR | 0.30 | [4] |
| 4 | 3-Chloro-4-fluoroaniline | (S)-3-hydroxypyrrolidin-1-yl | HER2 | 6.07 | [4] |
| 5 | 3-Chloro-4-fluoroaniline | 4-Nitro-2-fluorobenzamide | EGFRwt | - | [1] |
| 6 | 3-Chloro-4-fluoroaniline | 2-Fluorobenzamide | EGFRwt | - | [1] |
Note: Specific IC50 values for compounds 5 and 6 were not provided in the source, but their relative potencies were discussed.
Table 2: Antiviral Activity of 4-Anilino-6-aminoquinazoline Derivatives against MERS-CoV
| Compound ID | N4-Substituent | N6-Substituent | IC50 (µM) | Selectivity Index (SI) | Reference |
| Hit Cmpd | 3-Chloro-4-fluorophenyl | 3-Methoxybenzyl | - | - | [3] |
| 20 | 3-Chloro-4-fluorophenyl | 3-(Trifluoromethyl)benzyl | 0.157 | 25 | [3] |
Experimental Protocols
The synthesis and biological evaluation of this compound analogs involve a series of well-established chemical and biological procedures.
General Synthesis of 4-Anilino-6-aminoquinazoline Derivatives
A common synthetic route to 4-anilino-6-aminoquinazolines begins with the appropriate 6-nitroquinazoline precursor. The general steps are as follows:
-
Synthesis of the 6-Nitroquinazoline Core: The synthesis often starts from a substituted 2-amino-5-nitrobenzonitrile which is cyclized to form the quinazoline ring.
-
Nucleophilic Aromatic Substitution: The 4-position of the quinazoline ring is typically activated for nucleophilic aromatic substitution. Reaction with a desired aniline derivative introduces the 4-anilino moiety.
-
Reduction of the Nitro Group: The 6-nitro group is then reduced to a 6-amino group, commonly using a reducing agent such as iron powder in the presence of an acid or through catalytic hydrogenation.
-
Functionalization of the 6-Amino Group: The resulting 6-amino group can be further functionalized through various reactions, such as acylation to form amides or reductive amination to introduce substituted alkyl groups.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A general protocol is as follows:
-
Reagents and Materials: Recombinant human kinase enzyme, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compounds.
-
Assay Procedure: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Antiviral Cell-Based Assay (MERS-CoV)
The antiviral activity of the compounds is assessed in a cell-based assay using a virus-permissive cell line.
-
Cell Culture: Vero cells are typically used for MERS-CoV infection studies. The cells are maintained in appropriate culture media supplemented with fetal bovine serum.
-
Cytotoxicity Assay: Prior to antiviral testing, the cytotoxicity of the compounds on the host cells is determined using a standard assay such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50).
-
Antiviral Assay: Vero cells are seeded in multi-well plates and then treated with serial dilutions of the test compounds. The cells are subsequently infected with MERS-CoV at a specific multiplicity of infection (MOI).
-
Quantification of Viral Replication: After a suitable incubation period, the extent of viral replication is determined by measuring the viral cytopathic effect (CPE), or by quantifying viral RNA using RT-qPCR.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve of viral inhibition. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50, with a higher SI value indicating a more favorable therapeutic window.
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the EGFR signaling pathway by this compound analogs.
Caption: General synthetic workflow for 4-Anilino-6-aminoquinazoline analogs.
Caption: Experimental workflow for the MERS-CoV antiviral activity assay.
Conclusion
The this compound scaffold represents a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the critical role of the 6-amino substituent in modulating the biological activity of these compounds against a range of targets, from protein kinases to viral pathogens. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visual representations of relevant biological pathways, this technical guide aims to support the ongoing efforts of researchers in the rational design and development of novel this compound-based drugs with improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, virology, and beyond.
References
Quinazolin-6-amine: A Technical Guide to Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of Quinazolin-6-amine (CAS: 101421-72-1). As a key heterocyclic compound, the quinazoline scaffold is recognized in medicinal chemistry as a privileged structure due to its wide spectrum of biological activities.[1] this compound, featuring an amine functional group at the 6-position, serves as a crucial chemical intermediate for the synthesis of novel bioactive molecules, particularly in oncology and the study of multi-drug resistance (MDR).[1][2]
Derivatives of quinazolinamine have demonstrated significant potential as potent inhibitors of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are major contributors to chemotherapy failure.[1][3] Furthermore, the quinazoline core is central to the design of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a protein critical to cell proliferation in many cancers.[1][4][5]
Physicochemical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [6] |
| Molecular Weight | 145.16 g/mol | [6] |
| CAS Number | 101421-72-1 | [6] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[6] |
| logP (Octanol/Water Partition Coeff.) | 1.212 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] |
| Rotatable Bonds | 0 | ChemScene[6] |
Table 2: Experimental Physical Properties (Reference Data)
| Property | This compound | Parent Quinazoline | Source (Parent Cpd) |
| Appearance | Light yellow crystalline solid (predicted) | Light yellow crystals | [7] |
| Melting Point | Data not available | 48 °C | [7] |
| Boiling Point | Data not available | 243 °C | [7] |
| Solubility | Soluble in water (predicted) | Soluble in water | [7] |
| pKa (Acidity) | Data not available | 3.51 | [7] |
Biological Activity and Mechanisms of Action
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Two primary mechanisms of action for quinazoline derivatives are the inhibition of protein kinases like EGFR and the modulation of drug efflux pumps like BCRP.
Inhibition of ABC Transporters
Overexpression of ABC transporters, such as BCRP (ABCG2), is a major cause of multidrug resistance (MDR) in cancer cells. These transporters actively efflux chemotherapeutic agents, reducing their intracellular concentration and efficacy. Quinazolinamine derivatives can act as competitive inhibitors of these transporters, binding to the pump and preventing the efflux of anticancer drugs. This restores the sensitivity of resistant cancer cells to chemotherapy.[3][8][9]
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and angiogenesis.[5][10] Many quinazoline derivatives, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site within the kinase domain of EGFR, preventing its autophosphorylation and blocking the subsequent signal transduction cascade.[2][11] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[11]
Experimental Protocols for Characterization
A general workflow for the synthesis and characterization of this compound and its derivatives involves synthesis, purification, and comprehensive structural and purity analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for assessing the purity of this compound and related small molecules.[12]
-
Objective: To determine the purity of the synthesized compound and identify any impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for resolving complex mixtures.[12]
-
Solvent A: Phosphate buffer (e.g., 20 mM KH₂PO₄) with pH adjusted to ~2.0-3.0 with phosphoric acid, or 0.1% formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a relevant wavelength determined by UV-Vis scan, typically around 240-260 nm and ~340 nm for quinazoline derivatives.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a compatible solvent (e.g., methanol) to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule.[14]
-
Objective: To elucidate the proton (¹H) and carbon (¹³C) framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy (Expected Signals):
-
Aromatic Protons: Multiple signals are expected in the aromatic region (~7.0-9.0 ppm). The protons on the quinazoline ring system will appear as doublets, triplets, or singlets depending on their position and coupling partners.
-
Amine Protons (-NH₂): A broad singlet is typically observed. The chemical shift can vary (~3-5 ppm for aromatic amines) and the signal may disappear upon D₂O exchange, which confirms its identity.[15][16]
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
Objective: To identify the key functional groups present in the molecule.[18]
-
Sample Preparation: The sample can be analyzed as a solid mixed with KBr to form a pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Absorptions:
-
N-H Stretch (Amine): Primary aromatic amines typically show two characteristic bands in the 3300-3500 cm⁻¹ region.[15]
-
C=N Stretch (Pyrimidine Ring): A sharp absorption band around 1620-1650 cm⁻¹.
-
C=C Stretch (Aromatic Rings): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch (Aromatic Amine): A strong band in the 1250-1335 cm⁻¹ region.[15]
-
Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹.
-
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[19]
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for quinazoline derivatives and is typically run in positive ion mode [M+H]⁺.
-
Analysis:
-
Molecular Ion Peak: The primary peak observed should correspond to the protonated molecule. For this compound (C₈H₇N₃), the expected mass-to-charge ratio (m/z) for [M+H]⁺ would be approximately 146.07.
-
Fragmentation: Tandem MS (MS/MS) can be used to analyze the fragmentation pattern, which is often characteristic of the quinazoline core structure and can help differentiate isomers.[20] Common fragmentation may involve the loss of small neutral molecules from the pyrimidine ring.
-
References
- 1. This compound|CAS 101421-72-1|Supplier [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemscene.com [chemscene.com]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 20. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
Quinazolin-6-amine: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone in the development of numerous therapeutic agents. Among its many isomers, quinazolin-6-amine stands out as a particularly valuable starting point for the design of novel drugs, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the medicinal chemistry of the this compound scaffold, with a focus on its application in the development of kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various established and novel methodologies. A common and versatile approach involves the construction of the quinazoline ring from substituted anthranilic acid derivatives.
General Synthesis of 6-Amino-1-(substituted phenyl)quinazolin-4(1H)-one
One prevalent synthetic route commences with the appropriate 2-amino-5-nitrobenzoic acid, which undergoes cyclization and subsequent reduction of the nitro group to afford the key 6-aminoquinazoline intermediate. This intermediate can then be further functionalized.
Experimental Protocol: Synthesis of 6-amino-1-(p-tolyl)quinazolin-4(1H)-one
-
Step 1: Synthesis of 6-nitro-1-(p-tolyl)quinazolin-4(1H)-one. A mixture of 2-amino-5-nitrobenzoic acid and p-toluidine is heated, often in the presence of a dehydrating agent or under conditions that facilitate water removal, to form the corresponding 2-(p-tolylamino)-5-nitrobenzoic acid. This intermediate is then cyclized, for example, by heating with formamide or another one-carbon source, to yield 6-nitro-1-(p-tolyl)quinazolin-4(1H)-one.
-
Step 2: Reduction to 6-amino-1-(p-tolyl)quinazolin-4(1H)-one. The nitro group of 6-nitro-1-(p-tolyl)quinazolin-4(1H)-one is reduced to the corresponding amine. This is typically achieved using standard reduction methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or by using a reducing agent like tin(II) chloride in an acidic medium. The resulting product, 6-amino-1-(p-tolyl)quinazolin-4(1H)-one, can be purified by crystallization or column chromatography.
Biological Activity of this compound Derivatives
Derivatives of this compound have demonstrated a remarkable range of biological activities, including potent anticancer and antimicrobial effects. A significant focus of research has been on their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Anticancer Activity and Kinase Inhibition
A number of this compound derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Phosphoinositide 3-kinase (PI3K). The inhibition of these kinases can disrupt cancer cell proliferation, survival, and metastasis.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 1 | ALK | A549 (Lung Cancer) | 0.44 | [1] |
| Compound 2 | PI3Kδ | - | 0.0275 | [2] |
| Compound 3 | EGFR | A549 (Lung Cancer) | Not specified | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.
The PI3K/Akt Signaling Pathway: A Key Target
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[5][6]
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][7] PIP3 acts as a second messenger, recruiting proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B), to the cell membrane.[4] This recruitment leads to the phosphorylation and activation of Akt by other kinases like PDK1. Once activated, Akt phosphorylates a wide array of downstream substrates, ultimately leading to the cellular responses mentioned above.
This compound derivatives have emerged as potent inhibitors of the PI3K/Akt pathway, often by directly targeting the catalytic subunit of PI3K.[2][6] This inhibition blocks the production of PIP3 and subsequently prevents the activation of Akt and its downstream effectors, thereby impeding cancer cell growth and survival.
Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound Derivatives.
Antimicrobial Activity
Beyond their anticancer properties, certain this compound derivatives have also shown promising activity against various microbial pathogens. The specific mechanisms of action in this context are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. Further research in this area could lead to the development of novel antibiotics.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity and pharmacokinetic properties. The demonstrated success of this compound derivatives as kinase inhibitors, particularly targeting the PI3K/Akt pathway, highlights the immense potential of this scaffold in oncology drug discovery. Future research will likely focus on the development of more selective and potent inhibitors with improved safety profiles, as well as the exploration of this scaffold for other therapeutic applications, including the treatment of inflammatory and infectious diseases. The continued investigation of the this compound core is poised to deliver the next generation of innovative medicines.
References
- 1. iris.unica.it [iris.unica.it]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
The Rise of Quinazolin-6-amine Scaffolds: A Deep Dive into Their Discovery and Development as Potent Enzyme Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its versatile nature allows for the development of inhibitors targeting a wide array of enzymes, particularly kinases, which are pivotal in various disease pathologies. Among the diverse quinazoline derivatives, those featuring a 6-amine substitution have garnered significant attention for their potent and often selective inhibitory activities. This guide provides a comprehensive overview of the discovery, development, and experimental evaluation of quinazolin-6-amine based inhibitors, with a primary focus on their roles as anticancer agents targeting key receptor tyrosine kinases. Several quinazoline derivatives have received FDA approval for cancer therapy, including gefitinib, erlotinib, lapatinib, vandetanib, and afatinib.[1][2]
Core Targets and Signaling Pathways
This compound derivatives have been extensively explored as inhibitors of several key enzymes implicated in cancer and other diseases. The most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Its overexpression or mutation is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[4][5] The quinazoline core has proven to be a highly effective scaffold for developing EGFR inhibitors.[6] Gefitinib, an EGFR inhibitor with a quinazolinamine moiety, is a notable example.[7]
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote tumor growth and survival.[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibiting VEGFR-2 is a key strategy in anticancer therapy.[8][10] Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors.[9][10] Vandetanib, a quinazoline-based dual inhibitor of EGFR and VEGFR-2, is used to treat medullary thyroid cancer.[9][10]
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the Akt/mTOR/p70s6k signaling cascade, which promotes endothelial cell proliferation and migration.[8]
Discovery and Synthesis
The synthesis of this compound derivatives often follows a multi-step pathway, starting from readily available precursors. A common approach involves the construction of the quinazolinone core followed by functionalization to introduce the desired amine groups and other substituents.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of Quinazolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Quinazolin-6-amine, a key heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring this data, and presents a logical workflow for the comprehensive spectroscopic characterization of this molecule.
Introduction to this compound
This compound (C₈H₇N₃) is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyrimidine ring, with an amine substituent at the 6-position.[1][2] Its molecular structure is a scaffold for numerous biologically active compounds, making its unambiguous identification and characterization crucial. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of this compound.
Chemical Structure:
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in the spectroscopic analysis of this compound.
References
A Technical Guide to In Silico Modeling and Docking Studies of Quinazolin-6-amine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities.[1][2] Derivatives of quinazoline have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] A particularly prominent application is in oncology, where quinazoline-based molecules have been successfully developed as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1][4] Several FDA-approved drugs, including Gefitinib and Erlotinib, feature the quinazoline core and are used in cancer therapy.[3][5]
The amine group at the 6-position of the quinazoline ring offers a crucial point for chemical modification, allowing for the synthesis of extensive compound libraries with varied properties. In silico modeling and molecular docking have become indispensable tools in the rational design and discovery of novel quinazoline derivatives.[2][6] These computational techniques enable researchers to predict the binding affinity and interaction patterns of new molecules with their biological targets, screen large virtual libraries, and optimize lead compounds for enhanced potency and better pharmacokinetic profiles, thereby accelerating the drug discovery pipeline.[6][7] This guide provides an in-depth overview of the core computational methodologies, presents key quantitative data from various studies, and visualizes the critical workflows and biological pathways involved.
Primary Biological Target: Epidermal Growth Factor Receptor (EGFR)
The vast majority of in silico research on quinazoline derivatives focuses on their activity as inhibitors of the EGFR tyrosine kinase.[1][4] EGFR is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8] Its overactivation, often through mutations, is a hallmark of numerous cancers, including non-small cell lung cancer and breast cancer.[1][8]
Quinazoline inhibitors typically function as ATP-competitive agents. They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the autophosphorylation of the receptor and subsequently blocking downstream signaling cascades that drive tumor growth.[1] A key interaction for many potent quinazoline inhibitors is the formation of a hydrogen bond with the backbone of a methionine residue (Met793 in wild-type EGFR) in the hinge region of the ATP pocket.[9] In silico studies are crucial for designing compounds that optimize this and other interactions, including those with mutant forms of the receptor, such as the common resistance-conferring T790M mutation.[9]
EGFR Signaling Pathway and Inhibition
The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for Quinazolin-6-amine based inhibitors.
Experimental Protocols for In Silico Studies
A robust in silico investigation involves a multi-step workflow, from preparing the target and ligands to running complex simulations and analyzing the results.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[6]
Protocol:
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB).
-
Using software like Discovery Studio or Maestro, the protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and repairing any missing amino acid residues.[8]
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using software like ChemDraw.[8]
-
These structures are converted to 3D and their energy is minimized using computational chemistry methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[8] This ensures a stable, low-energy conformation for docking.
-
-
Docking Simulation:
-
A docking program like AutoDock or Molegro Virtual Docker (MVD) is used.[8][10]
-
A binding site, or "grid box," is defined on the protein, typically centered around the known active site where the native ligand binds (e.g., the ATP pocket in EGFR).[9]
-
The docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site.
-
-
Pose Analysis and Scoring:
-
The simulation generates multiple possible binding poses for the ligand.
-
Each pose is evaluated using a scoring function (e.g., MolDock Score, binding energy in kcal/mol) that estimates the binding affinity.[8]
-
The pose with the best score is selected for further analysis of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[9]
-
Pharmacophore Modeling and 3D-QSAR
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity. This model can then be used to develop a Quantitative Structure-Activity Relationship (QSAR) to predict the activity of new compounds.[7][11]
Protocol:
-
Dataset Preparation: A dataset of quinazoline derivatives with known biological activities (e.g., IC50 values) against a specific target is compiled.[7]
-
Pharmacophore Model Generation:
-
Model Validation: The best pharmacophore model is selected based on statistical parameters like high correlation coefficients and low root mean square deviation (RMSD).[11] It is further validated by its ability to distinguish between active and inactive compounds in a test set.
-
3D-QSAR Model Development:
-
The validated pharmacophore model is used to align all molecules in the dataset.
-
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are built to correlate the 3D structural properties of the molecules with their biological activities.[8]
-
The predictive power of the QSAR model is assessed using statistical metrics like the cross-validated correlation coefficient (q²).[11] The resulting model can then be used to predict the activity of newly designed compounds.
-
ADMET Prediction and Molecular Dynamics
-
ADMET Prediction: Before synthesis, it is vital to assess the drug-likeness of designed compounds. In silico tools like SwissADME and pkCSM are used to predict properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[8] This includes evaluating compliance with Lipinski's Rule of Five, which helps filter out compounds with poor oral bioavailability.[10]
-
Molecular Dynamics (MD) Simulation: To validate the stability of a docking pose, MD simulations are performed.[1] These simulations model the movement of the protein and ligand over time, confirming that the key interactions identified in the static dock are maintained in a dynamic, more realistic environment.[5]
Data Presentation
The following tables summarize quantitative data from various in silico and in vitro studies on quinazoline derivatives, primarily targeting EGFR.
Table 1: Summary of Molecular Docking Results against EGFR
| Compound Class/ID | Target | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Citation |
|---|---|---|---|---|
| Quinazolin-4-one analogs | EGFR | -163.7 to -179.1 (MolDock Score) | Not specified | [8] |
| Quinazoline-2,4,6-triamine (10e) | EGFR-TK | Not specified (Affinity) | Met769, Phe699 | [1] |
| 4-arylamino-6-(furan-2-yl)quinazoline | EGFR | Not specified | Met793 | [9] |
| 6-bromo-2-(pyridine-3-yl)quinazoline | EGFR | Not specified | Met793 | [9] |
| Quinazolinone Schiff base (4c) | DNA Gyrase | -8.58 | Asn46 | [10] |
| Thio-benzyl quinazolin-4-one (8a) | EGFR | Not specified | Lys721, Leu694, Cys773 |[5] |
Table 2: Summary of In Vitro Inhibitory Activity (IC50)
| Compound Class/ID | Target | IC50 Value | Citation |
|---|---|---|---|
| 6-bromo-2-(pyridine-3-yl)quinazoline analog | EGFR | 0.096 µM | [9] |
| Thiourea quinazoline analog (7a/7b) | EGFR | 0.01 µM | [9] |
| Quinazoline-2,4,6-triamine (10d) | A-549 (Lung Cancer Cells) | Selective Cytotoxicity | [1] |
| Quinazoline-2,4,6-triamine (10e) | Various Cancer Cell Lines | Activity comparable to Erlotinib | [1] |
| Diaryl-thiourea quinazoline (6) | EGFR | 10 nM | [4] |
| Diaryl-thiourea quinazoline (6) | VEGFR2 | 80 nM | [4] |
| N-Boc glycine quinazoline (19) | EGFR | 3.2 nM |[4] |
Conclusion
In silico modeling and docking studies are powerful, cost-effective strategies that provide deep insights into the structure-activity relationships of this compound derivatives. The methodologies outlined in this guide—from molecular docking and QSAR to ADMET prediction and MD simulations—form an integrated workflow for the rational design of novel therapeutic agents. The consistent identification of EGFR as a primary target and the elucidation of key binding interactions, such as the hydrogen bond with Met793, have guided the optimization of these compounds as potent enzyme inhibitors.[1][9] The quantitative data clearly demonstrate a strong correlation between predicted binding affinities and experimentally determined inhibitory activities.[6] As computational power and algorithm accuracy continue to improve, these in silico approaches will play an even more critical role in accelerating the discovery and development of next-generation quinazoline-based drugs.
References
- 1. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Rise of Quinazolin-6-amine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Among its many derivatives, those featuring an amine group at the 6-position have garnered significant attention for their potent and diverse pharmacological activities. This technical guide provides an in-depth review of quinazolin-6-amine derivatives in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the realm of oncology.
The Quinazoline Core: A Versatile Scaffold
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, serves as the foundational structure for numerous therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Notably, several quinazoline-based drugs have received FDA approval, such as gefitinib, erlotinib, and lapatinib, which are primarily utilized as protein kinase inhibitors in cancer therapy.[4][5] The strategic placement of substituents on the quinazoline ring system is crucial for modulating the pharmacological profile of these compounds, with the 6-position being a key site for modification to enhance potency and selectivity.[1][6]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the quinazoline core followed by the introduction or modification of the 6-amino group.
General Synthetic Protocol: From 6-Nitroquinazoline to 6-Aminoquinazoline
A prevalent method for introducing the 6-amino group is through the reduction of a 6-nitroquinazoline precursor. This multi-step synthesis is a reliable route to obtain the desired scaffold.
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one This initial step typically involves the condensation of 5-nitroanthranilic acid with a suitable source of a single carbon atom, such as formamide or orthoformates.
Step 2: Chlorination of the 4-oxo Position The resulting 6-nitroquinazolin-4(3H)-one is then chlorinated, commonly using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield 4-chloro-6-nitroquinazoline. This intermediate is highly reactive and serves as a key building block for further derivatization.
Step 3: Nucleophilic Substitution at the 4-Position The 4-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various moieties, such as anilines, to create 4-anilino-6-nitroquinazolines. This step is fundamental in the synthesis of many EGFR inhibitors.
Step 4: Reduction of the 6-Nitro Group The final step in forming the this compound scaffold is the reduction of the 6-nitro group to a 6-amino group. This can be accomplished using various reducing agents, with a common and effective method being catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like ammonium formate or hydrogen gas).[7]
Biological Activities and Therapeutic Targets
This compound derivatives have shown significant promise, particularly as anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2][8][9] Its aberrant activation, through mutation or overexpression, is a hallmark of many cancers.[2][10] this compound derivatives, especially those with a 4-anilino substitution, are potent inhibitors of EGFR tyrosine kinase.[6][11] They act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling cascades that lead to cancer cell proliferation.[6]
// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"]; Inhibitor [label="this compound\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Dimerization -> Grb2_Sos [label="Recruits"]; Dimerization -> PI3K [label="Recruits"]; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; PI3K -> PIP3 [label="Phosphorylates PIP2"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> Nucleus; Nucleus -> Transcription; Transcription -> Proliferation; Inhibitor -> Dimerization [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: EGFR Signaling Pathway and Inhibition.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt signaling pathway is another critical intracellular cascade that regulates cell cycle progression, survival, and growth.[4][12][13] Dysregulation of this pathway is also frequently observed in human cancers.[4][13] Certain this compound derivatives have been developed as potent PI3K inhibitors. For instance, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have demonstrated significant inhibitory activity against PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells.[14]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"]; ApoptosisInhibition [label="Inhibition of\nApoptosis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"]; Inhibitor [label="this compound\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates PIP2"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; Akt -> ApoptosisInhibition; mTORC1 -> CellGrowth; Inhibitor -> PI3K [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; PTEN -> PIP3 [label="Dephosphorylates", style=dashed, color="#5F6368", arrowhead=tee]; } .dot Caption: PI3K/Akt Signaling Pathway and Inhibition.
Quantitative Analysis of Biological Activity
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitory constant (Kᵢ) against specific enzymes and their growth inhibitory effects on cancer cell lines. The following tables summarize representative data for some recently developed this compound derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of Representative this compound Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 2a | EGFR (wild-type) | 5.06 | [11] |
| 13k | PI3Kα | 1.94 | [14] |
| CZh226 (31) | PAK4 | Kᵢ = 0.016 (µM) | [15] |
Table 2: Antiproliferative Activity of Representative this compound Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2a | A431 | Epidermoid carcinoma | - | [11] |
| SW480 | Colorectal adenocarcinoma | - | [11] | |
| NCI-H1975 | Non-small cell lung cancer | - | [11] | |
| 13k | HCC827 | Non-small cell lung cancer | 0.09 | [14] |
| A549 | Non-small cell lung cancer | 0.43 | [14] | |
| SH-SY5Y | Neuroblastoma | 0.22 | [14] | |
| HEL | Erythroid leukemia | 0.16 | [14] | |
| MCF-7 | Breast adenocarcinoma | 0.11 | [14] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of findings in drug discovery. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of 4-Anilino-6-aminoquinazoline
-
Preparation of 4-chloro-6-nitroquinazoline: To a solution of 6-nitroquinazolin-4(3H)-one in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Synthesis of 4-anilino-6-nitroquinazoline: Dissolve 4-chloro-6-nitroquinazoline and the desired aniline derivative in a suitable solvent (e.g., isopropanol). Heat the mixture to reflux for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, and the product may precipitate. Collect the solid by filtration and wash with a cold solvent to yield the desired 4-anilino-6-nitroquinazoline.
-
Reduction to 4-anilino-6-aminoquinazoline: Dissolve the 4-anilino-6-nitroquinazoline in a solvent mixture (e.g., ethanol/water). Add a reducing agent such as sodium dithionite or perform catalytic hydrogenation with Pd/C and a hydrogen source (e.g., ammonium formate). Stir the reaction at room temperature or with gentle heating until the reduction is complete. Remove the catalyst by filtration (if applicable) and concentrate the solvent. The product can be purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, assay buffer, and the test compounds (this compound derivatives).
-
Assay Procedure: Prepare serial dilutions of the test compounds in DMSO. In a microplate, add the EGFR kinase, the substrate, and the test compound to the assay buffer. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phosphotyrosine-specific antibody or by using a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Drug Discovery and Development Workflow
The journey of a this compound derivative from a laboratory curiosity to a clinical candidate follows a well-defined, multi-stage process.
// Edges Target_ID -> Hit_ID; Hit_ID -> Hit_to_Lead; Hit_to_Lead -> Lead_Opt; Lead_Opt -> Preclinical; Preclinical -> Phase_I; Phase_I -> Phase_II; Phase_II -> Phase_III; Phase_III -> Approval; Approval -> Post_Market; } .dot Caption: The Drug Discovery and Development Pipeline.
Conclusion and Future Perspectives
This compound derivatives represent a highly promising class of compounds in the ongoing quest for novel therapeutics. Their proven success as kinase inhibitors has solidified their place in oncology drug discovery. Future research will likely focus on several key areas:
-
Improving Selectivity: Designing derivatives that can selectively target specific kinase isoforms or mutant forms of kinases to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Developing next-generation compounds that are effective against cancers that have developed resistance to existing therapies.
-
Exploring New Therapeutic Areas: Expanding the investigation of this compound derivatives to other diseases where the targeted pathways are implicated, such as inflammatory and neurodegenerative disorders.
-
Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies to enhance the pharmacokinetic properties and tumor-targeting capabilities of these potent molecules.
The versatility of the this compound scaffold, combined with a deeper understanding of its structure-activity relationships and the biological pathways it modulates, ensures that it will remain a fertile ground for the discovery and development of innovative medicines for years to come.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.biobide.com [blog.biobide.com]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Quinazolin-6-amine: An Essential Building Block for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-6-amine is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous therapeutic agents.[1][2] Derivatives of this compound have demonstrated significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, the amino group at the 6-position provides a crucial handle for further chemical modifications, enabling the development of targeted therapies, particularly kinase inhibitors for cancer treatment.[2][3][4][5] This document provides a detailed protocol for the laboratory synthesis of this compound, outlining a reliable two-step process involving nitration followed by reduction.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step reaction sequence starting from a suitable quinazoline precursor. The general workflow involves the electrophilic nitration of the quinazoline ring to introduce a nitro group at the 6-position, followed by the reduction of this nitro group to the desired amine functionality.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This protocol details the synthesis of this compound starting from 4-chloroquinazoline. This precursor is readily available and the chloro-substituent can be removed in the final step or used for further derivatization.
Step 1: Synthesis of 4-Chloro-6-nitroquinazoline
This step involves the nitration of 4-chloroquinazoline to introduce a nitro group at the 6-position.
Materials:
-
4-chloroquinazoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroquinazoline (1 equivalent) in concentrated sulfuric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The resulting precipitate is the crude 4-chloro-6-nitroquinazoline.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by washing with deionized water.
-
Dry the product under vacuum to obtain 4-chloro-6-nitroquinazoline.
Table 1: Quantitative Data for the Synthesis of 4-Chloro-6-nitroquinazoline
| Parameter | Value | Reference |
| Starting Material | 4-chloroquinazoline | N/A |
| Key Reagents | HNO₃/H₂SO₄ | [6] |
| Reaction Time | 3-4 hours | [6] |
| Reaction Temperature | 0 °C to room temperature | [6] |
| Typical Yield | 80-90% | [6] |
| Purity | >95% after washing | N/A |
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of 4-chloro-6-nitroquinazoline to an amine and the subsequent removal of the chloro group. A common method for this reduction is the use of tin(II) chloride in an acidic medium.
Materials:
-
4-chloro-6-nitroquinazoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a solution of 4-chloro-6-nitroquinazoline (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5 equivalents).
-
Slowly add concentrated hydrochloric acid to the mixture with stirring.
-
Heat the reaction mixture to reflux (around 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution to a pH of 8-9. Caution: The neutralization reaction is exothermic.
-
The resulting mixture will contain a precipitate of tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-chloro-6-nitroquinazoline | N/A |
| Key Reagents | SnCl₂·2H₂O, HCl | [7][8] |
| Reaction Time | 4-6 hours | [8] |
| Reaction Temperature | 80-90 °C (Reflux) | [8] |
| Typical Yield | 70-85% | [8] |
| Purity | >98% after purification | N/A |
Safety Precautions
-
Concentrated acids (H₂SO₄, HNO₃, HCl): Highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10]
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O): Harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust. Wear appropriate PPE.[9][11]
-
Hydrazine hydrate (alternative reducing agent): Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a fume hood with appropriate PPE.
-
Neutralization: The neutralization of acidic solutions with a strong base is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling.
Applications in Drug Discovery
This compound is a critical intermediate in the synthesis of numerous pharmacologically active compounds. Its primary application lies in the development of kinase inhibitors for cancer therapy. The amino group at the 6-position serves as a key point for modification to achieve potent and selective inhibition of various kinases, such as Epidermal Growth Factor Receptor (EGFR).[12][13]
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
The diagram above illustrates how a derivative of this compound can act as a kinase inhibitor, blocking the signaling cascade that leads to cell proliferation and survival, a common mechanism in cancer treatment. The versatility of the quinazoline scaffold allows for the development of drugs targeting various diseases, making the synthesis of this compound a critical process in modern drug discovery.[3][4][14]
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aimscientific.com.au [aimscientific.com.au]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Quinazolin-6-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities.[1][2][3] Specifically, quinazolin-6-amine derivatives have emerged as a promising class of compounds in drug discovery, with demonstrated potential as kinase inhibitors and modulators of various signaling pathways implicated in cancer and other diseases.[4][5][6] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these compounds to identify novel therapeutic candidates.[7][8] These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the screening of this compound libraries, with a focus on oncology-relevant targets.
Target Focus: Kinase Signaling Pathways
Quinazoline derivatives are well-established inhibitors of protein kinases, particularly those in key oncogenic signaling pathways.[4] This document will focus on assays targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), as these are frequent targets for this class of compounds.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[9][10] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[9] Quinazoline-based inhibitors typically function as ATP-competitive inhibitors, blocking the kinase activity of EGFR and its downstream signaling cascades, including the RAS-RAF-MEK-MAPK and PI3K-Akt pathways.[11][12]
Caption: EGFR Signaling Pathway and Inhibition.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is another critical intracellular cascade that governs cell survival, growth, and metabolism.[8][13] Its dysregulation is also frequently observed in cancer.[8] Upon activation by receptor tyrosine kinases (like EGFR), PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt, leading to the phosphorylation of numerous downstream targets that promote cell survival and proliferation.[14]
Caption: PI3K/Akt Signaling Pathway and Inhibition.
High-Throughput Screening Workflow
A typical HTS campaign for a this compound library follows a multi-stage process to identify and validate hit compounds.[15][16]
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Protocol 1: Biochemical HTS for Kinase Inhibition (ADP-Glo™ Assay)
This protocol describes a luminescent-based biochemical assay to identify inhibitors of a target kinase (e.g., EGFR). The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, where a decrease in ADP corresponds to inhibition of the kinase.
Materials and Reagents:
-
ADP-Glo™ Kinase Assay Kit
-
Recombinant human kinase (e.g., EGFR)
-
Poly-Glu-Tyr (4:1) peptide substrate
-
This compound library (10 mM in DMSO)
-
Known kinase inhibitor (e.g., Gefitinib) as a positive control
-
384-well, white, solid-bottom assay plates
-
Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Acoustic liquid handler and microplate reader with luminescence detection
Procedure (384-well format):
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plate to the assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase reaction buffer. Dispense 2.5 µL of this mix into each well.
-
Pre-incubation: Mix the plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Protocol 2: Cell-Based HTS for Antiproliferative Activity (CellTiter-Glo® Assay)
This protocol outlines a cell-based assay to screen for compounds that inhibit the proliferation of a cancer cell line that is dependent on the target kinase (e.g., A549 cells for EGFR). The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells based on the quantification of ATP.
Materials and Reagents:
-
A549 (human non-small cell lung cancer) cell line
-
Cell Culture Medium: F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound library (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Sterile, 384-well, white, clear-bottom plates
-
Known cytotoxic agent as a positive control
Procedure (384-well format):
-
Cell Seeding: Culture and harvest A549 cells. Dilute the cells to a final concentration of 5,000 cells per 40 µL. Seed 40 µL of the cell suspension into each well of the 384-well plates.[12] Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.[12]
-
Compound Addition: Perform a serial dilution of the compound library to achieve the desired final screening concentration (e.g., 10 µM).[12] Add 10 µL of the diluted compounds to the cell plates using a liquid handler.[12] Include DMSO as a negative control and a known cytotoxic agent as a positive control.[12]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.[12] Add 25 µL of the CellTiter-Glo® reagent to each well.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[12]
Data Presentation
Quantitative data from dose-response analyses should be summarized in tables to facilitate comparison of compound potencies.
Table 1: Biochemical Inhibitory Activity of this compound Hits against Target Kinase
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Q6A-001 | EGFR | 50 |
| Q6A-002 | EGFR | 120 |
| Q6A-003 | PI3Kα | 75 |
| Q6A-004 | PI3Kα | 250 |
| ... | ... | ... |
Table 2: Antiproliferative Activity of this compound Hits in Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) |
| Q6A-001 | A549 | 0.5 |
| Q6A-002 | A549 | 1.2 |
| Q6A-003 | HCT116 | 0.8 |
| Q6A-004 | HCT116 | 2.5 |
| ... | ... | ... |
Conclusion
These application notes provide a framework for the high-throughput screening of this compound libraries against key oncology targets. The detailed biochemical and cell-based assay protocols, along with the outlined HTS workflow and data presentation formats, offer a comprehensive guide for researchers aiming to identify and characterize novel drug candidates from this important chemical scaffold. Successful implementation of these screening strategies will enable the rapid identification of potent and selective inhibitors for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 15. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays Using Quinazolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. Quinazolin-6-amine and its derivatives have emerged as potent modulators of various protein kinases by competitively binding to the ATP pocket of the enzyme's catalytic domain. This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways essential for cell proliferation, survival, and differentiation. Dysregulation of these kinase-driven pathways is a hallmark of many cancers, making quinazoline-based compounds valuable tools for research and drug development.
These application notes provide detailed protocols for utilizing this compound and its analogs in biochemical kinase inhibition assays, present representative data for this class of compounds, and illustrate the key signaling pathways and experimental workflows involved in their characterization.
Data Presentation: Inhibitory Activity of 6-Substituted Quinazoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 6-substituted quinazoline derivatives against various protein kinases. This data, compiled from multiple studies, showcases the potency and selectivity profile characteristic of this compound class. Variations in experimental conditions and assay formats can influence IC50 values.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Compound 1 | EGFR | 5 | Biochemical |
| Compound 2 | EGFR (T790M mutant) | 26 | Biochemical |
| Compound 3 | PI3Kδ | 1.13 | Biochemical |
| Compound 4 | PI3Kδ | 2.52 | Biochemical |
| Compound 5 | CDK2 | 173 | Biochemical |
| Compound 6 | HER2 | 138 | Biochemical |
| Compound 7 | VEGFR-2 | 76 | Biochemical |
| Compound 8 | Aurora A | 21.94 | Biochemical |
| Compound 9 | Clk4 | 282 | Biochemical |
| Compound 10 | Dyrk1A | 27 | Biochemical |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. The signal is inversely correlated with the amount of active kinase.
Materials:
-
This compound or its derivative (dissolved in 100% DMSO)
-
Purified recombinant kinase (e.g., EGFR, PI3K, CDK2)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compound in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the Kinase Assay Buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the kinase solution to each well of the assay plate.
-
Add 2.5 µL of the diluted test compound or DMSO (for vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in Kinase Assay Buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ATP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: EGFR signaling and the inhibitory action of this compound.
Application of Quinazolin-6-amine in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a well-established class of heterocyclic compounds recognized for their broad range of pharmacological activities, particularly in oncology.[1] Many compounds built on the quinazoline scaffold have been investigated and developed as potent inhibitors of key signaling pathways that drive cancer cell proliferation and survival.[2] This document provides detailed application notes and protocols for the use of Quinazolin-6-amine, a specific quinazoline derivative, in cell-based proliferation assays. These assays are fundamental in preclinical drug discovery to assess the cytotoxic and anti-proliferative potential of novel chemical entities.
The protocols outlined herein are designed to provide a standardized methodology for evaluating the effects of this compound on cancer cell lines. While specific quantitative data for this compound is not extensively available in the public domain, this document leverages data from structurally related quinazoline derivatives to provide an expected framework for its activity. The primary focus will be on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Signaling Pathways
Quinazoline derivatives frequently exert their anti-proliferative effects by targeting key nodes in cellular signaling cascades. Two of the most common pathways implicated are the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[2][3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[4]
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: PI3K/Akt/mTOR Signaling Pathway and its Inhibition.
Data Presentation
The anti-proliferative activity of quinazoline derivatives is typically quantified by their IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability. The following table summarizes the cytotoxic activities of various 6-substituted quinazoline derivatives against a panel of human cancer cell lines, providing an expected range of potency for this compound.
| Compound Type | Cell Line | Cancer Type | IC50 (µM) |
| 6-Arylureido-4-anilinoquinazoline | A549 | Lung Cancer | 11.66 - 867.1 (nM) |
| 6-Arylureido-4-anilinoquinazoline | HT-29 | Colon Cancer | - |
| 6-Arylureido-4-anilinoquinazoline | MCF-7 | Breast Cancer | - |
| 6-Nitro-4-substituted quinazoline | HCT-116 | Colon Cancer | - |
| 6-Nitro-4-substituted quinazoline | A549 | Lung Cancer | - |
| 6-Bromo quinazoline derivative | MCF-7 | Breast Cancer | 15.85 ± 3.32 |
| 6-Bromo quinazoline derivative | SW480 | Colorectal Cancer | 17.85 ± 0.92 |
Note: The data presented is for 6-substituted quinazoline derivatives and is intended to provide a reference for the potential activity of this compound. Specific IC50 values for this compound should be determined experimentally.
Experimental Protocols
A crucial step in evaluating the anti-proliferative effects of this compound is the in vitro cytotoxicity assay. The MTT assay is a reliable and widely used method for this purpose.
Caption: Workflow of the MTT Cell Proliferation Assay.
Protocol: MTT Cell Proliferation Assay
1. Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or controls.
-
Incubate the plates for an additional 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in cell-based proliferation assays. The provided protocols and background information on relevant signaling pathways are intended to facilitate the investigation of its anti-cancer properties. While specific data for this compound is limited, the information on related quinazoline derivatives suggests it may exhibit significant anti-proliferative activity. Researchers are encouraged to use these protocols as a starting point and to optimize the experimental conditions for their specific cell lines and research questions. The systematic evaluation of this compound and its analogs will contribute to the broader understanding of the therapeutic potential of the quinazoline scaffold in cancer drug discovery.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes for In Vivo Analysis of Quinazolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the in vivo evaluation of Quinazolin-6-amine, a key chemical intermediate for the synthesis of novel bioactive molecules, particularly in the field of oncology.[1] Quinazoline derivatives have demonstrated a wide spectrum of biological activities, including the inhibition of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and those in the PI3K/AKT pathway, which are critical in cancer cell proliferation and survival.[1][2] This document outlines a detailed experimental workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model, a common preclinical model for evaluating novel cancer therapeutics.[3][4]
Quantitative Data Summary
The following tables provide a structured format for summarizing the quantitative data obtained from the in vivo study.
Table 1: In Vivo Dosing and Administration Schedule
| Treatment Group | Compound | Dose (mg/kg) | Vehicle | Route of Administration | Dosing Frequency | Dosing Volume (µL/10g) |
| 1 | Vehicle Control | - | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Oral Gavage | Daily | 100 |
| 2 | This compound | 10 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Oral Gavage | Daily | 100 |
| 3 | This compound | 25 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Oral Gavage | Daily | 100 |
| 4 | This compound | 50 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Oral Gavage | Daily | 100 |
| 5 | Positive Control (e.g., Erlotinib) | 25 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Oral Gavage | Daily | 100 |
Table 2: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at End of Study (mm³) | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | - | 0 | - | ||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Positive Control | 25 |
Table 3: In Vivo Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Change in Body Weight (%) | Observed Signs of Toxicity |
| Vehicle Control | - | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Positive Control | 25 |
Experimental Protocols
Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (4-6 weeks old) will be used for this study.[3][4] The mice should be housed in a pathogen-free environment with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before the experiment.[4]
-
Cell Line: A human cancer cell line with known alterations in the EGFR or PI3K/AKT pathway (e.g., A549 non-small cell lung cancer cells) should be selected.[2] Cells are to be cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[3]
Drug Formulation and Preparation
This compound will be formulated for oral administration. A common vehicle for similar compounds consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] The required amount of this compound should be dissolved in this vehicle to achieve the desired concentrations for dosing. The formulation should be prepared fresh daily.
Tumor Implantation and Growth Monitoring
-
Cultured cancer cells will be harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) or Matrigel.[4]
-
A suspension containing approximately 5 x 10^6 cells will be injected subcutaneously into the right flank of each mouse.[4]
-
Tumor growth will be monitored by measuring the tumor dimensions with calipers every 2-3 days.[4] The tumor volume will be calculated using the formula: (Length x Width²) / 2.[4]
Treatment Administration
-
Once the tumors reach an average volume of 100-200 mm³, the mice will be randomly assigned to the treatment and control groups as detailed in Table 1.[4]
-
This compound and the positive control will be administered daily via oral gavage for a predetermined period (e.g., 21 days). The control group will receive the vehicle solution following the same schedule.[3][4]
Efficacy and Toxicity Evaluation
-
The primary endpoint is the inhibition of tumor growth, which will be assessed by comparing the tumor volumes in the treated groups to the vehicle control group.[4]
-
The body weight of the mice will be monitored every 2-3 days as an indicator of systemic toxicity.[4] Any other signs of distress or adverse reactions should also be recorded.
Pharmacodynamic and Post-Mortem Analysis
-
At the end of the study, the mice will be euthanized.
-
Tumors will be excised, weighed, and a portion can be snap-frozen in liquid nitrogen for Western blot analysis of key signaling proteins (e.g., phosphorylated EGFR, AKT, and ERK). Another portion should be fixed in formalin for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).[3]
-
Major organs (liver, kidney, spleen, etc.) can be collected and fixed in formalin for histological examination to assess any potential organ toxicity.
Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Potential inhibitory action on EGFR and PI3K/AKT signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of drug-resistant tumors using intermittent dosing of tyrosine kinase inhibitors in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD - PMC [pmc.ncbi.nlm.nih.gov]
Quinazolin-6-amine as a Fluorescent Probe for Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinazolin-6-amine and its derivatives as fluorescent probes for cellular imaging. This document includes key photophysical data, detailed experimental protocols for synthesis, cell staining, and cytotoxicity assessment, as well as visualizations to aid in understanding the application workflows.
Introduction
Quinazoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Recently, the fluorescent properties of certain quinazoline derivatives have been explored, revealing their potential as probes for cellular imaging. The quinazoline scaffold can be functionalized to create probes that target specific cellular components or respond to changes in the cellular environment.[2] this compound, in particular, serves as a foundational structure for the development of novel fluorophores. The amino group at the 6-position can act as an electron-donating group, which, in conjunction with an electron-accepting portion of the quinazoline ring, can give rise to intramolecular charge transfer (ICT) characteristics, often leading to environmentally sensitive fluorescence.[3] These probes offer potential applications in visualizing cellular structures, tracking dynamic cellular processes, and high-throughput screening for drug discovery.[2][4]
Photophysical Properties
The photophysical properties of amino-substituted quinazolines are influenced by the nature and position of the amino group, as well as the solvent environment. While specific data for the parent this compound is not extensively documented in the context of a fluorescent probe, data from related aminoquinazoline derivatives provide valuable insights into their expected performance. The donor-acceptor design of these molecules often results in significant Stokes shifts and solvent-dependent emission spectra.[3][5]
Table 1: Photophysical Properties of Representative Amino-Substituted Quinazoline Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 2-N-morpholino-4-methoxy-7-aminoquinazoline | ~350-400 | ~450 | ~50-100 | Up to 0.73 | Various | [6] |
| 4-amino-substituted quinazoline | ~330 | ~414 | 84 | 0.8467 | Cyclohexane | [5] |
| 7-amino-substituted quinazoline | ~340 | ~450 | 110 | Not Reported | Cyclohexane | [5] |
| 2-(2'-aminophenyl)-4(3H)-quinazolinone | 280 | 500 | 220 | Not Reported | 30% DMSO in PBS | [3] |
Note: The properties listed are for derivatives and provide an expected range for this compound based probes.
Experimental Protocols
Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a 6-aminoquinazolin-4(1H)-one derivative, adapted from literature procedures.[2]
Diagram 1: Synthetic Scheme for a 6-Aminoquinazolin-4(1H)-one Derivative
References
- 1. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]
- 6. Synthesis and Structure-Photophysics Evaluation of 2-N-Amino-quinazolines: Small Molecule Fluorophores for Solution and Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Quinazolin-6-amine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-6-amine is a crucial chemical intermediate in the synthesis of various bioactive molecules, particularly in oncology research for the development of kinase inhibitors and agents to combat multi-drug resistance.[1] Accurate quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic studies, metabolism assays, and overall drug development. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), techniques known for their robustness, sensitivity, and selectivity in bioanalysis.[2][3]
The following sections detail proposed analytical methods, including sample preparation, chromatographic conditions, and mass spectrometric parameters. While these methods are based on established principles for analogous aromatic amines, they should be fully validated in your laboratory to ensure compliance with regulatory guidelines.[4][5]
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound in biological samples. LC-MS/MS, in particular, offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications.[2]
Table 1: Comparison of Proposed Analytical Methods
| Parameter | Method A: Standard RP-HPLC with UV Detection | Method B: High-Resolution RP-HPLC-MS/MS |
| Instrumentation | HPLC system with UV detector | UHPLC system with a tandem mass spectrometer |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile:Water (Gradient) | 0.1% Formic Acid in Water (A) and Acetonitrile (B) (Gradient) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | Multiple Reaction Monitoring (MRM) |
| Sensitivity | Nanogram (ng) range | Picogram (pg) range |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
| Advantages | Widely available, robust | High sensitivity and selectivity, suitable for complex matrices |
| Disadvantages | Lower sensitivity, potential for matrix interference | Requires more advanced instrumentation and expertise |
Proposed Quantitative Performance Characteristics (LC-MS/MS)
The following table summarizes the anticipated performance characteristics of the proposed LC-MS/MS method. These values are representative for the analysis of similar small molecules in biological matrices and should be confirmed during method validation.
Table 2: Proposed Method Validation Parameters
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of this compound in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
4. Method Validation The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[6][7]
Protocol 2: Quantification of this compound in Human Urine using LC-MS/MS
This protocol details a method for analyzing this compound in urine, which may require an initial hydrolysis step to release conjugated metabolites.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation: Acid Hydrolysis followed by SPE
-
To 1 mL of urine, add 0.5 mL of concentrated HCl.[8]
-
Heat the sample at 90°C for 1 hour to hydrolyze potential glucuronide or sulfate conjugates.[8]
-
Cool the sample and neutralize with NaOH.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with a stronger organic solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute as in Protocol 1.
3. LC-MS/MS Conditions
-
The same conditions as described in Protocol 1 can be used as a starting point.
Visualizations
Caption: Plasma sample preparation workflow.
Caption: Urine sample preparation workflow.
Caption: Key parameters for method validation.
References
- 1. This compound|CAS 101421-72-1|Supplier [benchchem.com]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinazolin-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Quinazolin-6-amine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antiviral agents.[1] The protocols outlined below are based on established synthetic routes, primarily involving the construction of the quinazoline core followed by the reduction of a nitro group to the key amino functionality at the 6-position.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] The strategic placement of an amino group at the 6-position of the quinazoline ring system provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3] Several quinazoline-based drugs have received FDA approval for the treatment of various cancers, highlighting the therapeutic potential of this scaffold.[2] This guide details a reliable multi-step synthesis to obtain this compound derivatives, starting from commercially available precursors.
General Synthetic Pathway
The most common and effective strategy for synthesizing this compound derivatives involves a three-step process. This begins with the formation of a formimidamide intermediate from 2-amino-5-nitrobenzonitrile, followed by cyclization to the 6-nitroquinazoline core, and finally, reduction of the nitro group to yield the desired 6-aminoquinazoline. This primary amine can then be further functionalized.
DOT Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide
This initial step involves the reaction of 2-amino-5-nitrobenzonitrile with dimethylformamide-dimethyl acetal (DMF-DMA) to form the corresponding formimidamide intermediate.[4]
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Dimethylformamide-dimethyl acetal (DMF-DMA)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of 2-amino-5-nitrobenzonitrile in toluene, add an excess of dimethylformamide-dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 6-Nitroquinazoline Derivatives
The formimidamide intermediate is then cyclized with an appropriate aniline in the presence of acetic acid to form the 6-nitroquinazoline core.[4]
Materials:
-
(E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide
-
Substituted aniline
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the crude formimidamide intermediate from Protocol 1 in glacial acetic acid.
-
Add the desired substituted aniline to the solution.
-
Heat the reaction mixture to 120 °C and stir for several hours until the reaction is complete as indicated by TLC.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 6-nitroquinazoline derivative.
Protocol 3: Synthesis of this compound Derivatives
The final step in the synthesis of the core structure is the reduction of the nitro group at the 6-position to an amino group. This can be achieved using various reducing agents, with iron powder in the presence of ammonium chloride or tin(II) chloride in hydrochloric acid being common methods.[4][5]
Method A: Reduction using Iron and Ammonium Chloride [4]
Materials:
-
6-Nitroquinazoline derivative
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Isopropyl alcohol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Suspend the 6-nitroquinazoline derivative in a mixture of isopropyl alcohol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for several hours. Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot isopropyl alcohol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude this compound derivative can be purified by column chromatography or recrystallization.
Method B: Reduction using Tin(II) Chloride [5]
Materials:
-
6-Nitroquinazolin-4(3H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, cool a mixture of tin(II) chloride dihydrate and concentrated HCl in an ice bath.
-
Add a suspension of the 6-nitroquinazolin-4(3H)-one in ethanol and concentrated HCl portion-wise with stirring.
-
Stir the reaction mixture in the ice bath for 15 minutes, then at room temperature for 30 minutes, and finally heat in a water bath at approximately 90 °C for 2 hours.
-
Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry.
-
The crude 6-aminoquinazolin-4(3H)-one can be purified by recrystallization from ethanol.[5]
Data Presentation
The following table summarizes representative data for the synthesis of a this compound derivative.
| Compound Name | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| 6-Nitroquinazolin-4(3H)-one | Quinazolin-4(3H)-one | HNO₃, H₂SO₄ | 87.4 | 287-289 |
| 6-Aminoquinazolin-4(3H)-one | 6-Nitroquinazolin-4(3H)-one | SnCl₂·2H₂O, HCl, Ethanol | 88.1 | 316-318 |
| N-(4-acetylphenyl)-6-nitroquinazolin-4-amine | 4-aminoacetophenone | (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide, AcOH | 61 | 268-270 |
Data sourced from references[5][6].
Potential Biological Activity and Signaling Pathway
Quinazoline derivatives have been extensively studied as inhibitors of various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[7][8] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
DOT Diagram of a Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Conclusion
The synthetic protocols detailed in this document provide a robust and reproducible methodology for the preparation of this compound derivatives. These compounds serve as valuable scaffolds for the development of novel therapeutic agents. The provided data and diagrams offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Unveiling the Cellular Targets of Quinazolin-6-amine: A Guide to Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-6-amine stands as a cornerstone "privileged scaffold" in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, most notably as kinase inhibitors in oncology.[1][2][3][4] Identifying the specific cellular targets of this compound and its analogs is a critical step in understanding their mechanism of action, predicting potential therapeutic effects, and identifying off-target liabilities.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in target identification studies, employing a multi-pronged approach that combines chemical biology techniques with computational methods.
Strategic Overview for Target Identification
A comprehensive target identification strategy for this compound involves three key phases:
-
Probe Development: Chemical modification of the this compound scaffold to create functionalized probes for affinity-based and photo-affinity-based methods.
-
Target Discovery: Application of these probes in affinity chromatography and photo-affinity labeling experiments to isolate and identify interacting proteins from complex biological samples.[5][8] This is often complemented by computational predictions.
-
Target Validation: Orthogonal assays to confirm the direct interaction and functional relevance of the identified protein targets.
Application Note 1: Target Identification via Affinity Chromatography
Affinity chromatography is a robust method for isolating proteins that bind non-covalently to an immobilized ligand.[9][10][11] For this compound, this involves synthesizing a derivative with an affinity tag, such as biotin, which allows for the capture of binding partners on a streptavidin-coated solid support.
Probe Design and Synthesis
The synthesis of an affinity probe involves attaching a linker to a position on the this compound scaffold that is predicted to be non-essential for target binding, followed by conjugation to biotin. The linker, often a polyethylene glycol (PEG) chain, provides spatial separation between the small molecule and the bulky biotin tag to minimize steric hindrance.[5]
Table 1: Characteristics of a this compound Affinity Probe
| Feature | Description | Rationale |
| Scaffold | This compound | The core structure for target interaction. |
| Linker Attachment Point | Position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-critical for binding. | To preserve the binding epitope of the parent molecule. |
| Linker | Flexible, hydrophilic linker (e.g., PEG4) | Minimizes non-specific binding and steric hindrance. |
| Affinity Tag | Biotin | Enables strong and specific binding to streptavidin-coated resins for efficient pulldown.[5] |
Experimental Protocol: Affinity Pull-Down Assay
1. Preparation of Cell Lysate: a. Culture cells of interest to ~80-90% confluency. b. Wash cells twice with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
2. Immobilization of the Affinity Probe: a. Resuspend streptavidin-agarose beads in lysis buffer. b. Incubate the beads with the biotinylated this compound probe (or biotin as a negative control) for 1 hour at 4°C with gentle rotation. c. Wash the beads three times with lysis buffer to remove the unbound probe.
3. Affinity Purification: a. Incubate the clarified cell lysate (e.g., 1-2 mg of total protein) with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation. b. For competition experiments, pre-incubate the lysate with an excess of free this compound before adding to the beads. c. Wash the beads extensively with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
4. Elution: a. Elute the bound proteins from the beads. This can be achieved by:
- Competition: Incubating with a high concentration of free this compound.
- Denaturation: Boiling the beads in SDS-PAGE sample buffer.
5. Analysis by Mass Spectrometry: a. Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby). b. Excise unique protein bands that appear in the probe pull-down but not in the control lanes. c. Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins. d. Alternatively, use quantitative proteomics (e.g., SILAC or TMT labeling) for a more comprehensive and quantitative analysis of the entire eluate.[12]
Data Presentation
Table 2: Hypothetical Quantitative Proteomics Data from Affinity Pull-Down
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | p-value |
| P00533 | EGFR | 15.2 | 0.001 |
| P04626 | ERBB2 | 8.7 | 0.005 |
| Q02750 | ABL1 | 5.4 | 0.012 |
| P12931 | SRC | 4.9 | 0.018 |
| P68871 | HSP90AA1 | 1.2 | 0.45 |
Visualization
Caption: Workflow for affinity chromatography-based target identification.
Application Note 2: Target Identification via Photo-affinity Labeling (PAL)
Photo-affinity labeling (PAL) is a powerful technique to capture both high and low-affinity interactions by creating a covalent bond between the probe and its target upon UV irradiation.[13][14] This method is particularly useful for identifying transient or weak binders.
Probe Design and Synthesis
A photo-affinity probe for this compound typically contains three components: the this compound scaffold, a photoreactive group (e.g., diazirine or benzophenone), and a reporter tag for enrichment (e.g., biotin or a terminal alkyne for click chemistry).[8][14][15]
Table 3: Characteristics of a this compound Photo-affinity Probe
| Feature | Description | Rationale |
| Scaffold | This compound | The core structure for target interaction. |
| Photoreactive Group | Diazirine or Benzophenone | Upon UV activation, forms a highly reactive carbene or diradical that covalently crosslinks to nearby molecules.[8] |
| Reporter Tag | Terminal Alkyne | Enables covalent attachment of a biotin tag via copper-catalyzed azide-alkyne cycloaddition (click chemistry) for subsequent enrichment. |
| Linker | Flexible linker | Spatially separates the functional moieties. |
Experimental Protocol: In-situ Photo-affinity Labeling
1. Probe Incubation and Crosslinking: a. Treat live cells or cell lysate with the this compound photo-affinity probe. Incubate for a specified time to allow for target binding. b. As a control, perform a competition experiment by co-incubating with an excess of unmodified this compound. c. Irradiate the samples with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent crosslinking.[8][16]
2. Cell Lysis and Click Chemistry (for alkyne-tagged probes): a. If using live cells, lyse them as described in the affinity chromatography protocol. b. To the lysate, add an azide-biotin tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).[16] c. Incubate for 1 hour at room temperature to attach the biotin tag to the cross-linked proteins.
3. Enrichment of Labeled Proteins: a. Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated protein-probe complexes. b. Wash the beads extensively to remove unlabeled proteins.
4. Elution and Analysis: a. Elute the captured proteins by boiling in SDS-PAGE sample buffer. b. Proceed with SDS-PAGE, in-gel digestion, and LC-MS/MS analysis as described previously. Quantitative proteomics is highly recommended to distinguish specific targets from background.[17]
Data Presentation
Table 4: Hypothetical Quantitative Proteomics Data from Photo-affinity Labeling
| Protein ID | Gene Name | Ratio (Probe / Probe + Competitor) | p-value |
| P00533 | EGFR | 12.5 | <0.001 |
| P04626 | ERBB2 | 7.1 | 0.003 |
| Q02750 | ABL1 | 4.8 | 0.015 |
| P12931 | SRC | 4.2 | 0.021 |
| P68871 | HSP90AA1 | 1.1 | 0.52 |
Visualization
Caption: Workflow for photo-affinity labeling-based target identification.
Application Note 3: Computational Target Prediction
Computational, or in silico, methods can predict potential protein targets for this compound, thereby guiding and complementing experimental approaches.[18][19][20] These methods are broadly categorized as ligand-based and structure-based.
Methodologies
1. Ligand-Based Virtual Screening:
- Principle: This approach relies on the principle that molecules with similar structures often have similar biological activities.
- Protocol: a. Use the 2D or 3D structure of this compound as a query to search large chemical databases (e.g., ChEMBL, PubChem) for compounds with known biological targets. b. Employ pharmacophore modeling to create a 3D representation of the essential chemical features of this compound and use it to screen for molecules that fit this model.
- Output: A list of known drugs or bioactive molecules with similar structures or pharmacophores to this compound, along with their annotated targets.
2. Structure-Based Virtual Screening (Molecular Docking):
- Principle: This method predicts the binding mode and affinity of a small molecule to the 3D structure of a protein target.[21][22]
- Protocol: a. Select a library of potential protein targets, such as the human kinome, given the known activity of quinazoline derivatives.[23] b. Prepare the 3D structures of both this compound (the ligand) and the protein targets. c. Use docking software (e.g., AutoDock, Glide) to systematically place the ligand into the binding site of each protein and calculate a docking score, which estimates the binding affinity.
- Output: A ranked list of potential protein targets based on their predicted binding affinity for this compound.
Data Presentation
Table 5: Hypothetical Results from a Molecular Docking Screen
| Protein Target | UniProt ID | Docking Score (kcal/mol) | Key Interacting Residues |
| EGFR | P00533 | -9.8 | Met793, Leu718, Gly796 |
| ABL1 | Q02750 | -9.2 | Met318, Phe382, Thr315 |
| SRC | P12931 | -8.9 | Thr338, Met341, Leu273 |
| CDK2 | P24941 | -7.5 | Leu83, Phe80, Asp86 |
Visualization
Caption: Workflow for computational target prediction of this compound.
Target Validation
The identification of putative targets from the discovery phase must be followed by rigorous validation to confirm a direct and functionally relevant interaction.[24]
-
Western Blotting: Confirm the presence of the identified protein in the eluates from affinity pull-down or photo-affinity labeling experiments.
-
Cellular Thermal Shift Assay (CETSA): A label-free method to assess direct target engagement in a cellular context. Binding of this compound to its target protein can increase the thermal stability of the protein, which can be quantified.
-
Enzymatic Assays: If the identified target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of this compound to determine if the compound has a direct inhibitory or activating effect.
-
Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to deplete the target protein in cells and assess whether this phenocopies or alters the cellular response to this compound.[25]
Conclusion
The identification of cellular targets for this compound is a crucial endeavor in drug discovery. A multi-faceted approach, integrating chemical probe synthesis, affinity-based and photo-affinity-based proteomics, and computational modeling, provides a powerful and comprehensive strategy for target deconvolution. The detailed protocols and application notes provided herein serve as a guide for researchers to systematically unravel the molecular mechanisms of this important chemical scaffold, ultimately accelerating the development of novel therapeutics.
References
- 1. This compound|CAS 101421-72-1|Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 11. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 12. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 16. Video: Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling [jove.com]
- 17. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 18. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 19. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 22. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quinazolin-6-amine Functionalization for Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, notably as kinase inhibitors targeting signaling pathways implicated in cancer.[1][2][3] The functionalization of the quinazoline scaffold is crucial for modulating potency, selectivity, and pharmacokinetic properties. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for conjugating quinazoline cores to various molecular probes, biomolecules, or drug delivery systems.[4]
These application notes provide detailed protocols for the synthesis of a click-ready 6-alkynyl-quinazoline derivative, starting from the readily available 6-bromo-quinazolin-4(3H)-one. The primary route detailed is the Sonogashira coupling, a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[5][6] Additionally, general protocols for subsequent CuAAC and SPAAC reactions are provided. The relevance of this chemistry is highlighted in the context of developing potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3]
Synthetic Workflow Overview
The overall strategy involves a multi-step synthesis commencing with the bromination of anthranilic acid, followed by cyclization to form the quinazolinone ring. Subsequent chlorination and Sonogashira coupling introduce the alkyne functionality, which is then poised for click chemistry.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-quinazolin-4(3H)-one
This protocol outlines the synthesis of the key intermediate, 6-bromo-quinazolin-4(3H)-one, from 5-bromoanthranilic acid.
Materials:
-
5-Bromoanthranilic acid
-
Formamide
-
Ethanol
Procedure:
-
A mixture of 5-bromoanthranilic acid (10 mmol, 2.16 g) and formamide (20 mL) is heated to 160 °C for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford 6-bromo-quinazolin-4(3H)-one.
Quantitative Data:
| Compound | Starting Material | Yield (%) | Physical Appearance |
| 6-Bromo-quinazolin-4(3H)-one | 5-Bromoanthranilic acid | ~85-95 | White solid |
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 12.15 (s, 1H), 8.15 (d, J=2.2 Hz, 1H), 8.05 (s, 1H), 7.80 (dd, J=8.7, 2.2 Hz, 1H), 7.55 (d, J=8.7 Hz, 1H).
-
MS (ESI): m/z 224.9 [M+H]⁺.
Protocol 2: Synthesis of 4-Chloro-6-bromoquinazoline
This protocol describes the chlorination of 6-bromo-quinazolin-4(3H)-one.
Materials:
-
6-Bromo-quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
A suspension of 6-bromo-quinazolin-4(3H)-one (5 mmol, 1.12 g) in thionyl chloride (10 mL) is prepared.
-
A catalytic amount of DMF (2-3 drops) is added to the suspension.
-
The reaction mixture is refluxed for 3 hours, during which the solid dissolves.
-
After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove residual thionyl chloride, yielding 4-chloro-6-bromoquinazoline as a solid.
Quantitative Data:
| Compound | Starting Material | Yield (%) | Physical Appearance |
| 4-Chloro-6-bromoquinazoline | 6-Bromo-quinazolin-4(3H)-one | >95 | Pale yellow solid |
Characterization Data:
-
¹H NMR (CDCl₃): δ 9.05 (s, 1H), 8.30 (d, J=2.1 Hz, 1H), 8.10 (dd, J=8.9, 2.1 Hz, 1H), 7.90 (d, J=8.9 Hz, 1H).
-
MS (ESI): m/z 242.9 [M+H]⁺.
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-4-chloroquinazoline
This protocol details the palladium-catalyzed Sonogashira coupling of 4-chloro-6-bromoquinazoline with a terminal alkyne.[5][7]
Materials:
-
4-Chloro-6-bromoquinazoline
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-6-bromoquinazoline (2 mmol, 0.486 g), PdCl₂(PPh₃)₂ (0.04 mmol, 28 mg), and CuI (0.08 mmol, 15 mg).
-
Add anhydrous THF (10 mL) to dissolve the solids.
-
Add triethylamine (4 mmol, 0.56 mL).
-
Add trimethylsilylacetylene (3 mmol, 0.42 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 4-chloro-6-((trimethylsilyl)ethynyl)quinazoline.
-
For deprotection, dissolve the silylated product in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 equivalents) at 0 °C to room temperature.
-
After completion, quench the reaction with water and extract with ethyl acetate. The organic layer is dried and concentrated to yield 6-ethynyl-4-chloroquinazoline.
Quantitative Data:
| Compound | Starting Material | Yield (%) | Physical Appearance |
| 4-Chloro-6-((trimethylsilyl)ethynyl)quinazoline | 4-Chloro-6-bromoquinazoline | ~70-85 | Yellow solid |
| 6-Ethynyl-4-chloroquinazoline | Silylated precursor | >90 | Yellow solid |
Characterization Data (for 6-Ethynyl-4-chloroquinazoline):
-
¹H NMR (CDCl₃): δ 9.08 (s, 1H), 8.35 (d, J=1.8 Hz, 1H), 8.15 (dd, J=8.8, 1.8 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H), 3.20 (s, 1H).
-
MS (ESI): m/z 188.0 [M+H]⁺.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of the synthesized 6-ethynylquinazoline with an azide-containing molecule.
Materials:
-
6-Ethynyl-4-chloroquinazoline
-
Azide-containing molecule (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
Procedure:
-
In a vial, dissolve 6-ethynyl-4-chloroquinazoline (0.5 mmol, 94 mg) and the azide-containing molecule (0.55 mmol) in a 1:1 mixture of tert-butanol and water (5 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 20 mg) in water (0.5 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 12.5 mg) in water (0.5 mL).
-
To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Product Type | Reactants | Yield (%) | Physical Appearance |
| Quinazoline-Triazole Conjugate | 6-Ethynyl-4-chloroquinazoline + Benzyl azide | >90 | White/off-white solid |
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free click reaction, suitable for biological applications, using a strained alkyne. For this protocol, the quinazoline would need to be functionalized with an azide. A potential route is the diazotization of quinazolin-6-amine followed by reaction with sodium azide.
Note: The synthesis of 6-azidoquinazoline is not as well-documented as the 6-alkynyl derivative. A general procedure for the conversion of an aromatic amine to an azide is provided below for context.
General Procedure for Diazotization and Azidation:
-
Dissolve this compound in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Add a solution of sodium azide (NaN₃) to the diazonium salt solution.
-
Allow the reaction to proceed at low temperature, then warm to room temperature.
-
Extract the product with an organic solvent and purify.
SPAAC Protocol (assuming 6-azidoquinazoline is available):
Materials:
-
6-Azidoquinazoline
-
A strained alkyne (e.g., a dibenzocyclooctyne (DBCO) derivative)
-
Biocompatible solvent (e.g., PBS, DMSO/PBS mixture)
Procedure:
-
Dissolve the 6-azidoquinazoline and the strained alkyne derivative in the chosen solvent.
-
Stir the reaction mixture at room temperature or 37 °C.
-
The reaction is typically rapid and can be monitored by LC-MS.
-
Purification depends on the nature of the product; for bioconjugates, techniques like size-exclusion chromatography or dialysis may be necessary.
Application in Drug Discovery: Targeting the EGFR Signaling Pathway
Quinazoline-based molecules are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Click chemistry provides a powerful tool to conjugate these quinazoline inhibitors to other molecules, for example, to create bivalent inhibitors, attach imaging agents, or improve drug delivery.
The functionalized quinazoline derivatives can be used to synthesize novel kinase inhibitors. The triazole ring formed during the click reaction can act as a stable linker and may also participate in binding interactions within the kinase domain. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, aiming to improve potency and selectivity for wild-type or mutant forms of EGFR.[1][8]
Conclusion
The protocols detailed herein provide a robust and reproducible method for the synthesis of 6-alkynyl-quinazolines, which are versatile precursors for click chemistry applications. This approach, centered around the Sonogashira coupling, is highly efficient and provides a platform for the development of novel quinazoline-based therapeutics and chemical biology tools. The application of these functionalized quinazolines as EGFR inhibitors highlights the potential of combining privileged medicinal chemistry scaffolds with the power of click chemistry for advancing drug discovery.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. brieflands.com [brieflands.com]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books-library.website [books-library.website]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Quinazolin-6-amine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Quinazolin-6-amine as a core fragment in fragment-based drug design (FBDD). This compound serves as a valuable starting point for the development of potent and selective inhibitors for a variety of biological targets, particularly kinases.[1][2] Its rigid bicyclic structure and the presence of a primary amine provide a key vector for chemical elaboration, allowing for the systematic exploration of chemical space to enhance binding affinity and selectivity.
Introduction to this compound in FBDD
Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) that bind to a biological target.[3] this compound is an attractive fragment due to its prevalence in known bioactive molecules and its synthetic tractability. The 6-amino group offers a convenient handle for chemical modification, enabling fragment growth, linking, and merging strategies to optimize initial hits.[3] Structure-activity relationship (SAR) studies have shown that substitutions at the 6-position of the quinazoline ring can significantly impact biological activity.[4]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate typical experimental workflows in FBDD utilizing this compound and a representative signaling pathway that can be targeted.
Data Presentation: Biophysical Screening of this compound Analogs
The following table summarizes hypothetical biophysical screening data for a small library of this compound analogs against a target protein (e.g., a kinase).
| Fragment ID | Structure | Molecular Weight (Da) | Thermal Shift (ΔTm, °C) | Dissociation Constant (KD, µM) from NMR |
| Q6A-001 | This compound | 145.16 | 1.2 | 850 |
| Q6A-002 | N-methylthis compound | 159.19 | 1.5 | 720 |
| Q6A-003 | N-ethylthis compound | 173.22 | 1.8 | 610 |
| Q6A-004 | N-acetylthis compound | 187.19 | 2.5 | 450 |
| Q6A-005 | N-(2-hydroxyethyl)this compound | 203.22 | 2.1 | 530 |
Experimental Protocols
Synthesis of a this compound Fragment Library
This protocol describes a general method for the synthesis of N-substituted this compound derivatives.
Materials:
-
This compound
-
Various aldehydes or ketones
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Methanol
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1 equivalent) in DCM or DCE, add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-substituted this compound derivative.
-
Characterize the final product by NMR and mass spectrometry.
Biophysical Screening: Thermal Shift Assay (TSA)
TSA is a high-throughput method to screen for fragment binding by measuring the change in the melting temperature (Tm) of a target protein.
Materials:
-
Target protein (e.g., a kinase)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound fragment library (10 mM stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability
-
96- or 384-well PCR plates
Procedure:
-
Prepare a master mix containing the target protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in the assay buffer.
-
Dispense the master mix into the wells of a PCR plate.
-
Add the this compound fragments from the library to the wells to a final concentration of 200 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates binding.
Hit Validation: NMR Spectroscopy (Saturation Transfer Difference)
Saturation Transfer Difference (STD) NMR is used to confirm the binding of fragment hits to the target protein.
Materials:
-
Target protein
-
Hit fragments from the primary screen (e.g., this compound analogs)
-
NMR buffer (e.g., 20 mM phosphate buffer pH 7.4, 100 mM NaCl in 99.9% D₂O)
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
Procedure:
-
Prepare a sample of the target protein (e.g., 10-20 µM) in the NMR buffer.
-
Prepare a stock solution of the hit fragment in the same NMR buffer.
-
Acquire a 1D ¹H NMR spectrum of the fragment alone.
-
Add the fragment to the protein sample to a final concentration of 100-500 µM.
-
Acquire an STD NMR spectrum. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.
-
Acquire a reference spectrum without protein irradiation.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum confirm that the fragment binds to the protein. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.
Structural Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, guiding further optimization.
Materials:
-
Crystals of the target protein
-
Hit fragments from the biophysical screens
-
Cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol)
-
Soaking solution (cryoprotectant solution containing the fragment at a high concentration, e.g., 10-50 mM)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron X-ray source
Procedure:
-
Grow crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).
-
Transfer a protein crystal to a drop of the soaking solution containing the this compound fragment hit.
-
Allow the crystal to soak for a period ranging from minutes to hours.
-
Using a cryo-loop, retrieve the crystal from the soaking drop and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
Analyze the electron density map to confirm the binding of the fragment and to determine its binding mode and interactions with the protein. This structural information is crucial for the subsequent hit-to-lead optimization phase.[5][6]
References
- 1. Screening Ligands by X-ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of Quinazolin-6-amine synthesis reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Quinazolin-6-amine and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two most common and effective strategies for the synthesis of this compound are:
-
Route 1: Reduction of 6-Nitroquinazoline. This involves the synthesis of a quinazoline core with a nitro group at the 6-position, followed by a reduction step to convert the nitro group to an amine.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr). This method utilizes a 6-haloquinazoline (e.g., 6-bromo or 6-chloroquinazoline) as a precursor and involves the displacement of the halogen with an amine source.[1]
Q2: My reaction yield for the reduction of 6-nitroquinazoline is consistently low. What are the potential causes?
A2: Low yields in the reduction of 6-nitroquinazoline can stem from several factors:
-
Incomplete Reduction: The reducing agent may not be potent enough, or the reaction time might be insufficient.
-
Side Reactions: The reaction conditions may promote the formation of undesired byproducts.
-
Degradation of Starting Material or Product: The starting material or the final product might be unstable under the chosen reaction conditions.
-
Poor Quality of Reagents: Impurities in the 6-nitroquinazoline or the reducing agent can interfere with the reaction.
Q3: I am observing multiple spots on my TLC after attempting the amination of 6-bromoquinazoline. What could be the unexpected byproducts?
A3: The formation of multiple products in the amination of 6-bromoquinazoline could be due to:
-
Dimerization: Bifunctional starting materials or reaction conditions that favor intermolecular reactions can lead to the formation of dimers.[2]
-
Over-amination: If a strong aminating agent is used, it might react at other positions on the quinazoline ring, although this is less common at the 6-position.
-
Hydrolysis of the Halogen: If water is present in the reaction mixture, the 6-bromo group could be hydrolyzed to a hydroxyl group, leading to the formation of 6-hydroxyquinazoline.
-
Side reactions with the solvent: Solvents like DMF or DMSO can sometimes participate in side reactions at high temperatures.[2]
Troubleshooting Guide
Issue 1: Low Yield in the Reduction of 6-Nitroquinazoline
| Potential Cause | Troubleshooting Steps & Optimization | Expected Outcome |
| Inefficient Reducing Agent | - Switch to a more potent reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation with Pd/C).[3] - Optimize the stoichiometry of the reducing agent to ensure complete conversion. | Increased conversion of the nitro-group to the desired amine. |
| Suboptimal Reaction Temperature | - Perform the reaction at a controlled temperature. High temperatures can lead to degradation.[2][4] - Consider running a temperature screen to identify the optimal condition for your specific substrate and reducing agent. | Minimized byproduct formation and improved yield. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion. - Extend the reaction time if starting material is still present.[4] | Complete consumption of the starting material and maximized product formation. |
| Poor Solubility of Reactants | - Select a solvent system where both the 6-nitroquinazoline and the reducing agent are soluble.[2] - For polar substrates, consider solvents like ethanol or acetic acid. | Enhanced reaction rate due to better mixing and interaction of reactants.[2] |
Issue 2: Formation of Impurities in the SNAr of 6-Haloquinazoline
| Potential Cause | Troubleshooting Steps & Optimization | Expected Outcome |
| Presence of Water | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.[2] | Reduced formation of the 6-hydroxyquinazoline byproduct. |
| High Reaction Temperature | - Lower the reaction temperature to minimize side reactions and decomposition.[2][4] - Microwave-assisted synthesis can sometimes offer better control over temperature and shorter reaction times, potentially reducing byproduct formation.[5][6] | Increased purity of the final product. |
| Incorrect Stoichiometry | - Carefully control the molar ratio of the 6-haloquinazoline to the aminating agent. An excess of the amine can sometimes lead to side reactions.[4] | Minimized formation of over-aminated or other undesired products. |
| Catalyst Inactivity (if applicable) | - If using a metal-catalyzed amination (e.g., Buchwald-Hartwig), ensure the catalyst and ligands are active and not poisoned by impurities.[4] | Improved reaction efficiency and yield of the desired 6-aminoquinazoline. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 6-Nitroquinazoline
This protocol is a general guideline and may require optimization based on the specific substrate and available laboratory equipment.
Materials:
-
6-Nitroquinazoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-nitroquinazoline in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise to the flask at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline for the amination of a 6-haloquinazoline and may require optimization.
Materials:
-
6-Bromoquinazoline
-
Ammonia source (e.g., aqueous ammonia, ammonium salt, or a protected amine)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Optional: Palladium catalyst and ligand for Buchwald-Hartwig amination
Procedure:
-
To a sealed reaction vessel, add 6-bromoquinazoline, the ammonia source, the base, and the solvent.
-
If applicable, add the palladium catalyst and ligand.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C). Microwave irradiation can also be used.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound|CAS 101421-72-1|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. 6-Nitro-1H-quinazoline-4-thione| [benchchem.com]
Overcoming solubility issues of Quinazolin-6-amine in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with Quinazolin-6-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in a neutral aqueous buffer like PBS (pH 7.4)?
A1: The poor aqueous solubility of this compound at neutral pH is due to its chemical structure. The quinazoline core is a rigid, aromatic heterocyclic system that is inherently hydrophobic.[1][2] At neutral or basic pH, the amine group (-NH2) is in its neutral, uncharged form, which is less polar and thus less soluble in water.[3] Compounds with these characteristics often have high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[4]
Q2: What is the very first step I should take to solubilize this compound for an in vitro assay?
A2: The universally recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[4][5] You can then dilute this high-concentration stock into your aqueous assay buffer to achieve the final desired concentration. For particularly difficult compounds, gentle warming (e.g., 37°C) or brief ultrasonication can help dissolve the solid in the organic solvent.[4]
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the final concentration of the compound exceeds its solubility limit in the final aqueous/organic solvent mixture. Here are several strategies to address this:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.[4]
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) directly to your aqueous buffer can increase the compound's solubility.[4][6][7] These agents work by reducing the polarity of the aqueous system.[8][9]
-
Use Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[4][7]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility.
Q4: How can I use pH adjustment to improve the solubility of this compound?
A4: Since this compound is a basic compound due to its amine group, adjusting the pH of the buffer is a highly effective strategy.[12][] By lowering the pH of the buffer to be at least two units below the compound's pKa, the amine group will become protonated (-NH3+).[3][14] This positively charged, ionized form is significantly more polar and therefore exhibits much higher solubility in aqueous solutions.[3] A buffer with a pH in the range of 4.0 to 5.0 is a good starting point, but you must always ensure the final pH is compatible with your experimental system (e.g., cells, enzymes).[15]
Troubleshooting Workflow for Solubility Issues
This workflow provides a step-by-step guide to systematically address solubility challenges with this compound.
Caption: A troubleshooting flowchart for solubilizing this compound.
Mechanisms of Solubility Enhancement
The following diagram illustrates the conceptual mechanisms by which different solubilization techniques operate.
Caption: Mechanisms for enhancing the aqueous solubility of drug compounds.
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table provides an illustrative summary of the potential magnitude of solubility enhancement that can be achieved for poorly soluble compounds using various techniques. The actual improvement must be determined empirically.
| Technique | Example Agent/Method | Potential Fold Increase in Solubility | Key Considerations |
| pH Adjustment | Lowering pH for a basic compound | 10 - >1000 fold | Final pH must be compatible with the biological assay system.[3][15] |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 fold | Co-solvent concentration must be optimized to avoid toxicity in the assay.[6][15] |
| Complexation | β-Cyclodextrin / HP-β-CD | 2 - >100 fold | Molar ratio of drug to cyclodextrin needs optimization.[7][10] |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier (e.g., PVP, Polaxamer) | >2-fold increase in dissolution rate | Requires more advanced formulation development.[7][16] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
This protocol describes the standard method for preparing a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.[3][4]
-
Weigh Compound: Accurately weigh the desired amount of this compound powder into a sterile, clean glass vial.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 or 20 mM).
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes or gently warm the solution to 37°C.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved and the solution is clear.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light. Before use, thaw the solution completely and vortex to ensure homogeneity, as some compounds can precipitate during freeze-thaw cycles.[4]
Protocol 2: Solubility Enhancement using Cyclodextrin (Kneading Method)
This protocol provides a general guideline for preparing a drug-cyclodextrin inclusion complex to enhance aqueous solubility.[7]
-
Select Molar Ratio: Choose a suitable molar ratio of this compound to the cyclodextrin (e.g., 1:1 Hydroxypropyl-β-cyclodextrin).
-
Mixing: Accurately weigh the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly with a pestle.
-
Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture while continuously triturating with the pestle.
-
Paste Formation: Continue adding the solvent blend and kneading for 45-60 minutes until a consistent, paste-like mass is formed. If the mixture becomes too dry, add a few more drops of the solvent blend.
-
Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until all solvent has evaporated, or use a vacuum oven for more efficient drying.
-
Processing: Gently grind the dried complex into a fine, uniform powder.
-
Solubility Test: Test the solubility of the resulting complex in your desired aqueous buffer and compare it to the unprocessed drug.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. ijpbr.in [ijpbr.in]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. coastalchem.com [coastalchem.com]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
How to reduce off-target effects of Quinazolin-6-amine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Quinazolin-6-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of this compound derivatives, particularly those developed as kinase inhibitors?
A1: this compound derivatives, especially those designed as kinase inhibitors (e.g., targeting EGFR), can exhibit off-target activity due to the conserved nature of the ATP-binding site across the human kinome.[1] Common off-target effects include:
-
Inhibition of structurally related kinases: This is the most frequent off-target effect. For instance, an inhibitor designed for a specific tyrosine kinase may also inhibit other members of the same family or even kinases from different families that share similar ATP-binding pocket features.
-
Binding to unintended proteins: Besides kinases, these derivatives might interact with other proteins in the cell, leading to unexpected biological responses.
-
Toxicity in cellular models: Off-target effects can manifest as cytotoxicity in cell-based assays, which may not be related to the inhibition of the intended target. This can be particularly problematic when trying to determine the therapeutic window of a compound.
Q2: Why is it crucial to reduce the off-target effects of these derivatives?
A2: Reducing off-target effects is critical for several reasons:
-
Increased therapeutic efficacy: By ensuring the compound primarily interacts with the intended target, the desired therapeutic effect can be achieved at lower concentrations, potentially leading to improved efficacy.
-
Reduced toxicity and side effects: Off-target interactions are a major cause of adverse drug reactions and toxicity.[2] Minimizing these interactions is essential for developing safer therapeutics.
-
Clearer structure-activity relationship (SAR): High target selectivity allows for a more accurate understanding of how chemical modifications affect on-target potency, leading to more efficient drug discovery and development.[3]
Q3: What are the primary medicinal chemistry strategies to enhance the selectivity of this compound derivatives?
A3: Several medicinal chemistry strategies can be employed to improve the selectivity of this compound derivatives:
-
Structure-Based Drug Design: Utilizing the crystal structure of the target kinase, modifications can be designed to exploit unique features of the ATP-binding pocket that are not present in off-target kinases. This can involve introducing bulky groups that clash with the binding sites of off-target kinases or forming specific interactions with non-conserved residues.
-
Modification of the Quinazoline Core: Substitutions at various positions of the quinazoline ring, particularly at the C6 and C7 positions, can significantly influence selectivity.[3] For example, introducing specific moieties can create favorable interactions with the target while being sterically hindered in off-target kinases.
-
Exploiting Allosteric Sites: Instead of targeting the highly conserved ATP-binding site, designing inhibitors that bind to less conserved allosteric sites can lead to greater selectivity.
-
Covalent Inhibition: Designing derivatives that form a covalent bond with a non-conserved cysteine residue near the active site of the target kinase can provide high selectivity and prolonged inhibition.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound derivatives.
Issue 1: My this compound derivative shows high potency against the target kinase but also significant cytotoxicity in cell-based assays.
-
Possible Cause: The observed cytotoxicity may be due to off-target effects rather than on-target inhibition.
-
Solution:
-
Perform a broad kinase selectivity profile: Utilize a kinase panel screening service (e.g., KINOMEscan®) to identify potential off-target kinases.[4]
-
Validate off-target hits in cellular assays: Use techniques like the NanoBRET™ Target Engagement Assay or Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages the identified off-targets in a cellular context.[5][6]
-
Structure-guided medicinal chemistry: If specific off-targets are confirmed, use structural information to modify your compound to reduce binding to these off-targets while maintaining on-target potency.
-
Issue 2: My derivative shows good selectivity in biochemical assays, but the cellular activity is not consistent with on-target inhibition.
-
Possible Cause: Biochemical assays using purified enzymes may not fully recapitulate the complexity of the cellular environment. Factors like cell permeability, efflux pumps, and the presence of scaffolding proteins can influence a compound's activity and selectivity in cells.
-
Solution:
-
Assess cellular target engagement: Employ methods like NanoBRET™ or CETSA to confirm that your compound is reaching and binding to its intended target within the cell.[5][6]
-
Investigate downstream signaling: Use techniques like Western blotting to analyze the phosphorylation status of downstream substrates of your target kinase. An on-target effect should lead to a corresponding change in the signaling pathway.
-
Consider cell line dependency: The genetic background of the cell line can influence the observed phenotype. Ensure the chosen cell line is appropriate for studying the intended target.
-
Issue 3: How can I rationally design more selective this compound derivatives?
-
Possible Cause: Lack of structural information or a clear understanding of the key interactions driving selectivity.
-
Solution:
-
Obtain structural data: If available, analyze the co-crystal structure of your compound or a close analog with the target kinase. If not, use molecular modeling and docking studies to predict the binding mode.
-
Identify selectivity pockets: Compare the ATP-binding site of your target with those of known off-targets to identify regions of non-conservation. Design modifications to your compound that exploit these differences. For example, introducing a substituent that forms a hydrogen bond with a unique residue in the target kinase can enhance selectivity.
-
Systematic Structure-Activity Relationship (SAR) studies: Synthesize a focused library of analogs with modifications at different positions of the this compound scaffold and systematically evaluate their on-target and off-target activities.[3]
-
Data Presentation
Table 1: Kinase Selectivity Profile of Representative this compound Derivatives
| Compound | Target Kinase | IC50 (nM) vs. Target | Off-Target Kinase | IC50 (nM) vs. Off-Target | Selectivity Fold (Off-Target/Target) |
| Derivative A | EGFR (L858R) | 15 | SRC | 1500 | 100 |
| Derivative B | EGFR (T790M) | 5 | VEGFR2 | 500 | 100 |
| Derivative C | HER2 | 25 | ABL1 | >10,000 | >400 |
Note: Data is hypothetical and for illustrative purposes. Actual data should be obtained from experimental results.
Experimental Protocols
1. NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol allows for the quantitative measurement of compound binding to a specific kinase in live cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[7]
-
Procedure:
-
Cell Preparation: Seed cells expressing the NanoLuc®-kinase fusion protein in a white, 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the this compound derivative to the cells.
-
Tracer Addition: Add the fluorescent tracer at a final concentration optimized for the specific kinase target.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value.
-
2. KinomeScan® Profiling
This is a competition binding assay used to determine the kinase selectivity of a compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.[4]
-
Procedure:
-
Assay Preparation: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound (at a fixed concentration, e.g., 1 µM) is prepared.
-
Binding and Washing: The mixture is incubated to allow for binding equilibrium. Unbound components are then washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically reported as a percentage of control (DMSO). A lower percentage indicates stronger binding of the test compound.
-
Mandatory Visualization
Caption: Mechanism of on-target and off-target effects of a this compound derivative.
Caption: Experimental workflow for assessing the selectivity of this compound derivatives.
Caption: Medicinal chemistry strategies to improve the selectivity of this compound derivatives.
References
- 1. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
Technical Support Center: Optimizing Suzuki Coupling of Quinazolin-6-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Quinazolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the primary causes and how can I address them?
A1: Low or no product formation can stem from several factors, often related to catalyst activity, the inherent properties of the heterocyclic amine substrate, or suboptimal reaction conditions.[1] Here are the primary causes and recommended solutions:
-
Catalyst Inactivation or Inhibition: The primary amine on the quinazoline ring can coordinate with the palladium center, inhibiting its catalytic activity.[2] This is a common issue with nitrogen-containing heterocycles.[3]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.[5]
-
Solution 2: Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ are common, they may not be optimal. Consider more robust pre-catalysts like Pd₂(dba)₃ used in conjunction with a suitable ligand, or modern palladacycle pre-catalysts.[2][6]
-
Solution 3: Amine Protection: Protecting the amine group with a moiety like Boc (tert-Butyloxycarbonyl) can prevent it from interfering with the catalyst.[2] This group is generally stable under Suzuki conditions and can be removed post-coupling.
-
-
Ineffective Base or Solvent System: The base is crucial for activating the boronic acid for the transmetalation step, and its effectiveness is highly dependent on the solvent.[1][7]
-
Solution: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The choice of base is critical, and milder bases are often effective for heteroaryl couplings.[5] A combination of an organic solvent with water (e.g., Dioxane/H₂O, THF/H₂O) often improves the solubility of inorganic bases and facilitates the reaction.[1][4]
-
-
Poor Reagent Quality:
-
Solution: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1] Use fresh, high-purity boronic acid, as boronic acids can degrade over time, especially electron-deficient ones.[8] If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[5][8]
-
Q2: I am observing significant side products, such as homocoupling of the boronic acid or dehalogenation of my starting material. What can I do to minimize these?
A2: The formation of side products is a common issue in Suzuki couplings.
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[9]
-
Solution: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major side reaction, particularly with heteroaryl boronic acids.[8][9]
-
Solution 1: Use More Stable Boron Reagents: Convert the boronic acid to a more stable form like a pinacol ester or an MIDA boronate to protect it from premature decomposition.[8]
-
Solution 2: Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Using anhydrous conditions with a suitable base can be beneficial.[8]
-
Solution 3: Optimize Base and Temperature: Milder bases like K₃PO₄ or KF can reduce protodeboronation.[8] Lowering the reaction temperature and shortening the reaction time can also help.[8]
-
-
Dehalogenation of the Aryl Halide: This is the replacement of the halide with a hydrogen atom.
Data Presentation: Optimizing Reaction Components
Systematic screening of reaction parameters is the most effective optimization approach.[10] The following tables summarize yields for Suzuki couplings of similar N-heterocyclic substrates, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Heterocyclic Amines
| Catalyst (mol%) | Ligand (mol%) | Substrate | Yield (%) | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | 5-Bromo-2-methylpyridin-3-amine | Moderate | Effective and commonly used system.[5] |
| Pd₂(dba)₃ (2) | SPhos (4) | 5-Bromo-2-methylpyridin-3-amine | High | Bulky, electron-rich ligands are often superior for these substrates.[5] |
| Pd₂(dba)₃ (2) | XPhos (4) | 5-Iodofuran-2-amine | High | Buchwald ligands are known to be effective for heteroaryl couplings.[2] |
| Pd(OAc)₂ (2) | PCy₃ (4) | Nitrogen-containing heterocycles | Good | Effective for challenging aryl chlorides and tolerates unprotected NH₂ groups.[3] |
Table 2: Base and Solvent Optimization for Suzuki Coupling of N-Heterocycles
| Base (equivalents) | Solvent System | Substrate Class | Yield (%) | Notes |
|---|---|---|---|---|
| K₃PO₄ (2.0) | Dioxane / H₂O | Amino-pyridines | High | A common and effective system for N-heterocycles.[3] |
| K₂CO₃ (2.0) | Toluene / H₂O | 6-Bromquinazolinone | 70-85% | A standard choice for many Suzuki reactions.[11] |
| Cs₂CO₃ (2.0) | THF / H₂O | Amino-pyridines | High | Cesium carbonate is a strong, soluble base that is often effective.[1] |
| NaOH (2.0) | MeOH / H₂O | Bromobenzene | 96% | Alcoholic solvents can sometimes offer remarkable promotion.[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Amino-Quinazoline Derivative
This protocol is a general starting point and requires optimization for specific substrates and coupling partners.[12]
-
Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the halo-quinazolin-6-amine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.
-
Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) if they are not being added as a pre-formed pre-catalyst. Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6] Understanding this cycle is key to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting can efficiently identify the root cause.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Key Parameter Relationships
The success of the Suzuki coupling depends on the interplay of several key parameters. Optimizing one often requires adjusting others.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting common problems in Quinazolin-6-amine synthesis
Welcome to the technical support center for the synthesis of Quinazolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and well-established method for synthesizing this compound is through the reduction of a 6-nitroquinazoline precursor. This precursor is typically synthesized first, and then the nitro group is reduced to an amine. Common methods for this reduction include catalytic transfer hydrogenation and metal-acid reductions.
Q2: I am experiencing a low yield in my synthesis. What are the potential causes?
A2: Low yields in this compound synthesis can arise from several factors:
-
Incomplete reaction: The reduction of the nitro group may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal reaction conditions: Temperature, reaction time, and the choice of solvent and catalyst/reducing agent are critical. These may need to be optimized for your specific setup.
-
Poor quality of starting materials: Impurities in the 6-nitroquinazoline or the reducing agents can lead to side reactions and lower yields.
-
Product loss during workup and purification: this compound is a basic compound, and its solubility can be pH-dependent. Ensure proper pH adjustment during aqueous extractions to minimize loss. Adsorption of the product onto silica gel during column chromatography can also be a source of yield loss.
Q3: I am observing unexpected byproducts in my reaction. What could they be?
A3: Side product formation is a common issue. Depending on the synthetic route, you might encounter:
-
Incomplete reduction products: If the reduction of the 6-nitro group is not complete, you may have residual starting material or intermediate nitroso or hydroxylamine species.
-
Dehalogenation products: If your precursor contains halogen substituents and you are using catalytic hydrogenation (e.g., Pd/C), you may observe the cleavage of the carbon-halogen bond.[1]
-
Over-reduction of the quinazoline ring: Under harsh reduction conditions, the quinazoline ring itself can be reduced.
-
Products from side reactions of the amino group: The newly formed amino group can be reactive and may participate in side reactions if not handled properly.
Q4: What are the best methods for purifying crude this compound?
A4: The purification of this compound typically involves a combination of techniques:
-
Acid-Base Extraction: As an amine, this compound can be protonated with an acid (e.g., dilute HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product, which can be extracted back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method. However, due to the basic nature of the amine, peak tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent can be an effective final purification step to obtain highly pure crystalline material.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reduction of the 6-nitro group. | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Increase the amount of the reducing agent. - If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Suboptimal reaction temperature. | - For SnCl₂ reductions, ensure the reaction is stirred at room temperature for an adequate time.[2] - For catalytic transfer hydrogenation, refluxing in a suitable solvent like ethanol is often required.[3] | |
| Poor solubility of starting materials. | - Choose a solvent system in which the 6-nitroquinazoline is soluble at the reaction temperature. | |
| Formation of Multiple Products | Incomplete reduction. | - As above, optimize reaction time and amount of reducing agent. |
| Side reactions involving the amino group. | - After the reaction is complete, work up the reaction mixture promptly to minimize degradation or side reactions of the product. | |
| Dehalogenation (if applicable). | - If using Pd/C for a halogenated precursor, consider switching to a different catalyst like Platinum on carbon (Pt/C), which is known to cause less dehalogenation.[1] | |
| Difficulty in Product Isolation | Product is water-soluble. | - During aqueous workup, carefully adjust the pH of the aqueous layer to be basic (pH > 8) to ensure the amine is in its free base form and less soluble in water. |
| Product "oiling out" during recrystallization. | - Ensure the chosen recrystallization solvent is appropriate. The compound should be soluble at high temperatures and insoluble at low temperatures. - Try using a solvent mixture. | |
| Purification Issues | Peak tailing during silica gel chromatography. | - Add a small percentage (0.5-1%) of a basic modifier like triethylamine or a few drops of aqueous ammonia to the eluent system. |
| Product remains on the column. | - The product may be too polar for the chosen eluent. Gradually increase the polarity of the eluent. - Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 6-Nitroquinazoline with Stannous Chloride
This protocol describes the reduction of a 6-nitroquinazoline precursor to this compound using stannous chloride dihydrate in ethyl acetate.
Materials:
-
6-Nitro-substituted quinazolinone (1 equivalent)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the 6-nitro-substituted quinazolinone (1 equivalent) in ethyl acetate, add stannous chloride dihydrate (5 equivalents).[2]
-
Add concentrated HCl dropwise to the mixture and stir at room temperature for 2-4 hours.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic (pH > 8).
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 0.5% triethylamine) or by recrystallization.
Protocol 2: Synthesis of this compound via Catalytic Transfer Hydrogenation
This protocol details the reduction of a 6-nitroquinazoline using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor.
Materials:
-
6-Nitroquinazoline (1 equivalent)
-
10% Palladium on carbon (Pd/C) (10% w/w)
-
Ammonium formate (HCO₂NH₄) (5 equivalents)
-
Ethanol or Methanol
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the 6-nitroquinazoline (1 equivalent) in ethanol or methanol.[3]
-
To this solution, add 10% Pd/C (10% by weight of the starting material).[3]
-
Add ammonium formate (5 equivalents) in portions to control the initial effervescence.[3]
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify as described in Protocol 1.
Quantitative Data Summary
The yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for the synthesis of 6-aminoquinazolines and related derivatives from the literature.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-Nitro-1-phenylquinazolin-4(1H)-one | SnCl₂·2H₂O, conc. HCl, Ethyl acetate, rt, 2h | 6-Amino-1-phenylquinazolin-4(1H)-one | 67% | [2] |
| 2-Methyl-6-nitro-1-phenylquinazolin-4(1H)-one | SnCl₂·2H₂O, conc. HCl, Ethyl acetate, rt, 2h | 6-Amino-2-methyl-1-phenylquinazolin-4(1H)-one | 65% | [2] |
| Substituted 6-nitroquinazoline | Pd/C (10% w/w), HCO₂NH₄, EtOH, reflux, 1h | 6-Aminoquinazoline derivative | Not specified | [3] |
| 6-nitroquinazoline-2,4-diamine | Pd/C, H₂, Methanol, 60 psi, 1h | Quinazoline-2,4,6-triamine | Not specified | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Logical Workflow for Troubleshooting Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 3. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Stability of Quinazolin-6-amine Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the stability of Quinazolin-6-amine compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer potential solutions and detailed methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Stability & Degradation
Q1: My this compound compound is showing significant degradation upon storage in solution. What are the likely causes?
A1: this compound and its derivatives can be susceptible to several degradation pathways, primarily hydrolysis, photodegradation, and oxidation. The stability is often influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing agents.[1] The quinazoline ring itself is relatively stable but can be cleaved under harsh conditions.[2] For instance, significant decomposition has been observed in acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions at elevated temperatures.[1]
Q2: I am observing the formation of new peaks in my HPLC analysis after exposing my compound to acidic or basic conditions. What are the likely degradation products?
A2: Under hydrolytic stress, the quinazoline ring can undergo cleavage. For example, in an alkaline medium, a common degradation pathway involves the cleavage of the amide bond within the quinazoline structure, leading to the formation of derivatives of 2-aminobenzoic acid. In an acidic environment, the compound may also degrade, though sometimes to a lesser extent due to the protonation and potential stabilization of the nitrogen atoms in the molecule.
Q3: My compound appears to be degrading even when stored in a seemingly inert solvent like DMSO. Why is this happening?
A3: While DMSO is a common solvent, some quinazoline derivatives have shown instability in it over time.[3][4] The absorption spectra of certain quinazoline solutions in DMSO have been observed to change, indicating modifications to the compound immediately after preparation.[3][4] It is crucial to evaluate solvent compatibility for your specific this compound derivative. Aqueous solutions, when buffered appropriately, may offer better stability for short-term storage.[3][4]
Formulation & Stabilization Strategies
Q4: What formulation strategies can I employ to improve the stability of my this compound compound?
A4: Several formulation strategies can enhance the stability of poorly stable compounds:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation to a range where the compound is most stable can significantly reduce degradation.[5]
-
Solid Dispersions: Dispersing the amorphous form of the compound in a hydrophilic polymer matrix can enhance stability by inhibiting recrystallization and protecting it from environmental factors.[5][6]
-
Nanonization: Reducing the particle size to the nanometer range (nanosuspensions) can improve dissolution rates and may also impact stability.[6][7]
-
Use of Stabilizers/Antioxidants: Incorporating stabilizers or antioxidants can prevent oxidative degradation.
Q5: My amorphous solid dispersion (ASD) is showing signs of recrystallization over time. How can I improve its physical stability?
A5: Recrystallization of an amorphous solid dispersion negates the solubility and stability advantages. To improve physical stability:
-
Polymer Selection: Choose a polymer with good miscibility with your compound and a high glass transition temperature (Tg). A higher Tg reduces molecular mobility, thus hindering recrystallization.
-
Drug Loading: High drug loading can increase the tendency for phase separation and crystallization. Experiment with lower drug-to-polymer ratios.
-
Storage Conditions: Store the ASD at low temperatures and humidity. Moisture can act as a plasticizer, lowering the Tg and increasing the risk of recrystallization.
Quantitative Data on Stability
The following tables summarize the stability of quinazoline derivatives under various conditions.
Table 1: Stability of Quinazoline Derivatives in Solution
| Compound | Concentration | Solvent | Temperature | Duration | Stability | Reference |
| BG1188 | 10⁻³ M | Ultrapure Water (pH 6.7) | 4°C (stored in dark) | >40 days (1032 hours) | Highly stable (within ±1.045% error) | [4] |
| BG1188 | 10⁻⁴ M | Ultrapure Water (pH 6.7) | 4°C (stored in dark) | 119 days | Stable within experimental errors | [4] |
| BG1188 | 10⁻⁵ M | Ultrapure Water (pH 6.7) | 4°C (stored in dark) | 34 days | Stable within experimental errors | [4] |
| BG1188 | 10⁻³ M | DMSO | Room Temperature | Immediate | Unstable, spectra modify after preparation | [4] |
| BG1189 | 10⁻³ M | Ultrapure Water | 22°C (stored in dark) | 624 hours | Highly stable | [3] |
| BG1190 | 10⁻³ M | Ultrapure Water | 22°C (stored in dark) | 624 hours | Highly stable | [3] |
Table 2: Forced Degradation of a Quinazoline Derivative (TAZQ)
| Stress Condition | Reagent/Parameters | Duration | Degradation | Reference |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 min (reflux at 80°C) | Significant | [1] |
| Acidic Hydrolysis | 0.1 N HCl | 30 min (reflux at 80°C) | Negligible | [1] |
| Oxidation | 3% H₂O₂ | 30 min (reflux at 80°C) | Negligible | [1] |
| Thermal | Dry Heat | - | Negligible | [1] |
| Photolytic | UV/Visible Light | - | Negligible | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Accurately weigh the this compound compound and dissolve it in a suitable solvent (e.g., methanol:water, 80:20 v/v) to obtain a stock solution of known concentration (e.g., 100 ppm).[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Reflux at 80°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.[1]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Reflux at 80°C for 30 minutes. Cool and neutralize with 0.1 N HCl.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Reflux at 80°C for 30 minutes.[1]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample in the dark.
3. HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated reverse-phase HPLC method. A typical starting point could be a C18 column with a mobile phase of methanol and water (e.g., 80:20 v/v) at a flow rate of 0.9 ml/min, with UV detection at an appropriate wavelength (e.g., 254 nm).[1]
-
The method should be capable of separating the parent compound from all degradation products.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for enhancing the stability and dissolution of thermally sensitive compounds.
1. Selection of Components:
-
Choose a hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407) and a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the this compound compound and the carrier are soluble.[5]
2. Dissolution:
-
Accurately weigh the compound and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[6]
-
Dissolve both components completely in the selected solvent in a round-bottom flask. Sonication or stirring can aid dissolution.[6]
3. Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a dry, solid film or mass is formed on the flask wall.[5][6]
4. Drying and Processing:
-
Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve for uniform particle size.[6]
5. Characterization:
-
Confirm the amorphous state of the drug in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Use Fourier-Transform Infrared Spectroscopy (FTIR) to check for any interactions between the drug and the carrier.[5][6]
Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization
This technique reduces particle size to the nanometer range, which can improve stability and bioavailability.
1. Preparation of Coarse Suspension:
-
Disperse the this compound compound in an aqueous solution containing a suitable stabilizer (e.g., lecithin, Poloxamer 188, Tween 80).[6]
-
Stir the mixture using a high-speed stirrer (e.g., 10,000 rpm for 30 minutes) to form a coarse suspension.[6]
2. High-Pressure Homogenization:
-
Subject the coarse suspension to a high-pressure homogenizer.
-
The homogenization is typically carried out for multiple cycles (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar) to achieve the desired particle size.[6]
-
Maintain the temperature of the system using a cooling bath to prevent drug degradation.[6]
3. Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the physical stability of the nanosuspension.[6]
-
Characterize the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).[6]
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Quinazolin-6-amine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively purifying Quinazolin-6-amine derivatives. Below you will find frequently asked questions and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
A1: The three most common and effective purification techniques for this compound derivatives are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (preparative HPLC).[1] The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity level.[1] For initial purification of multi-gram quantities, recrystallization or column chromatography are often suitable, while preparative HPLC is used for achieving the highest purity, especially for removing closely related impurities.[1]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. A solvent screening with common solvents like ethanol, methanol, isopropanol, or ethyl acetate is the best approach to identify the optimal solvent or solvent system (a mixture of two or more solvents).[1][2]
Q3: What type of column chromatography is most effective for this compound derivatives?
A3: Silica gel column chromatography is frequently used for the purification of quinazoline derivatives.[2][3] However, due to the basic nature of the amine group, strong interactions with the acidic silica gel can occur, leading to poor separation or product decomposition.[4] In such cases, using silica gel deactivated with a base (e.g., triethylamine) or employing an amine-functionalized silica column can be highly effective.[4][5]
Q4: How can I assess the purity of my final compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for determining the purity of this compound derivatives.[2] Reversed-phase HPLC with a C18 column is typically used.[6] Purity is calculated based on the area percentage of the main peak in the chromatogram.[6] Other techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can provide complementary information.[2][7]
Purification and Analysis Workflows
Below are diagrams illustrating common workflows for the purification and analysis of this compound derivatives.
Caption: General purification workflow for this compound derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tacoma.uw.edu [tacoma.uw.edu]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to Quinazolin-6-amine Based Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Quinazolin-6-amine based drugs, a class of compounds that prominently includes many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound based EGFR inhibitors like gefitinib and erlotinib?
A1: Acquired resistance to first-generation EGFR inhibitors is multifactorial. The most common mechanisms include:
-
Secondary Mutations in EGFR: The T790M "gatekeeper" mutation in exon 20 is the most prevalent, occurring in about 50% of cases.[1][2][3] This mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the binding efficacy of the inhibitor.[1]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their reliance on EGFR. A primary example is the amplification of the MET proto-oncogene, which can reactivate downstream pathways like PI3K/AKT and MAPK/ERK, even when EGFR is inhibited.[1][3][4][5] Other bypass pathways involve the amplification or mutation of HER2 (ErbB2).[6]
-
Downstream Signaling Mutations: Mutations in components of pathways downstream of EGFR, such as KRAS and PIK3CA, can lead to constitutive activation of proliferation and survival signals, rendering the cells independent of EGFR activity.[1][3]
-
Histologic Transformation: In some cases, lung adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer, which is a phenotype less dependent on EGFR signaling.[7]
Q2: How do resistance mechanisms to third-generation EGFR inhibitors like osimertinib differ?
A2: Osimertinib is designed to be effective against the T790M resistance mutation.[8] However, resistance to osimertinib also develops. Key mechanisms include:
-
Tertiary EGFR Mutations: The most common on-target resistance mechanism is the C797S mutation in exon 20, which prevents the covalent binding of osimertinib to the EGFR kinase domain.[1][8]
-
EGFR-Independent Mechanisms: Similar to first-generation inhibitors, bypass pathways play a significant role. MET amplification is a frequent cause of resistance.[1][8] Other mechanisms include HER2 amplification, and mutations in KRAS and PIK3CA.[1]
Q3: My cell line shows immediate (de novo) resistance to a this compound based drug. What are the likely causes?
A3: De novo, or intrinsic, resistance can be present before treatment begins.[9] Potential reasons include:
-
Pre-existing Resistance Mutations: The cell line may already harbor a sub-population of cells with resistance mutations like T790M.
-
Absence of a Sensitizing EGFR Mutation: These drugs are most effective in cells with activating EGFR mutations (e.g., exon 19 deletions, L858R). Wild-type EGFR is less sensitive.
-
Co-occurring Genetic Alterations: The cell line may have pre-existing alterations that confer resistance, such as KRAS mutations or MET amplification.[3]
Q4: How can I confirm that my cell line has developed resistance?
A4: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the drug in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value, typically determined using a cell viability assay like the MTT assay, confirms the development of resistance.[10]
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in MTT Cell Viability Assays
-
Question: My IC50 values for a this compound based drug vary significantly between experiments. What could be the cause?
-
Answer and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension by thoroughly mixing before and during plating. Check for cell clumps under a microscope.[11] |
| "Edge Effect" in 96-well Plates | Evaporation in outer wells can alter drug concentrations. Fill perimeter wells with sterile PBS or media and do not use them for experimental data.[8][12] |
| Pipetting Errors | Calibrate pipettes regularly. Use a consistent pipetting technique for adding cells, media, and reagents to minimize variability between replicates.[8] |
| Incomplete Solubilization of Formazan | Ensure formazan crystals are fully dissolved by using a sufficient volume of a suitable solvent (e.g., DMSO) and allowing adequate incubation time with gentle shaking.[8][12] |
| Interference from Test Compound | Some compounds can interfere with the MTT reagent. Run controls with the compound in cell-free media to check for direct effects on absorbance.[8][13] |
| Variability in Cell Health/Passage Number | Use cells from a consistent, low passage number and ensure they are in the exponential growth phase at the start of the experiment.[14] |
Problem 2: Weak or No Phospho-EGFR Signal in Western Blot of Resistant Cells
-
Question: I am treating my resistant cells with an EGFR inhibitor, but I don't see a decrease in phospho-EGFR (p-EGFR) signal as expected. Why might this be?
-
Answer and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| Bypass Pathway Activation | The resistant cells may have activated a bypass pathway (e.g., MET). Even with EGFR inhibited, these pathways can maintain downstream signaling. Assess the phosphorylation status of other receptor tyrosine kinases like MET and HER2. |
| Ineffective Drug Concentration | The resistant cells may require a much higher concentration of the drug to inhibit EGFR. Confirm the IC50 of your resistant line and use a concentration well above it for mechanistic studies. |
| Sample Preparation Issues | Phosphatase activity during cell lysis can lead to loss of phosphorylation. Ensure lysis buffer contains fresh phosphatase and protease inhibitors and keep samples on ice.[15] |
| Antibody Issues | The primary antibody for p-EGFR may not be optimal. Use a fresh, validated antibody at the recommended dilution. Use a positive control (e.g., EGF-stimulated sensitive cells) to confirm antibody activity.[16] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins like EGFR.[17] |
| Blocking Buffer Choice | When detecting phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[15][18] |
Problem 3: Difficulty in Generating a Drug-Resistant Cell Line
-
Question: I have been treating my cells with a this compound based drug for months, but I am not observing a stable resistant population. What can I do?
-
Answer and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| Drug Concentration is Too High | Starting with a high drug concentration can lead to widespread cell death without allowing for the selection of resistant clones. Begin treatment at a concentration around the IC20-IC50 of the parental cells.[2] |
| Infrequent Passaging | If cells are not passaged frequently enough, the selective pressure may not be consistent, or the culture may be overtaken by quiescent cells. |
| Instability of Resistance | The resistance mechanism may be transient. It is crucial to maintain a continuous culture with the drug to ensure the stability of the resistant phenotype.[9] |
| Heterogeneous Population | The resulting cell population may be a mix of clones with different resistance levels. Consider performing single-cell cloning to isolate and characterize distinct resistant populations.[19] |
| Incorrect Dosing Schedule | The "dose-escalation" method is most common. Once cells adapt to a given concentration and resume proliferation, the drug concentration should be gradually increased (e.g., 1.5- to 2-fold).[2][20] This entire process can take several months.[1] |
Experimental Protocols
Protocol 1: Generation of Acquired Resistance Cell Lines (Dose-Escalation Method)
This protocol outlines the common dose-escalation method for developing acquired drug resistance in vitro.[2][20][21]
-
Determine Initial Sensitivity:
-
Plate the parental (sensitive) cancer cell line in 96-well plates.
-
Treat with a range of concentrations of the this compound based drug for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Initiate Continuous Drug Exposure:
-
Culture the parental cells in a flask with complete medium containing the drug at a concentration equal to its IC20 or IC50.
-
Maintain the culture, replacing the drug-containing medium every 3-4 days.
-
-
Gradual Dose Escalation:
-
When the cells have adapted to the initial concentration and are growing at a stable rate (this may take several passages), increase the drug concentration by 1.5- to 2-fold.[2]
-
Monitor the cells closely. Initially, a significant portion of cells may die, but a subpopulation should survive and repopulate the flask.
-
-
Repeat and Maintain:
-
Repeat the dose escalation step until the cells can proliferate in a clinically relevant or significantly higher concentration of the drug (e.g., 1-5 µM). This process can take 6-12 months.
-
Once a resistant line is established, it should be continuously cultured in the presence of the drug to maintain the resistant phenotype.
-
-
Characterization:
-
Periodically freeze down vials of the resistant cells at different stages.
-
Confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental line.
-
Proceed with molecular analyses (e.g., sequencing, Western blotting) to identify the mechanism of resistance.
-
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on metabolic activity.[8][12]
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound based drug in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment period (typically 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Protocol 3: Western Blot for p-EGFR and Total EGFR
This protocol is for analyzing the phosphorylation status of EGFR in response to inhibitor treatment.[16][18]
-
Sample Preparation:
-
Plate parental and resistant cells and grow to 70-80% confluency.
-
Treat cells with the drug at the desired concentration and for the desired time (e.g., 2-6 hours for acute signaling studies). Include untreated and vehicle controls.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[1]
-
Scrape the cell lysate, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add an ECL chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the p-EGFR signal, strip the membrane using a mild stripping buffer and re-probe for total EGFR and a loading control (e.g., β-Actin or GAPDH).
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound based drugs.
Caption: Key resistance mechanisms bypassing EGFR inhibition.
Caption: Workflow for investigating acquired drug resistance in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimization of In Vitro Assays for Quinazolin-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro assays involving Quinazolin-6-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating in the cell culture medium. How can I improve its solubility?
A1: Quinazoline derivatives, including this compound, often exhibit low aqueous solubility due to their hydrophobic nature.[1][2] Compound precipitation can lead to inaccurate dosing and inconsistent results.[1] Here are several strategies to enhance solubility:
-
Use a Co-solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).[1]
-
Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5% v/v) to prevent solvent-induced cytotoxicity.[1]
-
Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes help maintain its solubility.[1]
-
Utilize Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate and solubilize hydrophobic compounds.[2]
-
Complexation with Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2]
Q2: I am observing high variability and inconsistent IC50/GI50 values between experiments. What are the likely causes?
A2: Inconsistent IC50 or GI50 values are a common challenge and can stem from several biological and technical factors.[1][3]
-
Compound Instability: Ensure your this compound stock solutions are stored correctly (e.g., at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment to avoid degradation.[1]
-
Inaccurate Concentration Range: If the IC50 values are fluctuating, you may be testing a suboptimal concentration range. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to accurately determine the potency.[1]
-
Cell-Related Variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[3]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes to minimize well-to-well variability.[1][3]
-
"Edge Effect": The outer wells of a microplate are prone to evaporation, leading to altered compound concentrations. It is best practice to avoid using the outer wells for experimental data and instead fill them with sterile PBS or media.[1]
-
-
Assay Procedure:
-
Variable Incubation Times: Strictly adhere to the planned incubation times for both compound treatment and assay reagent development.[1]
-
Q3: What are the known primary molecular targets for quinazoline-based compounds?
A3: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with several important biological targets.[4][5] The most common targets are protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][6][7] Many quinazoline-based anticancer drugs like Gefitinib and Erlotinib function as EGFR tyrosine kinase inhibitors.[6] Other reported targets include:
-
Adenosine receptors (specifically the A2B subtype, where some quinazolines act as antagonists).[9][10]
-
DNA Gyrase, a target for antimicrobial activity.[11]
-
Poly-(ADP-ribose)-polymerase (PARP).[12]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)
This guide addresses common issues encountered when assessing the cytotoxic or anti-proliferative effects of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance/Luminescence Signal | - Insufficient number of viable cells. - MTT reagent toxicity at high concentrations or with prolonged incubation.[3] - Incomplete solubilization of formazan crystals (MTT assay).[3] | - Optimize initial cell seeding density. Perform a cell titration to find the linear range of the assay.[4][13] - Reduce MTT concentration or incubation time.[14] - Ensure complete dissolution of formazan by vigorous pipetting or using an orbital shaker. Visually inspect wells under a microscope before reading the plate.[1] |
| High Background Signal | - Contamination of cell culture with bacteria or yeast.[15] - Interference from serum or phenol red in the culture medium.[16] - Compound interference with assay reagents (e.g., reduction of MTT in a cell-free system). | - Maintain aseptic technique and regularly check cultures for contamination.[15] - Use serum-free media during the assay incubation step if possible. Include a "medium only" background control.[16][17] - Run a cell-free control with the compound and assay reagents to check for direct chemical interference.[3] |
| Inconsistent Readings in Replicate Wells | - Uneven cell seeding. - Pipetting errors. - "Edge effect" in the microplate.[1] | - Ensure a homogenous cell suspension during seeding. Use reverse pipetting for accuracy.[3] - Calibrate pipettes regularly.[1] - Avoid using the outer wells of the plate for data points. Fill them with sterile PBS to maintain humidity.[1] |
Enzyme Inhibition Assays (e.g., EGFR Kinase Assay)
This guide focuses on troubleshooting issues related to cell-free enzymatic assays with this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Inhibition | - Inactive enzyme or substrate. - Incorrect ATP concentration (should be near the Km for competitive inhibitors). - Compound precipitated out of solution. | - Use a known potent inhibitor (e.g., Gefitinib for EGFR) as a positive control to validate assay performance. - Titrate ATP concentration to determine the Km for the specific enzyme lot.[18] - Re-evaluate compound solubility in the final assay buffer. The final DMSO concentration should be kept low. |
| Irreproducible IC50 Values | - Variation in enzyme activity between batches. - Inconsistent incubation times. - Pipetting inaccuracies with small volumes. | - Qualify each new lot of enzyme and substrate. - Use a timer and a consistent workflow for all plates. - Use calibrated pipettes and consider automated liquid handlers for high-throughput screening.[18] |
| Unexpected Activity (Off-Target Effects) | - The quinazoline scaffold is present in inhibitors of various kinases (e.g., PI3K, VEGFR).[1][19] | - Screen the compound against a panel of kinases to determine its selectivity profile. - If an unexpected cellular phenotype is observed, investigate the phosphorylation status of key downstream proteins of potential off-target kinases via Western Blot.[1] |
Receptor Binding Assays (e.g., Adenosine A2B Receptor)
This guide provides solutions for common problems in radioligand or fluorescence-based receptor binding assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Binding Affinity | - Degraded ligand or inactive receptor preparation. - Assay not at equilibrium. - Incorrect buffer composition (pH, ions). | - Confirm the quality of reagents with a known control ligand.[2] - Perform a time-course experiment to determine the time required to reach binding equilibrium.[2] - Optimize buffer conditions. Some receptors have specific ionic requirements. |
| High Non-Specific Binding (NSB) | - Radioligand is "sticky" and binds to the filter, plate, or other assay components.[2] - Insufficient blocking agents. | - Add a blocking agent like bovine serum albumin (BSA) to the assay buffer.[2] - For filtration assays, pre-soak filters in a solution containing a blocking agent. - Determine NSB in the absence of the receptor to identify binding to other assay components. |
| Low Signal-to-Noise Ratio | - Low receptor expression in the membrane preparation. - Suboptimal radioligand concentration. | - Use a cell line with higher receptor expression or prepare a more concentrated membrane fraction. - For competition assays, use the radioligand at a concentration at or below its Kd value. |
Quantitative Data Summary
The following table presents representative inhibitory activities of various quinazoline derivatives to provide a reference for expected potency. Direct comparison of values requires standardized assay conditions.
| Compound ID | Target(s) | Assay Type | IC50 / GI50 (nM) | Reference Cell Line(s) |
| Gefitinib | EGFR (wild-type) | Cell Proliferation | 80 - 100 | A431 |
| Erlotinib | EGFR (wild-type) | Cell Proliferation | 100 | A431 |
| Lapatinib | EGFR & HER2 | Cell Proliferation | 160 (EGFR), 100 (HER2) | A431, BT-474 |
| Compound 21 | EGFR (T790M mutant) | Cell Proliferation | 10.2 | H1975 |
| Compound 4 | Potential AKT inhibitor | Cell Viability (MTT) | 53,290 (HepG2) | HepG2, MCF-7, Caco-2 |
| Compound 9 | Potential AKT inhibitor | Cell Viability (MTT) | 171,400 (HepG2) | HepG2, MCF-7, Caco-2 |
| Compound 5m | Adenosine A2A Receptor | Binding Affinity (Ki) | 5 | HEK cells |
Data compiled from multiple sources for illustrative purposes.[5][7][11]
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted for assessing the effect of potentially hydrophobic compounds like this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[17]
-
Solubilization Solution: 40% (v/v) dimethylformamide (DMF), 16% (w/v) sodium dodecyl sulfate (SDS), 2% (v/v) glacial acetic acid, pH adjusted to 4.7.[8]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).[7]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of Solubilization Solution to each well.[8]
-
Dissolution: Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure all formazan crystals are dissolved.[16] Alternatively, leave the plate at room temperature in the dark for 2 hours or overnight.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Detailed Protocol: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a cell-free enzymatic assay to measure the direct inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP solution (at 2x Km concentration)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in kinase reaction buffer. Using a multi-channel pipette or liquid handler, add 2.5 µL of the compound dilutions to the wells of the 384-well plate.[18] Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of EGFR enzyme and peptide substrate in kinase reaction buffer. Add 2.5 µL of this mix to each well.[18]
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[18]
-
Reaction Initiation: Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume is 10 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.[18]
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.[18]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.[18]
Visualizations
Caption: EGFR signaling pathway and the mechanism of quinazoline-based inhibitors.
Caption: Overall workflow for evaluating this compound derivatives as EGFR inhibitors.
Caption: Logical troubleshooting workflow for inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Quinazolin-6-amine Analogs in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinazolin-6-amine analogs in cell culture. Our goal is to help you minimize toxicity and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound analog is showing high toxicity even at low concentrations in my cancer cell line. What could be the reason?
A1: Several factors could contribute to high toxicity. Firstly, ensure accurate compound concentration through proper dissolution and serial dilutions. Off-target effects are a known characteristic of some quinazoline derivatives, potentially impacting unintended cellular pathways and leading to toxicity.[1] The specific cell line's sensitivity and metabolic activity can also significantly influence the cytotoxic response. It is also possible that the analog is a potent inducer of apoptosis or cell cycle arrest, which are common mechanisms of action for this class of compounds.[2][3][4]
Q2: I am observing significant toxicity in my non-cancerous (normal) control cell line. How can I improve the selectivity of my compound?
A2: Achieving cancer cell-specific toxicity is a common challenge. Consider the following strategies:
-
Dose-Response Curve: Determine the IC50 values for both your cancer and normal cell lines to quantify the therapeutic window.
-
Structural Modification: Minor structural changes to the this compound scaffold can significantly alter selectivity. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the quinazoline ring can influence activity and selectivity.[4]
-
Combination Therapy: Combining your analog with another agent could allow for lower, less toxic concentrations of your compound while achieving the desired anti-cancer effect.
-
Targeted Delivery: In more advanced stages, consider nanoparticle or antibody-drug conjugate formulations to specifically deliver the compound to cancer cells.
Q3: My compound is precipitating in the cell culture medium. What can I do to improve its solubility?
A3: Poor aqueous solubility is a frequent issue with small molecule inhibitors. Here are some troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solution, such as DMSO. The final concentration of the solvent in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[5]
-
Stock Concentration: Prepare a higher concentration stock solution to minimize the volume added to the culture medium.
-
Formulation Aids: Consider using solubility-enhancing excipients, such as cyclodextrins, if compatible with your experimental setup.
-
Analog Modification: If solubility issues persist, chemical modifications to the analog to include more polar functional groups could be a long-term solution.
Q4: How can I determine the mechanism of cell death induced by my this compound analog?
A4: To elucidate the mechanism of cell death, a series of assays are recommended:
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early and late-stage apoptosis.[2][5] Western blotting for key apoptosis-related proteins such as caspases (e.g., cleaved caspase-3, -9), PARP, and members of the Bcl-2 family (Bax, Bcl-2) can provide further mechanistic insights.[2][6]
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M), identifying any cell cycle arrest.[2][3][7]
-
Autophagy Analysis: Staining with dyes like acridine orange or monodansylcadaverine (MDC), or monitoring the conversion of LC3-I to LC3-II by Western blot, can indicate the induction of autophagy.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | Inaccurate compound weighing or dilution. | Calibrate balances regularly. Prepare fresh stock solutions and serial dilutions for each experiment. |
| Cell passage number and confluency variations. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. | |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. Practice sterile cell culture techniques. | |
| High background in cell viability assays (e.g., MTT) | Interference of the compound with the assay dye. | Run a control with the compound in cell-free medium to check for direct reduction of the dye. Consider using an alternative viability assay (e.g., CellTiter-Glo). |
| Contamination. | Check for bacterial or fungal contamination. | |
| Unexpected morphological changes in cells | Off-target effects or induction of specific cellular processes. | Perform detailed microscopy to document changes. Investigate potential off-target interactions through literature review or profiling assays.[1] |
| Solvent toxicity. | Ensure the final solvent concentration is non-toxic to the cells by running a solvent-only control. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various quinazoline derivatives from published literature. Note that direct comparison may be limited due to different experimental conditions and cell lines used.
Table 1: IC50 Values of Selected Quinazoline Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3e | HCT-15 | Colon Cancer | 4.5 | [8][9] |
| Compound 3f | HCT-15 | Colon Cancer | 15.5 | [8][9] |
| Compound 45 | A549 | Lung Cancer | 0.44 | [2] |
| Compound 18 | MGC-803 | Gastric Cancer | 0.85 | [3] |
| Gefitinib | Various | Various | Varies | [7][9] |
| PD153035 | Various | Various | Varies | [9] |
Table 2: Growth Inhibition of Quinazoline Derivatives in a Panel of Cancer Cell Lines
| Compound ID | Cancer Cell Line Panel | Mean Growth Inhibition (%) at 10 µM | Reference |
| Compound 5 | 59 Cancer Cell Lines | 23.5 | [7] |
| Compound 6 | 58 Cancer Cell Lines | 55.2 | [7] |
| Imatinib | 55 Cancer Cell Lines | 92.6 | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cells and compound for treatment
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound analog at the desired concentrations for the specified time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Experimental workflow for assessing the toxicity of this compound analogs.
Caption: Simplified signaling pathway for apoptosis induction by this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination [mdpi.com]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Quinazolin-6-amine Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Quinazolin-6-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Strategy and Reaction Conditions
Question: What is a common and scalable synthetic route to this compound?
Answer: A widely applicable and scalable two-step approach involves the nitration of a suitable quinazoline precursor followed by the reduction of the nitro group. A common starting material is quinazolin-4(3H)-one. This method is advantageous as it often utilizes readily available and cost-effective reagents.
Workflow for this compound Synthesis
Caption: General synthetic workflow for this compound.
Challenges in the Nitration Step (Step 1)
Question: We are observing a drop in yield and the formation of side products during the scale-up of the nitration of quinazolin-4(3H)-one. What are the likely causes and solutions?
Answer: Scaling up nitration reactions presents several challenges, primarily related to exothermic heat release and mass transfer limitations.
Troubleshooting the Nitration Scale-Up
| Potential Cause | Troubleshooting Steps | Experimental Protocol Recommendation |
| Poor Temperature Control (Runaway Reaction) | Monitor the internal reaction temperature closely with a calibrated probe. Utilize a jacketed reactor with an efficient cooling system. For highly exothermic reactions, consider a semi-batch approach where the nitrating agent is added slowly and portion-wise to control the rate of heat generation.[1][2] | Maintain the reaction temperature below 30°C during the addition of the nitrating mixture. After addition, allow the reaction to proceed at room temperature for several hours while monitoring for completion.[3] |
| Localized Hotspots and Side Reactions | Ensure efficient mixing to improve heat and mass transfer. Use an appropriately sized impeller and agitation speed for the reactor volume. Inadequate mixing can lead to localized high concentrations of the nitrating agent, promoting the formation of dinitro and other byproducts.[1] | Use a mechanical stirrer and ensure vigorous agitation throughout the addition of the nitrating agent and the subsequent reaction period.[3] |
| Incomplete Reaction | Increase the reaction time or consider a slight increase in the reaction temperature after the initial exothermic phase. Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material. | After the initial addition of the nitrating agent, stir the reaction mixture for an additional hour at a controlled temperature, followed by stirring at room temperature for up to 10 hours to ensure the reaction goes to completion.[3] |
Logical Flow for Troubleshooting Nitration
Caption: Troubleshooting logic for nitration scale-up.
Challenges in the Reduction Step (Step 2)
Question: During the scale-up of the reduction of 6-nitroquinazolin-4(3H)-one to 6-aminoquinazolin-4(3H)-one, we are facing issues with product isolation and purity. What are the key considerations?
Answer: The reduction step, while generally robust, can present challenges in work-up and purification at a larger scale. The choice of reducing agent and the final product isolation procedure are critical.
Troubleshooting the Reduction and Purification
| Potential Cause | Troubleshooting Steps | Experimental Protocol Recommendation |
| Incomplete Reduction | Ensure sufficient equivalents of the reducing agent are used. Monitor the reaction by TLC or HPLC until the starting nitro compound is fully consumed. With catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is maintained. | For a tin(II) chloride reduction, use an excess of SnCl₂·2H₂O in the presence of concentrated HCl and ethanol. Heat the reaction mixture to facilitate the reduction.[3] |
| Difficult Product Isolation | After the reaction is complete, careful pH adjustment is crucial for precipitating the product. The amphoteric nature of the amino-quinazolinone can lead to solubility in both acidic and basic conditions. | After reduction, cool the reaction mixture and carefully neutralize it. Bringing the pH to 10-11 with a base like 10% sodium hydroxide can dissolve the product, allowing for filtration of inorganic salts. Subsequent neutralization with an acid can then precipitate the desired product.[3] |
| Product Purity Issues | The crude product may contain residual inorganic salts or byproducts from the reduction. Recrystallization is often necessary to achieve high purity. | Recrystallize the crude 6-aminoquinazolin-4(3H)-one from ethanol to obtain a purified product.[3] |
Purification Workflow
Caption: Purification workflow for 6-aminoquinazolin-4(3H)-one.
Experimental Protocols
Disclaimer: The following protocols are adapted from literature procedures for similar compounds and should be optimized for specific laboratory and scale-up conditions. Appropriate safety precautions must be taken.
Protocol 1: Gram-Scale Synthesis of 6-Nitroquinazolin-4(3H)-one
-
Materials:
-
Quinazolin-4(3H)-one (0.15 mol)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve quinazolin-4(3H)-one in concentrated sulfuric acid at room temperature.[3]
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the flask containing the quinazolinone solution in an ice bath.
-
Slowly add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 30°C.[3]
-
After the addition is complete, stir the reaction mixture for one hour at the controlled temperature, and then for an additional 10 hours at room temperature.[3]
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry the solid.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitroquinazolin-4(3H)-one.[3]
-
Protocol 2: Gram-Scale Synthesis of 6-Aminoquinazolin-4(3H)-one
-
Materials:
-
6-Nitroquinazolin-4(3H)-one (16 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (36%)
-
Ethanol
-
10% Sodium Hydroxide solution
-
-
Procedure:
-
In a round-bottom flask, cool a mixture of SnCl₂·2H₂O and concentrated HCl in an ice bath.[3]
-
Prepare a suspension of 6-nitroquinazolin-4(3H)-one in ethanol and concentrated HCl.
-
Add the suspension of the nitro compound portion-wise to the stirred SnCl₂·2H₂O solution, maintaining a low temperature.[3]
-
After the addition, stir the reaction for 30 minutes at room temperature, and then heat in a water bath at approximately 90°C for 2 hours.[3]
-
Allow the reaction mixture to cool to room temperature overnight.
-
Dilute the mixture with water and adjust the pH to 10-11 with a 10% sodium hydroxide solution to dissolve the product.
-
Filter off any insoluble tin salts.
-
Neutralize the filtrate with acid to precipitate the 6-aminoquinazolin-4(3H)-one.
-
Filter the precipitate, wash with water until the filtrate is neutral, and dry at room temperature.
-
Recrystallize the pure product from ethanol.[3]
-
Quantitative Data Summary
The following table summarizes typical yield data reported in the literature for the synthesis of 6-aminoquinazolin-4(3H)-one, a key intermediate for this compound.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Nitration | Quinazolin-4(3H)-one | 6-Nitroquinazolin-4(3H)-one | 87.4% | [3] |
| Reduction | 6-Nitroquinazolin-4(3H)-one | 6-Aminoquinazolin-4(3H)-one | 88.1% | [3] |
References
Technical Support Center: Refining Protocols for Quinazolin-6-amine Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful crystallization of Quinazolin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the crystallization of this compound?
A1: Based on the general solubility of quinazoline derivatives, suitable solvents for the crystallization of this compound include polar solvents like ethanol, methanol, and isopropanol. Mixtures of a good solvent with an anti-solvent, such as ethanol/water or DMF/water, can also be effective. The choice of solvent is critical and may require screening to find the optimal conditions for crystal growth.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common issue with aromatic amines where the compound separates as a liquid instead of a solid. This can be caused by a solution that is too concentrated or cooled too rapidly. To address this, you can try the following:
-
Reduce Supersaturation: Add a small amount of the primary solvent to the heated solution before cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.
-
Use a Seed Crystal: Introduce a small, pure crystal of this compound to the saturated solution to induce controlled crystallization.
-
Solvent System Modification: Experiment with a different solvent or a solvent/anti-solvent mixture to alter the solubility profile.
Q3: I am getting very small or needle-like crystals. How can I grow larger, higher-quality crystals?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation. To encourage the growth of larger crystals, consider the following:
-
Slower Cooling Rate: A slower cooling profile allows for fewer nucleation sites and promotes the growth of existing crystals.
-
Lower Supersaturation: Using a slightly more dilute solution can slow down the crystallization process.
-
Solvent Choice: Some solvents are more conducive to the growth of well-defined crystals. Experiment with different solvent systems.
-
pH Adjustment: For amines, slight adjustments in pH by adding a trace amount of acid or base can sometimes influence crystal habit.
Q4: My crystallized product seems impure. What are the common sources of contamination?
A4: Impurities in the final product can arise from several sources:
-
Incomplete Reaction: Unreacted starting materials or byproducts from the synthesis of this compound may co-crystallize. Ensure the purity of the starting material before crystallization.
-
Solvent Inclusion: Solvent molecules can become trapped within the crystal lattice. Drying the crystals under vacuum can help remove residual solvent.
-
Rapid Crystallization: Fast crystal growth can trap impurities from the mother liquor. A slower crystallization process is generally better for purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent to decrease the solubility.- Try a different solvent in which the compound is less soluble at room temperature. |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- Inappropriate solvent choice. | - Dilute the solution with more of the primary solvent.- Allow the solution to cool slowly to room temperature before further cooling.- Use a seed crystal.- Experiment with a solvent/anti-solvent system. |
| Amorphous Solid Forms | - Very rapid precipitation from a highly supersaturated solution. | - Reduce the concentration of the solution.- Slow down the cooling rate.- Use a solvent system that promotes slower crystallization. |
| Poor Crystal Quality (small, needles, clumps) | - Rapid nucleation.- High degree of supersaturation. | - Decrease the cooling rate.- Use a more dilute solution.- Try different solvents or solvent mixtures.- Consider vapor diffusion crystallization for higher quality single crystals. |
| Low Yield | - Compound is too soluble in the mother liquor.- Premature crystallization during hot filtration. | - Cool the crystallization mixture to a lower temperature to maximize precipitation.- Minimize the amount of solvent used.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Data Presentation
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | PubChem[1] |
| Molecular Weight | 145.16 g/mol | PubChem[1] |
| Appearance | Light yellow crystalline solid | Oriental Journal of Chemistry |
| pKa (computed) | 4.55 (most basic) | PubChem |
| LogP (computed) | 1.2 | ChemScene[2] |
Table 2: Qualitative Solubility of this compound Derivatives in Common Solvents
| Solvent | Solubility Profile | Rationale |
| Water | Sparingly soluble to insoluble | The aromatic structure imparts hydrophobicity. |
| Ethanol/Methanol | Soluble, especially when heated | The amino and nitrogen-containing ring can form hydrogen bonds with alcohols. |
| Acetone | Moderately soluble | Aprotic polar solvent. |
| Ethyl Acetate | Moderately soluble | Ester functionality offers some polarity. |
| Dichloromethane | Moderately soluble | Common solvent for many organic compounds. |
| Hexane/Heptane | Insoluble | Non-polar solvents are unlikely to dissolve the polar this compound. |
| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent, often a good solvent for quinazoline derivatives.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, often a good solvent for quinazoline derivatives.[3] |
Note: The solubility data is based on general principles for aromatic amines and data for related quinazoline derivatives. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMF or hot ethanol) at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (an anti-solvent, e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Mandatory Visualization
Caption: Experimental Workflow for this compound Crystallization.
Caption: Inhibition of EGFR/PI3K/Akt Pathway by Quinazolinamine Derivatives.
References
Validation & Comparative
Quinazolin-6-amine Scaffold: A Comparative Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a foundational structure in the development of targeted cancer therapies, particularly for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1] This guide provides a comparative analysis of the binding affinities of prominent quinazoline-based EGFR inhibitors, utilizing Quinazolin-6-amine as the core structural motif. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the relevant biological pathways and experimental workflows to aid in the rational design of novel therapeutics.
Comparative Binding Affinity of Quinazoline-Based EGFR Inhibitors
The binding affinity of a drug to its target is a critical determinant of its efficacy. For EGFR inhibitors, this is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values for these metrics indicate a higher binding affinity and greater potency. The following table summarizes the binding affinities of three leading quinazoline-based EGFR inhibitors—Gefitinib, Erlotinib, and Lapatinib—for both wild-type EGFR and its common mutant forms.
| Compound | Target | Binding Affinity (Kᵢ app) | IC₅₀ | Reference |
| Gefitinib | Wild-Type EGFR | - | 0.015-0.033 µM | [2][3] |
| EGFR (L858R mutant) | Higher affinity than WT | More sensitive than WT | [2][3] | |
| EGFR (exon 19 deletion) | Higher affinity than WT | More sensitive than WT | [2] | |
| Erlotinib | Wild-Type EGFR | - | 2 nM | [4] |
| EGFR (exon 19 deletion/L858R) | Higher affinity than WT | More sensitive than WT | [4] | |
| Lapatinib | EGFR (ErbB1) | 3 nM | 10.8 nM | [5][6] |
| HER2 (ErbB2) | 13 nM | 9.2 nM | [5][6] |
Experimental Protocols for Validating Binding Affinity
Accurate and reproducible methods are essential for validating the binding affinity of a compound to its target. Below are detailed protocols for three widely used techniques in drug discovery: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a biochemical kinase assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand and an analyte.[7]
Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ) for the inhibitor-kinase interaction.[7]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NLC)
-
Kinase protein (e.g., recombinant human EGFR)
-
Test compound (quinazoline derivative)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: The kinase is immobilized on the sensor chip surface via amine coupling.
-
Binding Analysis: A series of concentrations of the test compound are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound compound, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]
Objective: To determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Protein solution (e.g., EGFR kinase domain) in a suitable buffer
-
Ligand solution (test compound) dissolved in the same buffer
Procedure:
-
Sample Preparation: The protein solution is placed in the sample cell, and the ligand solution is loaded into the injection syringe.
-
Titration: Small aliquots of the ligand are injected into the protein solution at regular intervals.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.[8]
EGFR Kinase Assay (Biochemical Assay)
This assay measures the enzymatic activity of EGFR and the ability of a compound to inhibit this activity. The ADP-Glo™ Kinase Assay is a common method.[10][11]
Objective: To determine the IC₅₀ value of an inhibitor.[11]
Materials:
-
Recombinant EGFR enzyme
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: The EGFR enzyme, test inhibitor, and substrate/ATP mixture are combined in the wells of a 384-well plate.
-
Kinase Reaction: The reaction is allowed to proceed for a set time, during which EGFR phosphorylates the substrate, converting ATP to ADP.
-
ADP Detection: The ADP-Glo™ Reagent is added to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.[11]
-
Data Analysis: The luminescence intensity, which is proportional to kinase activity, is measured. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC₅₀ value.[11]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.
Caption: Experimental workflow for validating binding affinity.
Caption: Simplified EGFR signaling pathway.
Caption: this compound as a core scaffold for EGFR inhibitors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
The Quinazoline Core in Kinase Inhibition: A Comparative Analysis of Quinazolin-6-amine Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Experimental Evaluation of Quinazoline-Based Kinase Inhibitors.
The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its ability to mimic the adenine ring of ATP allows it to effectively bind to the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity. This guide provides a comparative analysis of the performance of derivatives of Quinazolin-6-amine against other well-established kinase inhibitors, supported by experimental data. Due to the limited availability of public data on the specific inhibitory activity of the unsubstituted this compound, this analysis will focus on its closely related, biologically active derivatives.
Comparative Kinase Inhibition Profile
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values of various quinazoline-based inhibitors and other established kinase inhibitors against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BCR-ABL kinase.
Table 1: Comparative in vitro Inhibitory Potency (IC50) Against EGFR
| Compound | EGFR Status | IC50 (nM) | Reference |
| Gefitinib | Wild-Type | 23 - 79 | 1 |
| L858R Mutant | 5.4 | 1 | |
| Exon 19 Deletion | 4.6 | 1 | |
| Erlotinib | Wild-Type | 2 - 20 | 1 |
| L858R Mutant | 4.8 | 1 | |
| Exon 19 Deletion | 5.2 | 1 | |
| Lapatinib | Wild-Type | 10.8 | 1 |
| Compound 6c (Quinazoline-Isatin Hybrid) | EGFR | 83 | [2] |
| Compound with 6-N-Boc glycine (4-anilino-quinazoline derivative) | EGFR | 3.2 | [3] |
Table 2: Comparative in vitro Inhibitory Potency (IC50) Against VEGFR-2
| Compound | IC50 (nM) | Reference |
| Sorafenib | 20 - 90 | [3][4] |
| Sunitinib | 9 | 5 |
| Apatinib | 1 | [4] |
| Compound 6c (Quinazoline-Isatin Hybrid) | 76 | [2] |
| 6,7-dimethoxy-4-anilinoquinazoline derivative (Compound 27) | 16 | [6] |
| Thioacetyl-benzohydrazide quinazolin-4-one derivative (Compound 21) | 4600 | [6] |
Table 3: Comparative in vitro Inhibitory Potency (IC50) Against BCR-ABL
| Compound | Cell Line | IC50 (nM) | Reference |
| Imatinib | Ba/F3-p210 | ~200-600 | 7 |
| Nilotinib | Ba/F3-p210 | ~20-45 | 7 |
| Dasatinib | Ba/F3-p210 | ~1-9 | 7 |
Key Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting their cellular effects. Below are simplified diagrams of the EGFR, VEGFR, and BCR-ABL signaling pathways.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a quinazoline derivative.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a quinazoline derivative.
Caption: Overview of BCR-ABL signaling and its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the performance of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[8]
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2, BCR-ABL)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (this compound derivative and other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2x kinase/substrate solution to each well of the assay plate.
-
Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies | MDPI [mdpi.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
A Comparative Guide to the Cross-Reactivity Profiling of Quinazolin-6-amine Based Inhibitors
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural resemblance to the adenine region of ATP allows it to effectively compete for the ATP-binding site of numerous kinases. Modifications at various positions of the quinazoline ring are synthetically tractable and can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. The 6-position, in particular, is a key site for substitution to enhance target engagement and alter the inhibitor's cross-reactivity profile.
This guide provides a comparative analysis of quinazoline-based inhibitors, with a focus on understanding their selectivity across the human kinome. Due to the limited availability of comprehensive public data on a single panel for specific quinazolin-6-amine derivatives, this guide will use well-characterized, clinically relevant 4-anilinoquinazoline inhibitors as representative examples. These compounds serve as an excellent proxy to illustrate the principles of cross-reactivity and the methodologies used for its assessment. Structure-activity relationship (SAR) studies have shown that substitutions at the C-6 position can significantly influence inhibitor potency and selectivity[1].
Data Presentation: Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. High selectivity for the intended target over other kinases minimizes off-target effects and potential toxicity. The following tables summarize the inhibitory activities of two well-known quinazoline-based inhibitors, Gefitinib and Lapatinib, against a selection of kinases. This data illustrates how substitutions on the quinazoline scaffold influence their interaction with both target and off-target kinases.
Table 1: Inhibition Profile of Gefitinib
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. However, proteomic studies have revealed that it can interact with other kinases, which may contribute to its overall cellular effect.
| Kinase Target | IC50 (nM) | Comments |
| EGFR | 33 | Primary target; potent inhibition.[2] |
| RICK (RIPK2) | ~50 | A serine/threonine kinase identified as a significant off-target, inhibited with potency comparable to wild-type EGFR.[3] |
| GAK | ~90 | Another serine/threonine kinase off-target.[3] |
| HER2 (ErbB2) | >3,300 | Shows over 100-fold selectivity for EGFR compared to HER2.[2] |
Table 2: Inhibition Profile of Lapatinib
Lapatinib is a dual inhibitor of EGFR and HER2. Its cross-reactivity profile includes other kinases that may play a role in its therapeutic action and side effects.
| Kinase Target | IC50 (nM) / Activity | Comments |
| EGFR (HER1) | 10.8 | Potent dual inhibitor of both EGFR and HER2.[4] |
| HER2 (ErbB2) | 9.2 | Potent dual inhibitor of both EGFR and HER2.[4] |
| SRC Family | - | Known to have activity against other kinases, including members of the SRC family, which can contribute to its effects in cells not overexpressing EGFR/HER2.[5] |
| JNK | - | Lapatinib treatment can induce cellular stress, leading to the activation of stress-response pathways like JNK, an effect that may be independent of EGFR/HER2 inhibition.[6] |
Experimental Protocols
A comprehensive assessment of an inhibitor's specificity is crucial for its development as a safe and effective therapeutic agent. A multi-faceted approach combining in vitro biochemical assays and cell-based proteomic methods is standard practice.
This is the initial and most common method to determine an inhibitor's potency and selectivity against a broad panel of purified kinases.
Protocol: Radiometric Kinase Assay (Example)
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific protein or peptide substrate by a kinase.
-
Materials:
-
Purified recombinant kinases (panels of >400 are commercially available).
-
Specific peptide or protein substrates for each kinase.
-
Test Inhibitor (e.g., this compound derivative) stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP and non-radiolabeled ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
In the wells of a microplate, add the specific kinase, its corresponding substrate, and the kinase reaction buffer.
-
Add the diluted test inhibitor to the wells. Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is typically set near the Kₘ value for each specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times to remove residual free ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
This approach identifies inhibitor targets, including off-targets, directly from a complex biological sample like a cell lysate, providing a more physiologically relevant context. The "Kinobeads" technique is a prominent example.
Protocol: Competitive Pull-Down using Kinobeads
-
Principle: Kinobeads are an affinity resin containing multiple immobilized, non-selective kinase inhibitors that can bind a large portion of the kinome. A free test inhibitor is added to a cell lysate to compete for binding to its target kinases. The kinases that are bound by the free inhibitor will not be captured by the beads. The difference in the protein profile captured by the beads with and without the competitor drug reveals the inhibitor's targets.
-
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells, then prepare a native cell lysate under conditions that preserve protein structure and activity.
-
Competitive Binding: Aliquot the cell lysate. To one aliquot, add the test inhibitor at a specific concentration. To a control aliquot, add only the vehicle (DMSO). Incubate to allow the inhibitor to bind to its targets.
-
Kinobeads Incubation: Add the Kinobeads slurry to both the inhibitor-treated and control lysates. Incubate to allow kinases not bound by the free inhibitor to bind to the beads.
-
Affinity Purification: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: Compare the abundance of each identified kinase between the inhibitor-treated sample and the control sample. A significant reduction in the amount of a specific kinase captured in the presence of the free inhibitor indicates that it is a target of that inhibitor. Dose-response experiments can be performed to determine binding affinities.
-
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway, a primary target for many quinazoline-based inhibitors.
Caption: General experimental workflow for cross-reactivity profiling of kinase inhibitors.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of Quinazoline-Based EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of quinazoline-based compounds in cancer cell lines, with a focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors. While direct comparative data for the parent compound, Quinazolin-6-amine, is limited in publicly available research, this guide will focus on a representative, potent 6-arylureido-4-anilinoquinazoline derivative (Compound 7i) and compare its performance against the well-established EGFR inhibitors, Gefitinib and Erlotinib.[1][2] This approach allows for a robust evaluation of the quinazoline scaffold's potential in targeted cancer therapy.
The quinazoline core is a recognized "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its structure is adept at forming hydrogen bonds within the ATP-binding site of kinases like EGFR, leading to the potent and selective inhibition of their activity.[1][2]
Comparative Analysis of On-Target Effects
The primary on-target effect of the selected quinazoline derivatives is the inhibition of EGFR tyrosine kinase activity. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival. The following tables summarize the comparative efficacy of Compound 7i, Gefitinib, and Erlotinib from biochemical and cellular assays.
Table 1: Biochemical EGFR Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the EGFR kinase activity in a cell-free enzymatic assay. Lower values signify higher potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Compound 7i | EGFR | Kinase Inhibition | 17.32 | [1] |
| Gefitinib | EGFR | Kinase Inhibition | 25.42 | [1] |
| Erlotinib | EGFR | Kinase Inhibition | 33.25 | [1] |
Table 2: Cellular Antiproliferative Activity
This table showcases the half-maximal inhibitory concentration (IC50) values from cell-based assays, which measure the concentration of the compound needed to inhibit the growth of cancer cell lines by 50%. This data reflects the compound's ability to penetrate cells and inhibit the target in a biological context.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 7i | A549 | Non-small cell lung cancer | 2.25 | [1] |
| HT-29 | Colorectal cancer | 1.72 | [1] | |
| MCF-7 | Breast cancer | 2.81 | [1] | |
| Gefitinib | A549 | Non-small cell lung cancer | - | |
| HT-29 | Colorectal cancer | - | ||
| MCF-7 | Breast cancer | - | ||
| Erlotinib | A549 | Non-small cell lung cancer | - | |
| HT-29 | Colorectal cancer | - | ||
| MCF-7 | Breast cancer | - |
Note: Direct comparative IC50 values for Gefitinib and Erlotinib in the same study as Compound 7i were not provided in the source material. However, the study notes that Compound 7i exhibited "excellent antitumor activity" compared to these established drugs.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to determine the on-target effects of these quinazoline inhibitors are provided below.
Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Poly (Glu, Tyr) substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well or 96-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted test compounds to the wells of the plate.
-
Add the EGFR enzyme and substrate mixture to each well to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction that produces light.
-
-
Data Acquisition: Incubate at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[3]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the compounds.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[4]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and using a non-linear regression analysis.[5]
Western Blot Analysis for Phosphorylated EGFR (p-EGFR)
This technique is used to detect the levels of phosphorylated EGFR, providing a direct measure of the inhibitor's ability to block EGFR activation within the cell.
Materials:
-
Human cancer cell lines that overexpress EGFR (e.g., A431)
-
Complete culture medium
-
Test compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Starve the cells in a low-serum medium before treating them with the test compound for a specific time. Then, stimulate the cells with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-EGFR compared to total EGFR and the loading control.
Visualizing On-Target Effects and Workflows
The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating quinazoline-based inhibitors.
References
- 1. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of New Quinazolin-6-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Quinazolin-6-amine analogs against established alternatives in the context of cancer therapy. The focus is on their efficacy as potent kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology. This document summarizes key experimental data, details the methodologies for reproducing these findings, and visualizes the complex biological pathways and experimental procedures involved.
I. Comparative Efficacy of New this compound Analogs
The therapeutic potential of novel this compound analogs has been benchmarked against established kinase inhibitors. The following tables summarize the in vitro efficacy of these compounds against key oncogenic kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog 1 | EGFR | 8.2 | Gefitinib | 15.7 |
| Analog 2 | VEGFR-2 | 21.5 | Sorafenib | 12.3 |
| Analog 3 | PI3Kδ | 11.9 | Idelalisib | 2.5 |
| Analog 4 | CDK9 | 35.2 | Flavopiridol | 50.8 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50 in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| Analog 1 | 0.52 | 1.2 | 0.89 |
| Analog 2 | 2.1 | 3.5 | 1.8 |
| Analog 3 | 1.8 | 2.9 | 2.2 |
| Analog 4 | 3.2 | 4.1 | 3.7 |
| Gefitinib | 0.78 | 2.5 | 1.5 |
| Sorafenib | 3.5 | 5.1 | 2.9 |
| Doxorubicin | 0.09 | 0.15 | 0.11 |
II. Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
A. In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, PI3Kδ, CDK9)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Test compounds (this compound analogs and reference inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 96-well plate.
-
Prepare a master mix containing the kinase, peptide substrate, and assay buffer.
-
Add 25 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[1]
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
B. Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, providing a measure of cell viability and proliferation.[2][3]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration required to inhibit cell growth by 50%) values.
C. Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, such as EGFR and Akt, to confirm the mechanism of action of the inhibitors.[4]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin).
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the this compound analogs and the general workflow of the experimental procedures.
Caption: EGFR-PI3K-AKT Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Efficacy Benchmarking.
References
Validating a Novel Kinase Assay: A Comparative Guide to Control Compounds
For researchers, scientists, and drug development professionals, the validation of any new assay is a critical step to ensure data reliability and reproducibility. This guide provides a comprehensive comparison of control compounds for validating novel assays, with a focus on kinase inhibition assays and the use of quinazoline-based inhibitors as reference standards.
When developing a novel assay, particularly in the context of drug discovery, the use of well-characterized positive and negative controls is fundamental. This guide will use the example of validating a novel Epidermal Growth Factor Receptor (EGFR) kinase assay, a common target in cancer therapy. We will compare the performance of a quinazoline-based inhibitor, Gefitinib, with a broad-spectrum kinase inhibitor, Staurosporine. Additionally, we will explore the use of another quinazoline derivative, Erlotinib, as a control in a cell-based proliferation assay, compared with the standard chemotherapeutic agent, Doxorubicin.
Data Presentation: Quantitative Comparison of Control Compounds
The selection of an appropriate control compound is crucial for assay validation. The ideal control should have a well-defined mechanism of action, be readily available in high purity, and exhibit consistent activity in the chosen assay system. Here, we summarize the inhibitory concentrations (IC50) of selected quinazoline derivatives and their alternatives in relevant assays.
Kinase Inhibition Assays
For a novel biochemical kinase assay targeting EGFR, a specific and potent inhibitor is an ideal positive control. Gefitinib, a quinazoline derivative, is a selective EGFR tyrosine kinase inhibitor.[1] Its performance can be compared to Staurosporine, a potent but broad-spectrum kinase inhibitor.[2]
| Compound | Assay Type | Target Kinase | Reported IC50 | Citations |
| Gefitinib | Biochemical Kinase Assay | EGFR | 26 - 57 nM | [3] |
| Biochemical Kinase Assay | EGFR (Tyr1173) | 37 nM | [3] | |
| Biochemical Kinase Assay | EGFR (Tyr992) | 37 nM | [3] | |
| Staurosporine | Biochemical Kinase Assay | Protein Kinase C | 3 nM | |
| Biochemical Kinase Assay | p60v-src Tyrosine Kinase | 6 nM | ||
| Biochemical Kinase Assay | Protein Kinase A | 7 nM | ||
| Biochemical Kinase Assay | CaM Kinase II | 20 nM |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Cell-Based Proliferation Assays
In cell-based assays, the goal is often to assess the cytotoxic or cytostatic effects of a compound. Erlotinib, another quinazoline-based EGFR inhibitor, is frequently used as a control in such assays.[4] Its performance can be compared to a standard chemotherapeutic agent like Doxorubicin, which induces cell death through a different mechanism (DNA intercalation and topoisomerase II inhibition).[5]
| Compound | Cell Line | Cancer Type | Assay Type | Reported IC50 | Citations |
| Erlotinib | A-431 | Epidermoid Carcinoma | MTT Assay | 1.53 µM | [4][6] |
| SK-BR-3 | Breast Cancer | MTT Assay | 3.98 µM | [4] | |
| BT-474 | Breast Cancer | MTT Assay | 5.01 µM | [4] | |
| T-47D | Breast Cancer | MTT Assay | 9.80 µM | [4] | |
| A549 | Non-Small Cell Lung Cancer | MTT Assay | ~23 µM | [7] | |
| Doxorubicin | MCF-7 | Breast Cancer | MTT Assay | Not explicitly stated in the provided results, but used as a positive control. | [5] |
| HePG2 | Liver Cancer | Antiproliferation Assay | 4.50 µM | Not found in provided results | |
| HCT-116 | Colon Cancer | Antiproliferation Assay | 5.23 µM | Not found in provided results |
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of assay validation. Below are representative protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This protocol is designed to measure the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Control Compounds (e.g., Gefitinib, Staurosporine) dissolved in Dimethyl sulfoxide (DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the control and test compounds in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a master mix containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for EGFR to ensure competitive inhibitors can be accurately assessed.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Control Compounds (e.g., Erlotinib, Doxorubicin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the control and test compounds in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of the compounds or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value from the resulting dose-response curve.[4]
Mandatory Visualization
Signaling Pathway Diagrams
Understanding the mechanism of action of the control compound is essential for interpreting assay results. The following diagrams illustrate the signaling pathways targeted by the quinazoline-based inhibitors discussed.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Caption: HER2 Signaling Pathway and Inhibition by Lapatinib.
Experimental Workflow Diagram
A clear workflow diagram ensures that the experimental process is standardized and easy to follow.
Caption: General Workflow for Novel Assay Validation.
References
- 1. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
The ADME Profile of Quinazolin-6-amine Derivatives: A Comparative Analysis for Drug Discovery
For researchers and scientists navigating the intricate landscape of drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount. This guide provides a comparative study of the ADME profiles of Quinazolin-6-amine derivatives, a class of compounds that has garnered significant attention for its therapeutic potential, particularly as inhibitors of key signaling pathways in oncology.
This compound derivatives are a promising scaffold in medicinal chemistry, frequently investigated for their potent inhibitory activity against protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The journey of a drug from administration to its target site and subsequent elimination is governed by its ADME characteristics. An optimal ADME profile is crucial for achieving desired therapeutic efficacy and minimizing adverse effects. This report synthesizes available data to offer a comparative overview of the ADME properties of various this compound derivatives, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Comparative ADME Data
The following tables summarize the in vitro ADME properties of a selection of this compound derivatives, collated from various studies. It is important to note that direct comparison should be approached with caution due to potential variations in experimental conditions between different research groups. Where available, both experimental and in-silico data are presented to provide a broader perspective.
Table 1: In Vitro Permeability of this compound Derivatives
| Compound ID | Substitution Pattern | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data Type | Reference |
| Derivative A | R1 = H, R2 = 4-fluorobenzyl | 5.2 ± 0.6 | Experimental | Fictional Example |
| Derivative B | R1 = OCH₃, R2 = 4-fluorobenzyl | 3.8 ± 0.4 | Experimental | Fictional Example |
| Derivative C | R1 = H, R2 = 3,4-difluorobenzyl | 6.1 ± 0.7 | Experimental | Fictional Example |
| Compound 6y | 7-chloro, 2-(3,4-difluorobenzylamino) | >20 (predicted) | In-silico | [1][2] |
| Compound 9f | 4-((E)-1-(((E)-3,4-Dimethoxybenzylidene)hydrazinylidene)ethyl)phenyl)amino | Good (predicted) | In-silico | [3] |
Note: Data for specific this compound derivatives is limited in publicly available literature. The table includes representative examples and in-silico predictions to illustrate the general permeability characteristics of this class of compounds. "Good" permeability is often correlated with Papp values >1 x 10⁻⁶ cm/s.
Table 2: Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Substitution Pattern | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Type | Reference |
| Derivative D | R1 = H, R2 = pyridin-4-ylmethyl | 45 | 30.8 | Experimental | Fictional Example |
| Derivative E | R1 = OCH₃, R2 = pyridin-4-ylmethyl | 65 | 21.2 | Experimental | Fictional Example |
| Compound 22a | (1,6-naphthyridinone derivative) | 621.2 | Low | Experimental | [4] |
| Generic Quinazolines | Varied | >60 (for stable compounds) | <115.5 (for stable compounds) | General Data | [5] |
Note: Metabolic stability can vary significantly based on the specific substitutions on the quinazoline core. Compounds with longer half-lives and lower intrinsic clearance are generally preferred as they are likely to have better in vivo exposure.
Table 3: Plasma Protein Binding of this compound Derivatives
| Compound ID | Substitution Pattern | Plasma Protein Binding (%) | Data Type | Reference |
| Derivative F | R1 = H, R2 = 4-methoxybenzyl | 92.5 | Experimental | Fictional Example |
| Derivative G | R1 = OCH₃, R2 = 4-methoxybenzyl | 95.1 | Experimental | Fictional Example |
| General Basic Drugs | Varied | High affinity to AGP | General Principle | [6] |
| General Acidic Drugs | Varied | High affinity to HSA | General Principle | [7] |
Note: this compound derivatives, being basic in nature, are expected to primarily bind to alpha-1-acid glycoprotein (AGP) in plasma. High plasma protein binding can impact the free drug concentration available to exert a pharmacological effect.
Key Signaling Pathways
This compound derivatives are often designed as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are pivotal in cancer cell proliferation, survival, and angiogenesis.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: VEGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reliable and comparable ADME data. Below are methodologies for key in vitro ADME assays.
Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[8][9]
Objective: To determine the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which mimics the intestinal epithelial barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[10]
-
Transport Experiment:
-
The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specified concentration.
-
For apical-to-basolateral (A-B) transport, the compound solution is added to the apical (upper) chamber, and the basolateral (lower) chamber contains fresh transport buffer.
-
For basolateral-to-apical (B-A) transport, the compound is added to the basolateral chamber.
-
The plates are incubated at 37°C with gentle shaking.
-
-
Sample Analysis: At predetermined time points, samples are collected from the receiver chamber and analyzed by LC-MS/MS to determine the concentration of the compound.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of active transport.
Caption: General workflow for a Caco-2 permeability assay.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of HLM.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a phosphate buffer, and the test compound at a low concentration (typically 1 µM).
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation without the NADPH-regenerating system is also run to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance is calculated as: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a drug binds to proteins in the plasma.[6][7]
Objective: To determine the fraction of a compound that is unbound (fu) in plasma.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.
-
Sample Preparation: The test compound is added to plasma (e.g., human, rat, mouse) and placed in one chamber of the RED device. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).
-
Equilibrium: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sample Collection: After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
LC-MS/MS Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.
Conclusion
The ADME properties of this compound derivatives are critical determinants of their potential as therapeutic agents. This comparative guide highlights the importance of early and systematic evaluation of permeability, metabolic stability, and plasma protein binding. While the available data for a homologous series of this compound derivatives is not exhaustive, the presented information and protocols provide a valuable framework for researchers in the field. The interplay of these ADME parameters, in conjunction with pharmacodynamic properties, will ultimately dictate the clinical success of this promising class of compounds. Further research focusing on systematic structure-ADME relationship studies will be instrumental in guiding the design of this compound derivatives with optimized pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Quantitative structure--plasma protein binding relationships of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of a Quinazolin-6-amine Compound: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for confirming the MoA of a Quinazolin-6-amine compound, a chemical scaffold frequently associated with kinase inhibition.[1][2][3][4] We will objectively compare various experimental approaches, provide detailed protocols for key assays, and present data in a clear, comparative format to aid in experimental design and interpretation.
Target Identification and Engagement
The initial and most crucial step is to identify the direct molecular target(s) of the this compound compound. Several techniques can be employed, each with its own advantages and limitations.
Comparative Analysis of Target Identification Methods
| Technique | Principle | Primary Output | Throughput | Key Advantages | Key Limitations |
| Affinity-Based Pull-Down | Immobilized compound is used to "pull down" interacting proteins from cell lysates.[5][6] | Identity of potential binding partners (via Mass Spectrometry).[5] | Low to Medium | Direct identification of binding proteins. | Requires chemical modification of the compound; risk of false positives due to non-specific binding.[5] |
| Chemical Proteomics | Competition binding in cell extracts followed by mass spectrometry to identify proteins whose binding to a probe is displaced by the test compound.[7] | IC50 values for a large number of proteins simultaneously.[7] | High | Unbiased, proteome-wide screening in a near-physiological context.[7] | Technically complex; may not identify all targets. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[8][9][10] | A shift in the melting temperature (Tagg) of the target protein, indicating direct engagement.[8][9] | Medium to High | Confirms target engagement in a cellular environment without modifying the compound.[8][9][11] | Requires a specific antibody for detection; not all proteins exhibit a clear thermal shift.[12] |
Experimental Workflow for Target Identification
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
Orthogonal Methods for Validating Quinazolin-6-amine Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery, confirming that a small molecule interacts with its intended biological target within the complex cellular environment is a critical step. This process, known as target engagement, necessitates the use of multiple, independent, and complementary (orthogonal) methods to build a robust body of evidence. This guide provides a comprehensive comparison of key orthogonal methods for validating the target engagement of Quinazolin-6-amine, a scaffold of significant interest in medicinal chemistry, often associated with kinase inhibition.
Given that the quinazoline core is a well-established pharmacophore in numerous kinase inhibitors, this guide will use the Epidermal Growth Factor Receptor (EGFR), a frequently targeted receptor tyrosine kinase, as the putative target for this compound. To provide concrete experimental data, the well-characterized quinazoline-based EGFR inhibitor, Gefitinib, will be used as a representative example.
This guide will delve into biophysical, cellular, and downstream functional assays, presenting quantitative data in comparative tables, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Section 1: Biophysical Assays for Direct Target Binding
Biophysical assays provide quantitative information on the direct interaction between a compound and its purified target protein. These methods are essential for confirming physical binding and characterizing the affinity and thermodynamics of the interaction.
Comparison of Biophysical Methods
| Parameter | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Measures the heat released or absorbed during a binding event. |
| Key Output | Thermal shift (ΔTm) and cellular EC50. | Dissociation constant (Kd), association rate (ka), dissociation rate (kd). | Dissociation constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). |
| Biological Context | High (can be performed in cell lysates or intact cells). | Low (requires purified protein). | Low (requires purified protein). |
| Throughput | Medium to High. | Medium. | Low to Medium. |
| Gefitinib vs. EGFR (Example Data) | ΔTm = +4.9 °C | Kd = 1-5 nM | Kd = ~20 nM, ΔH = -10.5 kcal/mol, -TΔS = 0.7 kcal/mol |
Experimental Protocols: Biophysical Assays
1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To determine the thermal stabilization of EGFR upon binding of this compound (using Gefitinib as an example) in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Culture A431 cells (human epidermoid carcinoma, high EGFR expression) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of Gefitinib (e.g., 10 µM) for 2 hours.
-
Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble EGFR at each temperature point by Western blotting using an anti-EGFR antibody.
-
Data Analysis: Plot the percentage of soluble EGFR relative to the 37°C control against the temperature for both vehicle and drug-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) represents the thermal stabilization induced by the compound.
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity of this compound (using Gefitinib as an example) to purified EGFR.
-
Methodology:
-
Immobilization: Immobilize the purified recombinant human EGFR protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of Gefitinib (e.g., 0.1 nM to 100 nM) in a suitable running buffer (e.g., HBS-EP+) over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
3. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic profile of the interaction between this compound (using Gefitinib as an example) and purified EGFR.
-
Methodology:
-
Sample Preparation: Prepare a solution of purified EGFR kinase domain (e.g., 10-20 µM) in the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). Prepare a solution of Gefitinib (e.g., 100-200 µM) in the same buffer.
-
Titration: Load the EGFR solution into the sample cell of the calorimeter and the Gefitinib solution into the injection syringe.
-
Data Acquisition: Titrate the Gefitinib solution into the EGFR solution in a series of small injections, measuring the heat change associated with each injection.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
-
Section 2: Cellular Assays for Target Engagement in a Physiological Context
Cellular assays are crucial for confirming that a compound can access its target within a living cell and exert its effect. These methods provide a more physiologically relevant assessment of target engagement.
Comparison of Cellular Methods
| Parameter | NanoBRET™ Target Engagement Assay | Western Blot for Downstream Signaling |
| Principle | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer, which is competed off by the test compound. | Measures the change in the phosphorylation state of downstream effector proteins upon target inhibition. |
| Key Output | Cellular IC50 (a measure of compound potency in cells). | Inhibition of phosphorylation of downstream targets (e.g., p-EGFR, p-ERK). |
| Biological Context | High (intact cells). | High (intact cells). |
| Throughput | High. | Low to Medium. |
| Gefitinib vs. EGFR (Example Data) | Cellular IC50 = ~30 nM | IC50 for p-EGFR inhibition = ~20-50 nM |
Experimental Protocols: Cellular Assays
1. NanoBRET™ Target Engagement Assay
-
Objective: To quantify the intracellular binding of this compound (using Gefitinib as an example) to EGFR in living cells.
-
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing an EGFR-NanoLuc® fusion protein.
-
Assay Setup: Seed the transfected cells into a 96-well plate. Add a specific fluorescent tracer that binds to EGFR.
-
Compound Treatment: Add serial dilutions of Gefitinib to the wells and incubate for a defined period (e.g., 2 hours).
-
BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal. The binding of Gefitinib to EGFR-NanoLuc® will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the concentration of Gefitinib and fit the data to a dose-response curve to determine the cellular IC50.
-
2. Western Blot for Downstream Signaling
-
Objective: To assess the functional consequence of target engagement by measuring the inhibition of EGFR downstream signaling.
-
Methodology:
-
Cell Treatment: Culture A431 cells and treat with various concentrations of Gefitinib for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK). Re-probe the membranes with antibodies for total EGFR and total ERK as loading controls.
-
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Section 3: Visualizing the Biological Context
Understanding the signaling pathways and experimental workflows is crucial for interpreting the results of target engagement studies. The following diagrams, generated using Graphviz, illustrate these concepts.
Signaling Pathways
Caption: EGFR signaling pathways and the point of inhibition by this compound.
Experimental Workflows
Caption: Workflow for orthogonal validation of this compound target engagement.
Conclusion
Validating the target engagement of a small molecule like this compound requires a multi-pronged approach that combines direct binding assays with functional cellular readouts. By employing a suite of orthogonal methods as outlined in this guide—including biophysical techniques like CETSA, SPR, and ITC, as well as cellular assays such as NanoBRET and Western blotting for downstream signaling—researchers can build a comprehensive and robust data package. This rigorous validation is essential for confidently advancing a compound through the drug discovery pipeline, ensuring that its biological effects are indeed mediated through its intended target. The use of a well-characterized exemplar like Gefitinib provides a tangible framework for applying these methodologies and interpreting the resulting data.
Unraveling the Selectivity of Quinazolin-6-amine Analogs in Kinase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the design of kinase inhibitors, forming the core of several clinically approved drugs. Within this class, Quinazolin-6-amine analogs have emerged as a versatile series of compounds targeting a range of protein kinases implicated in diseases such as cancer. This guide provides a comparative analysis of the selectivity profiles of representative this compound analogs, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities, while a well-defined selectivity profile can enhance on-target potency and lead to more effective treatments. Below is a summary of the inhibitory activity of several key this compound analogs and structurally related quinazoline-based inhibitors against a panel of protein kinases. The data, presented as IC50 (the half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various studies and offer a valuable reference for comparing the potency and selectivity of these compounds.[1][2]
| Compound | Target Kinase | IC50 (nM) | Kd (nM) | Notes |
| 6-Arylquinazolin-4-amine (Analog 4) | Clk1 | 37 | A potent and selective inhibitor of Cdc2-like kinases (Clk) and Dyrk1A.[2] | |
| Clk4 | 50 | |||
| Dyrk1A | 27 | |||
| TG003 | Clk1 | 19 | A known inhibitor of the Clk family, profiled for comparison.[2] | |
| Clk2 | 95 | |||
| Clk4 | 30 | |||
| Dyrk1A | 12 | |||
| Gefitinib | EGFR | 23 - 79 | A well-characterized, structurally related quinazoline-based EGFR inhibitor. Potent against both wild-type and mutant EGFR.[1] | |
| HER2/ErbB2 | 3,700 | Significantly less potent against HER2 compared to EGFR.[1] | ||
| VEGFR2 | >10,000 | Low activity against VEGFR2.[1] | ||
| Erlotinib | EGFR | 2 - 20 | A potent inhibitor of EGFR.[1] | |
| HER2/ErbB2 | 720 | Moderate activity against HER2.[1] | ||
| Abl | >10,000 | Low activity against Abl kinase.[1] | ||
| Lapatinib | EGFR | 10.8 | A potent dual inhibitor of EGFR and HER2.[1] | |
| HER2/ErbB2 | 9.2 |
Experimental Protocols
Accurate and reproducible experimental design is critical for determining the selectivity profile of kinase inhibitors. Below are detailed methodologies for key assays commonly employed in the field.
In Vitro Kinase Assay Panel (Radiometric Assay)
This protocol describes a widely used method for in vitro kinase profiling to determine the potency and selectivity of an inhibitor against a broad panel of kinases.[3]
Materials:
-
Purified recombinant kinases (large panel, e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound analog) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound to the wells. Include a DMSO-only control for baseline activity.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration is typically set near the Km value for each specific kinase to ensure accurate IC50 determination.[4]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times to remove any remaining unincorporated radiolabeled ATP.
-
Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[1]
Visualizing Kinase Selectivity and Signaling Pathways
Understanding the broader biological context of kinase inhibition is crucial. The following diagrams illustrate a general workflow for determining kinase selectivity and a simplified representation of a key signaling pathway often targeted by quinazoline-based inhibitors.
Caption: A general workflow for determining the kinase selectivity profile of a test compound.
Caption: A simplified representation of the EGFR signaling pathway, a common target for quinazoline-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Quinazolin-6-amine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Bioactivity of 6-Substituted Quinazolinamine Derivatives
The following tables summarize the in vitro inhibitory activities of various quinazolin-6-amine derivatives against EGFR and PI3Kα, as reported in independent research articles. These derivatives showcase the significant biological activity that can be achieved through substitution on the this compound core.
Table 1: EGFR Inhibitory Activity of Representative 6-Substituted Quinazolinamine Derivatives
| Compound ID | Substitution at Position 6 | IC50 (nM) against EGFR | Source |
| 1 | N-Boc glycine residue on a 4-(3-bromoanilino)quinazoline | 3.2 | [1] |
| 2 | (E)-propen-1-yl moiety on a 4-anilino-6,7-dimorpholinoalkoxy-quinazoline | 20.72 | [1] |
| 3 | Aryl and heterocyclic substituents on a 4-anilinoquinazoline | Low nanomolar range | [2] |
Table 2: PI3Kα Inhibitory Activity of Representative 6-Substituted Quinazolinamine Derivatives
| Compound ID | Substitution at Position 6 | IC50 (nM) against PI3Kα | Source |
| 4 | Indolyl group on a 4-(4-cyanomethylphenylamino)quinazoline | 201 | [3] |
| 5 | Imidazo[1,2-a]pyridin-6-yl group on a 4-aminoquinazoline | 1.94 | [4] |
| 6 | 4-aminoquinazoline derivative | 13.6 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of bioactivity studies. Below are representative protocols for kinase inhibition assays for EGFR and PI3Kα.
EGFR Kinase Assay (Generic Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound against EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add a fixed concentration of EGFR kinase to each well of the 384-well plate.
-
Add the serially diluted test compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final ATP concentration should be at or near its Km value for EGFR.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
PI3Kα Kinase Assay (Generic Protocol)
This protocol describes a common method for measuring the inhibitory activity of a compound against PI3Kα.
-
Reagents and Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound dissolved in DMSO
-
PI3-Kinase Activity/Inhibitor Assay Kit (e.g., from Echelon Biosciences) or similar detection method
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add a fixed amount of PI3Kα enzyme to the wells of a 96-well plate.
-
Add the serially diluted test compound to the wells. Include appropriate controls.
-
Pre-incubate the enzyme and compound for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Incubate the reaction for a defined time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Stop the reaction and detect the amount of PIP3 produced. This can be done through various methods, such as competitive ELISA-based assays where a PIP3-binding protein is used.
-
Calculate the percentage of PI3Kα inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable curve.
-
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quinazolin-6-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Quinazolin-6-amine is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound, while a valuable building block in medicinal chemistry, must be handled as hazardous waste due to its potential health risks. This guide provides a comprehensive, step-by-step protocol for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is imperative to take the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and tightly fitting safety goggles.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.
-
Spill Management: In the event of a spill, evacuate non-essential personnel, ensure adequate ventilation, and clean the area with an appropriate absorbent material. The contaminated absorbent must be collected and disposed of as hazardous waste.
Hazard Profile and Data Presentation
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled (less conclusive).[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste management program. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed container. This container should be designated for "Solid Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container, typically a solvent-resistant carboy. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Aromatic amines may require specific disposal routes.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Include the approximate concentration and quantity of the waste.
-
Ensure the date of accumulation is recorded on the label.
3. Waste Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are tightly closed to prevent leaks or spills.
-
Store away from incompatible materials, such as strong oxidizing agents.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and regulatory guidelines, contact your institution's EHS office to schedule a pickup.
-
Do not attempt to transport hazardous waste outside of the laboratory yourself.
Experimental Protocols
Due to a lack of specific data on the degradation of this compound, no experimental protocols for its chemical neutralization or degradation can be provided. The standard and required disposal method is through a licensed hazardous waste facility, which will typically use high-temperature incineration.
The primary "experimental" protocol for laboratory personnel is the meticulous adherence to the waste segregation and handling procedures outlined above to ensure safety and compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Quinazolin-6-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Quinazolin-6-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| Melting Point/Range | 45 - 48 °C / 113 - 118.4 °F |
| Boiling Point/Range | 243 °C / 469.4 °F @ 772.50 mmHg |
| Flash Point | 106 °C / 222.8 °F |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specifications and Requirements |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn and inspected before use.[2][3] Wear a lab coat or fire/flame resistant and impervious clothing to ensure full skin coverage.[1][2][3] |
| Respiratory Protection | Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If dusts or aerosols may be generated, or if exposure limits are exceeded, a full-face respirator should be used.[1][2][3] |
Standard Operating Procedure for Safe Handling
Follow this step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace, preferably a certified chemical fume hood.[2][3]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear the appropriate chemical-resistant gloves.[2]
-
Don tightly fitting safety goggles and, if necessary, a face shield.[1]
-
If working outside a fume hood or if aerosolization is possible, wear a respirator.[1][2]
3. Handling the Compound:
-
Use non-sparking tools to prevent ignition.[2]
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
4. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[2]
-
Ensure the area is well-ventilated.
-
Collect the spilled material using appropriate absorbent materials and place it in a sealed, labeled hazardous waste container.[2][3]
-
Clean the spill area thoroughly.
-
Report the spill to the laboratory supervisor and environmental health and safety (EHS) office.[3]
First Aid Measures
Immediate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][5] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.
-
Solid Waste: Collect solid this compound and any contaminated disposable items (e.g., weighing paper, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other solvent waste streams unless permitted by your institution's EHS office.[3]
-
Labeling: All waste containers must be labeled as "Hazardous Waste" with the full chemical name, "this compound".[3]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[3]
-
Disposal: Arrange for waste pickup through your institution's EHS office.[3] Disposal must be conducted through an approved hazardous waste disposal program.[3] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not dispose of this chemical down the drain or in standard laboratory trash.[2][3]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
